1-(2-Aminoethyl)piperidin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPOQFOCXVSORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373361 | |
| Record name | 1-(2-aminoethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129999-60-6 | |
| Record name | 1-(2-aminoethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminoethyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-Aminoethyl)piperidin-4-ol chemical properties and structure
An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-4-ol: Structure, Properties, and Applications
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound is a bifunctional organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a piperidine heterocycle, a primary amino group, and a secondary alcohol, makes it an exceptionally versatile building block for the synthesis of complex molecular entities.[1] The piperidine ring is a privileged scaffold, frequently found in the structures of numerous pharmaceuticals and natural alkaloids, owing to its ability to confer favorable pharmacokinetic properties.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, grounding its utility in the principles of synthetic and medicinal chemistry.
Chapter 1: Molecular Structure and Physicochemical Properties
The utility of this compound in chemical synthesis is a direct consequence of its distinct structural features and resulting physicochemical properties.
Structural Analysis
The molecule consists of a central piperidin-4-ol ring N-substituted with a 2-aminoethyl group. Key structural characteristics include:
-
Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. This core imparts basicity and influences the molecule's three-dimensional conformation, which is crucial for receptor binding interactions.
-
Hydroxyl Group (-OH): Located at the C4 position of the piperidine ring, this secondary alcohol can act as both a hydrogen bond donor and acceptor. It provides a reactive site for esterification, etherification, or oxidation.
-
Aminoethyl Group (-CH₂CH₂NH₂): This side chain presents a primary amine, a key nucleophilic and basic center. Its separation from the piperidine nitrogen by an ethyl linker provides conformational flexibility.
The presence of two nitrogen atoms and a hydroxyl group makes the molecule highly polar and capable of engaging in multiple hydrogen bonding interactions, which typically results in high water solubility.[3]
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized below. These values are critical for planning reactions, purification procedures, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 129999-60-6 | [3][4] |
| Molecular Formula | C₇H₁₆N₂O | [3][4] |
| Molecular Weight | 144.21 - 144.22 g/mol | [3] |
| Appearance | Oil / Liquid | [1] |
| Boiling Point (Est.) | 243.53 - 255.25 °C | [3] |
| Melting Point (Est.) | 56.31 °C | [3] |
| Flash Point | 110.76 - 119.0 °C | [3] |
| Water Solubility (Est.) | 51,780.4 - 1,000,000 mg/L (High) | [3] |
| InChIKey | TVPOQFOCXVSORW-UHFFFAOYSA-N | [3][4] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Chapter 2: Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to overlapping signals from the piperidine ring protons. Key diagnostic signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH -OH), and distinct signals for the two methylene groups of the aminoethyl side chain (-N-CH₂ -CH₂ -NH₂). The protons of the -OH and -NH₂ groups would appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration.[5]
-
¹³C NMR Spectroscopy: The spectrum should display seven distinct carbon signals. The carbon attached to the hydroxyl group (C-4) would appear in the range of 60-70 ppm. The carbons adjacent to the piperidine nitrogen (C-2 and C-6) would be deshielded compared to the other ring carbons.[6] The two carbons of the ethyl side chain would also show distinct chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[5] A broad and intense absorption band is expected in the 3200-3500 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations from the alkyl framework would appear just below 3000 cm⁻¹. The C-N and C-O stretching vibrations would be visible in the fingerprint region (1000-1300 cm⁻¹).
-
Mass Spectrometry (MS): In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 144. The fragmentation pattern would likely involve the loss of the hydroxyl group, the aminoethyl side chain, or cleavage of the piperidine ring, providing structural confirmation.[5]
Chapter 3: Synthesis and Purification
The synthesis of this compound is a critical step for its use in further applications. A common and efficient laboratory-scale approach involves the reductive amination of a suitable precursor.
Synthetic Protocol: Reductive Amination
This protocol outlines the synthesis via reductive amination of 1-(tert-butoxycarbonyl)piperidin-4-one with aminoacetonitrile, followed by reduction and deprotection. This multi-step approach offers high control and yields.
Step 1: Reductive Amination
-
Dissolve 1-(tert-butoxycarbonyl)piperidin-4-one (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in methanol.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ, without reducing the starting ketone, thus preventing side reactions. The Boc protecting group on the piperidine nitrogen prevents its participation in the reaction.
Step 2: Nitrile Reduction
-
Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reflux the mixture for 4-6 hours.
-
Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to yield the Boc-protected intermediate.
Causality: LiAlH₄ is a powerful reducing agent required for the challenging reduction of the nitrile to a primary amine. The inert atmosphere is crucial as LiAlH₄ reacts violently with water and moisture.
Step 3: Boc Deprotection
-
Dissolve the intermediate from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5.0 eq) or 4M HCl in dioxane and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Basify the residue with a strong base (e.g., NaOH) and extract the final product into an appropriate organic solvent or purify directly.
Causality: Strong acidic conditions are required to cleave the acid-labile Boc protecting group, liberating the piperidine nitrogen and yielding the final product.
Caption: Synthetic workflow for this compound.
Purification
Given its high boiling point and polarity, purification is typically achieved by vacuum distillation or column chromatography on silica gel, using a polar eluent system such as DCM/Methanol with a small amount of ammonium hydroxide to prevent streaking.
Chapter 4: Chemical Reactivity and Applications
The synthetic value of this compound lies in the differential reactivity of its three functional groups, allowing for selective modifications.
Reactivity Profile
-
Primary Amine: The most nucleophilic site, it readily undergoes acylation, alkylation, sulfonylation, and reductive amination reactions.
-
Piperidine Nitrogen: As a secondary amine, it is also nucleophilic and basic, but generally less reactive than the primary amine due to steric hindrance.
-
Hydroxyl Group: Can be acylated to form esters, alkylated to form ethers, or oxidized to a ketone.
This differential reactivity allows chemists to use protecting group strategies to selectively functionalize one site while leaving the others intact, making it a cornerstone for building molecular diversity.[1]
Applications in Drug Discovery
This molecule is a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its scaffold is particularly prevalent in agents targeting the central nervous system.
A notable application is in the development of σ1 (sigma-1) receptor ligands. The σ1 receptor is implicated in various neurological and psychiatric disorders, as well as in cancer cell proliferation. Researchers have synthesized series of 4-(2-aminoethyl)piperidine derivatives that show high affinity for the σ1 receptor and exhibit potent antiproliferative effects on human cancer cell lines.[7][8] In these structures, the aminoethylpiperidine core serves as the primary pharmacophore that anchors the ligand in the receptor's binding pocket.
Furthermore, its utility extends to the development of IP receptor agonists and various agents for neuropharmacology and analgesics, where the piperidine moiety is crucial for interacting with neurotransmitter systems.[1][9]
Caption: Role as a versatile scaffold in medicinal chemistry.
Chapter 5: Safety, Handling, and Storage
Due to its chemical nature, this compound requires careful handling to ensure laboratory safety.
Hazard Identification
The compound is classified with the following hazards:
-
H315: Causes skin irritation.[4]
-
H318/H319: Causes serious eye damage/irritation.[4]
-
H335: May cause respiratory irritation.[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[10]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[10]
-
Respiratory Protection: If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used.
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents and acids.[13] Some suppliers recommend storage at 4°C, protected from light.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its trifunctional nature provides a robust platform for generating libraries of complex molecules with diverse pharmacological activities. From its fundamental physicochemical properties to its application in synthesizing novel therapeutics for cancer and neurological disease, this compound exemplifies the critical role of versatile building blocks in advancing drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. chemimpex.com [chemimpex.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-4-ol (CAS: 129999-60-6): A Versatile Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-(2-Aminoethyl)piperidin-4-ol, a key molecular building block for professionals in pharmaceutical research and organic synthesis. We will move beyond simple data recitation to explore the compound's chemical logic, its strategic applications, and the rationale behind its synthesis and handling.
Core Molecular Profile and Physicochemical Attributes
This compound, registered under CAS number 129999-60-6, is a bifunctional organic compound featuring a piperidine heterocycle substituted with both a primary aminoethyl group and a secondary hydroxyl group.[1][2] This unique arrangement of functional groups imparts a versatile reactivity profile, making it an invaluable intermediate in the construction of complex molecular architectures.[3] Its structure combines a nucleophilic primary amine, a tertiary amine within the piperidine ring, and a secondary alcohol, each offering distinct opportunities for chemical modification.
The compound's IUPAC name is this compound, and it is also known by synonyms such as N-(2-aminoethyl)-4-hydroxypiperidine.[1][4]
Below is a diagram of its chemical structure.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties This table summarizes key computed and experimentally determined properties, providing a foundational dataset for experimental design.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 129999-60-6 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| SMILES | C1CN(CCC1O)CCN | [1] |
| InChIKey | TVPOQFOCXVSORW-UHFFFAOYSA-N | [1] |
| Physical Properties | ||
| Molecular Weight | 144.21 g/mol | [1] |
| Physical Form | Oil | |
| Boiling Point | 273.1 °C at 760 mmHg | [2][4] |
| Flash Point | 119 °C | [2] |
| Density | 1.062 g/cm³ | [2] |
| Water Solubility | 1,000,000 mg/L (Predicted) | [5] |
| Spectroscopic Data | ||
| ¹H NMR | (400 MHz, DMSO-d6 + D2O) δ 8.29 (s, 1H), 7.94 (s, 1H), ... | [6] |
| Mass Spec | M/e 516 (M+1)+ (for a derivative) | [6] |
Synthesis Strategies and Methodologies
The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, its structure is analogous to derivatives synthesized in medicinal chemistry programs, allowing for the deduction of a robust synthetic workflow.[7][8] A common and logical approach involves the N-alkylation of a suitable piperidine precursor.
A plausible synthetic route begins with 4-hydroxypiperidine and a protected 2-aminoethyl halide, such as 2-(Boc-amino)ethyl bromide. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under the basic conditions required for the alkylation and can be removed under acidic conditions without affecting the rest of the molecule.
Caption: Plausible synthetic workflow for this compound.
Representative Experimental Protocol: N-Alkylation and Deprotection
This protocol is a generalized representation based on standard organic synthesis techniques and related procedures found in the literature.[8][9]
Part A: Synthesis of tert-butyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate (Intermediate)
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 2-3 eq). The base acts as a scavenger for the HBr generated during the reaction.
-
Addition of Alkylating Agent: Add N-Boc-2-bromoethylamine (1.1 eq) to the mixture. The slight excess ensures the complete consumption of the starting piperidine.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the pure Boc-protected intermediate.
Part B: Deprotection to Yield this compound (Final Product)
-
Reaction Setup: Dissolve the purified intermediate from Part A in a solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Addition of Acid: Add an excess of a strong acid. A solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) is commonly used. The acid cleaves the Boc protecting group, releasing the primary amine and forming its corresponding salt.
-
Reaction Conditions: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. To obtain the free base, the resulting salt is dissolved in water and basified (e.g., with NaOH or NaHCO₃ solution) to a pH > 10. The aqueous layer is then extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield this compound, often as an oil.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile scaffold in medicinal chemistry.[3][10] The piperidine ring is a privileged structure in pharmacology, present in numerous approved drugs.[11][12] This compound provides three key points for diversification, allowing chemists to systematically explore chemical space and optimize pharmacological properties.
Caption: Molecular diversification points and therapeutic applications.
-
Pharmaceutical Intermediates: The compound serves as a crucial starting point for multi-step syntheses of Active Pharmaceutical Ingredients (APIs).[3] Its dual functionality allows for the creation of complex molecules with high specificity for biological targets.
-
Ligands for Neurological Targets: Piperidine derivatives are well-represented in neuropharmacology. This scaffold is used to develop agents targeting neurotransmitter systems, with potential applications in treating neurological and psychiatric disorders.[10][13]
-
Antiproliferative Agents: Research has demonstrated the synthesis of 4-(2-aminoethyl)piperidine derivatives as potent and selective σ1 receptor ligands.[7][8] These ligands have shown antiproliferative effects in cancer cell lines, highlighting the scaffold's potential in oncology drug discovery.[7]
-
Other Industrial Uses: Beyond pharmaceuticals, its structure suggests potential as a chelating agent for metal ions or as a component in corrosion inhibitors due to the presence of multiple nitrogen and oxygen atoms that can coordinate with metal surfaces.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as hazardous, and all personnel should consult the Safety Data Sheet (SDS) before use.[1][14]
Table 2: GHS Hazard Information
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
Source:[1]
Recommended Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[14][15]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4] Some suppliers recommend storage at 2-8°C, protected from light.[2] The material may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.[14]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[14]
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that offers significant advantages in the rapid and efficient synthesis of diverse chemical libraries. Its trifunctional nature provides a robust platform for generating novel compounds with tailored pharmacological profiles. For researchers in drug development, a thorough understanding of its properties, synthetic accessibility, and reactivity is fundamental to leveraging its full potential in creating the next generation of therapeutics.
References
- 1. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. N-(2-AMINOETHYL)-4-PIPERIDINOL CAS#: 129999-60-6 [amp.chemicalbook.com]
- 5. This compound (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. 129999-60-6 | this compound | Alcohols | Ambeed.com [ambeed.com]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. ijnrd.org [ijnrd.org]
- 13. jk-sci.com [jk-sci.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Spectroscopic Guide to 1-(2-Aminoethyl)piperidin-4-ol: Elucidating Molecular Structure through NMR, IR, and MS
Abstract
This technical guide provides a detailed spectroscopic analysis of 1-(2-Aminoethyl)piperidin-4-ol (CAS: 103759-05-5), a bifunctional piperidine derivative of interest in pharmaceutical research and chemical synthesis. In the absence of a complete, publicly available experimental dataset, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. We present the predicted ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS data, offering a robust framework for the identification and characterization of this molecule. Each section includes an in-depth interpretation of the expected spectral features, the causality behind these predictions, and detailed, field-proven experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds.
Introduction and Molecular Structure
This compound is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with an aminoethyl group and at the C4 position with a hydroxyl group. This unique combination of a tertiary amine, a primary amine, and a secondary alcohol makes it a versatile building block. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing orthogonal and complementary information about the molecule's atomic connectivity, functional groups, and mass.
The molecular structure and atom numbering scheme used for the subsequent spectral assignments are depicted below.
A Technical Guide to 1-(2-Aminoethyl)piperidin-4-ol: A Pivotal Scaffold in Modern Drug Discovery
Executive Summary
1-(2-Aminoethyl)piperidin-4-ol is a bifunctional heterocyclic compound that has emerged as a cornerstone in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a piperidine ring, a primary amino group, and a secondary hydroxyl group, provides a versatile scaffold for the synthesis of complex molecules with significant therapeutic potential. This guide offers an in-depth analysis of its core molecular properties, provides a representative synthetic workflow and characterization strategy, and explores its critical applications in drug discovery, particularly in the fields of neuropharmacology and oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their research programs.
Core Molecular Profile and Physicochemical Properties
This compound, with the chemical formula C₇H₁₆N₂O, is a key building block in organic synthesis.[1][2] The molecule's architecture is defined by a central piperidine ring, a common motif in pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[3] The presence of both a nucleophilic primary amine on the ethyl side-chain and a secondary alcohol on the piperidine ring allows for sequential or selective functionalization, making it a highly adaptable precursor for creating diverse chemical libraries.[1]
This dual functionality is critical for its role in drug design, where the piperidine nitrogen can be modified to modulate basicity and receptor interaction, the aminoethyl group can be extended to reach secondary binding pockets, and the hydroxyl group can be used to alter polarity or serve as a hydrogen bond donor.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₂O | [1][2] |
| Molecular Weight | 144.22 g/mol | |
| IUPAC Name | This compound | [2] |
| CAS Number | 129999-60-6 | [2][4][5] |
| Synonyms | 1-(2-aminoethyl)-4-piperidinol, N-(2-aminoethyl)-4-piperidinol, 1-(2-aminoethyl)-4-hydroxypiperidine | [2][5] |
| Appearance | Oil or White Solid | [5] |
| Flash Point | ~119 °C |
Synthesis and Structural Characterization
The synthesis of this compound requires a strategic approach to manage the reactivity of its multiple functional groups. A common and logical pathway involves the N-alkylation of a suitable piperidine precursor with a protected aminoethyl group, followed by a final deprotection step.
Synthetic Strategy: The Rationale
A robust synthesis necessitates the use of a protecting group for the primary amine of the alkylating agent. This is crucial to prevent side reactions, such as self-alkylation or polymerization, and to ensure that the piperidine nitrogen is the sole site of reaction. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the alkylation conditions and its straightforward removal under mild acidic conditions. The starting material, 4-hydroxypiperidine, provides the core scaffold.
Representative Synthetic Workflow
The following diagram illustrates a representative two-step synthesis from 4-hydroxypiperidine and a protected 2-aminoethyl halide.
Caption: A representative two-step synthesis of this compound.
Experimental Protocol (Representative)
Step 1: Synthesis of tert-butyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate
-
To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add N-(2-bromoethyl)carbamic acid tert-butyl ester (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-70°C and maintain with stirring for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the protected intermediate.
Step 2: Deprotection to yield this compound
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralize the residue with a basic solution (e.g., saturated sodium bicarbonate) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Structural Characterization
To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of protons on the piperidine ring, the ethyl bridge, and the terminal amine. ¹³C NMR will show distinct signals for the seven carbon atoms in the molecule. Purity can be assessed using NMR with an internal standard.[5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 145.13.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic broad peaks for the O-H (alcohol) and N-H (amine) stretches, typically in the range of 3200-3500 cm⁻¹.
Applications in Research and Drug Development
The utility of this compound stems from its role as a versatile scaffold.[1] By modifying its functional groups, medicinal chemists can systematically explore structure-activity relationships (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic profile.
Caption: Use of the core scaffold to generate a diverse chemical library for screening.
Case Study: Sigma-1 (σ₁) Receptor Ligands for Oncology
Recent research has highlighted the importance of the 4-(2-aminoethyl)piperidine scaffold in developing potent and selective ligands for the sigma-1 (σ₁) receptor.[6][7] The σ₁ receptor is overexpressed in various cancer cell lines, making it a promising target for anticancer therapeutics.[6] A study published in ChemMedChem described the synthesis of novel σ₁ receptor ligands based on this scaffold.[6][7] The key synthetic steps involved conjugate addition and homologation to introduce diverse substituents.[6][7] The resulting compounds demonstrated significant antiproliferative effects on human prostate and lung cancer cells, underscoring the scaffold's value in generating effective anticancer agents.[6][7]
Applications in Neuropharmacology and Analgesia
The piperidine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery. This compound serves as a key intermediate in the synthesis of compounds targeting neurological disorders.[5] Its structure allows for the creation of molecules with the potential to interact with various neurotransmitter systems.[5] Researchers utilize this compound to develop novel analgesics and other therapeutic agents aimed at treating complex neurological conditions.[5]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
GHS Classification: The compound is classified with the signal word "Warning". Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: For optimal stability, the compound should be stored at refrigerated temperatures (4°C) and protected from light.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its molecular weight of 144.22 g/mol and formula of C₇H₁₆N₂O belie the complexity and potential it holds. The compound's bifunctional nature provides the synthetic flexibility required to generate novel molecules for challenging biological targets. From developing antiproliferative agents targeting the σ₁ receptor to designing new treatments for neurological disorders, this piperidine derivative continues to be an indispensable scaffold in the ongoing quest for new and effective pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 4. This compound (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. chemimpex.com [chemimpex.com]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
The 1-(2-Aminoethyl)piperidin-4-ol Scaffold: A Technical Guide to Unlocking Its Biological Potential
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. Within this broad class of compounds, the 1-(2-Aminoethyl)piperidin-4-ol moiety has garnered significant interest for its potential to interact with a range of biological targets. This technical guide provides an in-depth exploration of the known and potential biological activities of this scaffold, offering a roadmap for researchers and drug development professionals. We will delve into its established role as a modulator of the sigma-1 (σ1) receptor and its consequent antiproliferative properties, while also exploring other potential therapeutic applications. This document is designed to be a practical resource, providing not only a summary of the existing knowledge but also detailed experimental protocols to empower further investigation.
I. Sigma-1 Receptor Modulation: The Primary Biological Activity
The most extensively documented biological activity of the closely related 4-(2-aminoethyl)piperidine scaffold, and by extension, the this compound core, is its interaction with the sigma-1 (σ1) receptor.[2] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a variety of cellular functions, including signal transduction, ion channel modulation, and cellular stress responses.[3] Its involvement in neurological disorders and cancer has made it an attractive target for therapeutic intervention.[2][3]
Structure-Activity Relationship (SAR) Insights
Studies on a series of 4-(2-aminoethyl)piperidine derivatives have revealed key structural features that govern their affinity and selectivity for the σ1 receptor.[2][4]
-
Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a critical determinant of σ1 receptor affinity. While unsubstituted (protonated) piperidines exhibit modest affinity, the introduction of a methyl group can significantly enhance binding.[2] Conversely, larger substituents such as tosyl or ethyl groups tend to decrease affinity.[2] This suggests that the binding pocket of the σ1 receptor has specific steric constraints around the region that accommodates the piperidine nitrogen substituent.
-
Lipophilicity and Ligand Efficiency: The this compound scaffold, due to the presence of the hydroxyl and amino groups, is relatively polar.[2] This inherent polarity can be advantageous in drug design, contributing to a favorable lipophilic ligand efficiency (LLE). LLE is a metric that balances potency with lipophilicity, with higher values often correlating with a better developability profile.[2]
The following table summarizes the σ1 receptor binding affinities for a series of representative 4-(2-aminoethyl)piperidine analogs, highlighting the impact of N-substitution.
| Compound ID | N-Substituent | σ1 Affinity (Ki, nM) |
| 4a | H | 165 |
| 20a | CH₃ | High (Specific value not provided) |
| 21a | CH₃ | High (Specific value not provided) |
| 22a | CH₃ | High (Specific value not provided) |
| Reference:[2] |
II. Antiproliferative Effects: A Consequence of Sigma-1 Receptor Engagement
The high expression of σ1 receptors in proliferating cancer cells has led to the investigation of σ1 ligands as potential anticancer agents.[2] Derivatives of the 4-(2-aminoethyl)piperidine scaffold have demonstrated significant antiproliferative activity in various cancer cell lines.[2][4]
Specifically, these compounds have shown efficacy against:
-
Human non-small cell lung cancer cells (A427): The unsubstituted piperidine derivative (4a) inhibited the growth of A427 cells to a similar extent as the known σ1 antagonist, haloperidol.[2]
-
Androgen-negative human prostate cancer cells (DU145): N-methylated piperidine derivatives (20a, 21a, and 22a) displayed stronger antiproliferative effects on DU145 cells than the reference σ1 ligands NE100 and S1RA.[2][4]
Proposed Mechanism of Action
The antiproliferative effects of these compounds are believed to be mediated through their interaction with the σ1 receptor. The binding of these ligands to the σ1 receptor can modulate various downstream signaling pathways involved in cell survival and proliferation. The exact mechanisms are still under investigation but may involve the regulation of calcium signaling, induction of apoptosis, and modulation of oncogenic pathways.
The following diagram illustrates the proposed mechanism leading to the antiproliferative effects of this compound derivatives.
Caption: Proposed mechanism of antiproliferative activity.
III. Exploring Further Therapeutic Horizons
While the primary focus of research on the this compound scaffold has been on its σ1 receptor activity and anticancer potential, the broader class of piperidine derivatives exhibits a wide range of pharmacological effects.[5] This suggests that the this compound core could be a versatile starting point for the development of novel therapeutics for other diseases.
Potential areas for future investigation include:
-
Central Nervous System (CNS) Disorders: Given the role of the σ1 receptor in neuroprotection and neuroplasticity, derivatives of this scaffold could be explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3]
-
Antiviral Activity: Certain 4-aminopiperidine scaffolds have been identified as inhibitors of viral entry and assembly, for example, against Influenza A and Hepatitis C viruses.[6][7] This opens up the possibility of developing this compound derivatives as novel antiviral agents.
-
Local Anesthetic and Antiarrhythmic Activity: The piperidine ring is a key structural feature in several local anesthetics.[8] The potential of this compound derivatives in this therapeutic area warrants investigation.
IV. Experimental Protocols: A Practical Guide
To facilitate further research into the biological activities of the this compound scaffold, this section provides detailed, step-by-step protocols for key in vitro assays.
A. Synthesis of this compound Derivatives
A general synthetic scheme for preparing derivatives of the 4-(2-aminoethyl)piperidine scaffold is outlined below. This multi-step synthesis typically involves the construction of the substituted piperidine ring followed by the elaboration of the aminoethyl side chain.[2][4]
Caption: General synthetic workflow for derivatives.
B. Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of test compounds for the σ1 receptor.[9][10]
Materials:
-
Guinea pig brain membrane homogenate (source of σ1 receptors)[4]
-
[³H]-(+)-Pentazocine (radioligand)[3]
-
Haloperidol (for non-specific binding determination)[10]
-
Test compounds (this compound derivatives)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well plates
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filter harvester
Workflow Diagram:
Caption: Radioligand binding assay workflow.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, 10 µM haloperidol), and competitive binding (membranes, radioligand, test compound at various concentrations).[9]
-
Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Tris-HCl buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
C. Antiproliferative Assay (DU145 Cells)
This protocol describes the use of a Sulforhodamine B (SRB) or similar colorimetric assay to assess the antiproliferative effects of test compounds on the DU145 human prostate cancer cell line.[4]
Materials:
-
DU145 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
96-well cell culture plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed DU145 cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to attach for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.[4]
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
V. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its established activity as a σ1 receptor modulator with antiproliferative effects provides a solid foundation for further optimization in the field of oncology. Moreover, the structural relationship of this scaffold to other biologically active piperidine derivatives suggests a broader therapeutic potential that is yet to be fully explored. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate the pharmacological profile of this intriguing scaffold and unlock its full therapeutic potential. Future research should focus on elucidating the precise mechanisms of action, expanding the scope of biological evaluation to other therapeutic areas, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this versatile core.
VI. References
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.34.1-1.34.21. --INVALID-LINK--
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. --INVALID-LINK--
-
DeHaven-Hudkins, D. L., & Fleissner, L. C. (1993). Characterization of pulmonary sigma receptors by radioligand binding. The Journal of pharmacology and experimental therapeutics, 265(2), 686–694. --INVALID-LINK--
-
Dolgikh, M. P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(19), 6649. --INVALID-LINK--
-
Gao, Y., et al. (2018). Inhibition of prostate cancer DU145 cell growth with small interfering RNA targeting the SATB1 gene. Oncology letters, 15(5), 7732–7738. --INVALID-LINK--
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2756425, this compound. Retrieved from --INVALID-LINK--.
-
Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. --INVALID-LINK--
-
Eurofins Discovery (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from --INVALID-LINK--
-
Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. --INVALID-LINK--
-
Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. --INVALID-LINK--
-
Al-Oqail, M. M., et al. (2019). MTT Proliferation assay for the DU145 cells. ResearchGate. --INVALID-LINK--
-
da Silva, J. L., et al. (2022). Aglycone flavonoid brachydin A shows selective cytotoxicity and antitumoral activity in human metastatic prostate (DU145) cancer cells. Journal of toxicology and environmental health. Part A, 85(12), 493–510. --INVALID-LINK--
-
Bachmeier, B., et al. (2017). Growth, Proliferation and Metastasis of Prostate Cancer Cells Is Blocked by Low-Dose Curcumin in Combination with Light Irradiation. Molecules (Basel, Switzerland), 22(8), 1334. --INVALID-LINK--
-
Wang, Z., et al. (2024). APOBEC3C Suppresses Prostate Cancer by Regulating Key Molecules Involved in Cellular Inflammation, Cell Cycle Arrest, and DNA Damage Response. International journal of molecular sciences, 25(3), 1805. --INVALID-LINK--
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). --INVALID-LINK--
-
Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(6), 1109–1120. --INVALID-LINK--
-
Chemchart (n.d.). This compound (129999-60-6). Retrieved from --INVALID-LINK--.
-
Dolgikh, M. P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(19), 6649. --INVALID-LINK--
-
Roy, K., et al. (2016). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & medicinal chemistry, 24(22), 5874–5890. --INVALID-LINK--
-
Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191. --INVALID-LINK--
-
Yamanashi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(16), 3131–3139. --INVALID-LINK--
-
Wilson, G. K., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of medicinal chemistry, 64(13), 9431–9443. --INVALID-LINK--
-
Sarsembayeva, K. B., et al. (2022). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Pharmacia (Sofia, Bulgaria), 69(1), 163–171. --INVALID-LINK--
-
Sestito, S., Rapposelli, S., & Runfola, M. (Eds.). (2022). Special Issue: Natural Bioactive Compounds and Neurological Disorders: Exploiting Resources from Nature. Pharmaceuticals, 15(1), 1-3. --INVALID-LINK--
-
Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 1(4), 365–379. --INVALID-LINK--
-
Li, R., et al. (2020). Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. Antiviral research, 175, 104711. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--.
-
Wilson, G. K., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of medicinal chemistry, 64(13), 9431–9443. --INVALID-LINK--
-
Wang, Z., et al. (2019). Discovery of piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives as potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors. Nature communications, 10(1), 2843. --INVALID-LINK--
-
Singh, P., et al. (2022). Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. International journal of molecular sciences, 23(19), 11623. --INVALID-LINK--
-
Szałaj, N., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(1), 118-130. --INVALID-LINK--
-
Anand, R., et al. (2023). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. International journal of molecular sciences, 24(4), 3557. --INVALID-LINK--
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. d-nb.info [d-nb.info]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of prostate cancer DU145 cell growth with small interfering RNA targeting the SATB1 gene - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to 1-(2-Aminoethyl)piperidin-4-ol in Heterocyclic Chemistry
Abstract
This technical guide provides an in-depth exploration of 1-(2-Aminoethyl)piperidin-4-ol as a versatile and strategic building block in the synthesis of complex heterocyclic scaffolds. Moving beyond a simple catalog of reactions, this document elucidates the chemical logic and experimental rationale behind the application of this synthon in modern drug discovery and development. We will dissect its reactivity, showcase its utility in constructing diverse heterocyclic systems, and provide detailed, field-tested protocols. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique structural and functional attributes of this compound for the efficient construction of novel chemical entities with therapeutic potential.
Introduction: The Strategic Value of the this compound Scaffold
The piperidine motif is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise substituent vectoring. The subject of this guide, this compound, represents a particularly valuable elaboration of this privileged scaffold.
This molecule, with its IUPAC name this compound and CAS number 129999-60-6, possesses a unique constellation of functional groups: a primary aliphatic amine, a tertiary amine embedded within the piperidine ring, and a secondary alcohol.[2] This trifecta of reactive sites offers orthogonal chemical handles, enabling a wide range of selective transformations for the construction of fused, spirocyclic, and bridged heterocyclic systems. The inherent chirality at the C4 position, coupled with the conformational constraints of the piperidine ring, provides a platform for stereocontrolled synthesis.
Heterocyclic compounds are of paramount importance in the pharmaceutical industry, forming the core of many blockbuster drugs.[3][4][5] The strategic incorporation of this compound into a synthetic campaign can significantly expedite the discovery of novel therapeutics by providing rapid access to structurally diverse and biologically relevant chemical space.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | [2] |
| Molecular Weight | 144.22 g/mol | |
| Physical Form | Oil | |
| Flash Point | 119.0 ± 21.8 °C | |
| InChIKey | TVPOQFOCXVSORW-UHFFFAOYSA-N |
The reactivity of this compound is governed by the interplay of its three functional groups. The primary amine is a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and the formation of Schiff bases. The tertiary amine of the piperidine ring, while less nucleophilic, can act as a base and participate in quaternization reactions. The secondary alcohol offers a site for oxidation, esterification, and etherification, and can serve as a directing group in certain reactions. The relative reactivity of these groups can be modulated through careful choice of protecting groups and reaction conditions, a key theme that will be explored in the subsequent sections.
Synthetic Strategies for Heterocycle Construction
The true power of this compound lies in its application as a linchpin in the assembly of complex heterocyclic architectures. This section will detail several strategic approaches, complete with mechanistic rationale and detailed experimental protocols.
Construction of Fused Pyrazinones and Piperazinediones
The vicinal diamine character of the aminoethyl sidechain provides a direct entry into fused six-membered heterocycles. One such application is the synthesis of piperidinyl-fused pyrazinones, which are scaffolds of interest in medicinal chemistry.
Conceptual Workflow:
Caption: Workflow for Fused Pyrazinone Synthesis.
Detailed Experimental Protocol: Synthesis of (R/S)-8-(hydroxy)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazin-2-one
-
Reaction Setup: To a solution of this compound (1.44 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl glyoxylate (1.02 g, 10 mmol, 50% solution in toluene).
-
Reaction Execution: Stir the reaction mixture at room temperature for 1 hour to facilitate the initial condensation and imine formation. Subsequently, heat the mixture to reflux for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the title compound as a pale yellow solid.
Mechanistic Rationale: The reaction proceeds through an initial nucleophilic attack of the primary amine of this compound onto the aldehyde carbonyl of ethyl glyoxylate, forming a hemiaminal intermediate that dehydrates to an imine. The secondary amine of the piperidine ring then undergoes an intramolecular cyclization onto the ester carbonyl, followed by elimination of ethanol to yield the fused pyrazinone ring system.
Multicomponent Reactions for the Synthesis of Substituted Pyrimidines
Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single pot.[6][7] this compound, with its multiple nucleophilic sites, is an excellent substrate for MCRs.
Conceptual Workflow:
Caption: Multicomponent Synthesis of Dihydropyrimidines.
Detailed Experimental Protocol: Synthesis of a 4-(4-hydroxypiperidin-1-yl)ethyl-dihydropyrimidine derivative
-
Reaction Setup: In a sealed tube, combine this compound (1.44 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then triturated with diethyl ether to induce precipitation. The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol.
Mechanistic Rationale: This Biginelli-type reaction involves the acid-catalyzed formation of an acylimine intermediate from the aldehyde and the β-ketoester. The primary amine of this compound then acts as the nitrogen source, condensing with the in-situ generated enone to form the dihydropyrimidine core. The piperidine moiety remains as a substituent on the final heterocyclic product.
Spiro-heterocycle Synthesis via Intramolecular Cycloaddition
The hydroxyl group of this compound can be leveraged to create a tether for intramolecular cycloaddition reactions, leading to the formation of spiro-heterocycles. These rigid structures are of significant interest in drug design as they can effectively probe three-dimensional binding pockets.
Conceptual Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 5. nveo.org [nveo.org]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2-Aminoethyl)piperidin-4-ol
This guide provides an in-depth analysis of the essential physicochemical properties of 1-(2-Aminoethyl)piperidin-4-ol, a key building block in contemporary drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with actionable experimental protocols, ensuring a thorough understanding of this compound's behavior in various research settings.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a versatile bifunctional molecule featuring a piperidine ring, a primary amino group, and a hydroxyl group. This unique combination of functionalities makes it a valuable scaffold in the synthesis of a wide array of pharmacologically active compounds. The piperidine moiety is a common structural motif in many approved drugs, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of both a primary amine and a hydroxyl group offers multiple points for chemical modification, allowing for the exploration of diverse chemical space in lead optimization campaigns. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective utilization in the design and development of novel therapeutics.
Core Molecular and Physical Properties
A foundational understanding of a molecule begins with its basic structural and physical characteristics. These properties are the bedrock upon which more complex experimental investigations are built.
| Property | Value | Source |
| Molecular Formula | C7H16N2O | PubChem[1] |
| Molecular Weight | 144.22 g/mol | Sigma-Aldrich, PubChem[1] |
| CAS Number | 129999-60-6 | Sigma-Aldrich, PubChem[1] |
| Appearance | Off-white to gray Oil | ChemicalBook[2] |
| Boiling Point (Predicted) | 273.1 ± 20.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.062 ± 0.06 g/cm³ | ChemicalBook[2] |
| Flash Point | 119.0 ± 21.8 °C | Sigma-Aldrich |
Chemical Structure:
Caption: 2D structure of this compound.
Ionization Constant (pKa): A Critical Determinant of Biological Behavior
The ionization state of a molecule at physiological pH is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa value quantifies the acidity or basicity of a compound. For this compound, the presence of two basic nitrogen atoms (the secondary amine in the piperidine ring and the primary ethylamine) suggests it will be protonated at physiological pH.
Predicted pKa: 14.86 ± 0.20 (for the hydroxyl group, predicted)[2]
Note: This predicted value likely corresponds to the hydroxyl group and not the more physiologically relevant amino groups. Experimental determination is crucial for accurate characterization.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly reliable method for determining the pKa of a compound.[3] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Methodology:
-
Preparation of Solutions:
-
Calibration of pH Meter: Calibrate the pH meter using standard buffers of pH 4, 7, and 10 to ensure accurate measurements.[3]
-
Titration Procedure:
-
Take a known volume (e.g., 20 mL) of the 1 mM sample solution and add the 0.15 M KCl solution.
-
To determine the pKa of the basic nitrogens, first, acidify the solution to approximately pH 2 with 0.1 M HCl.[3]
-
Titrate the acidic solution with the 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.[3]
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.[3]
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points of the curve.[4] The equivalence points are identified as the points of steepest inflection in the curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.
Computed XLogP3: -0.8[1]
This negative value suggests that the compound is predominantly hydrophilic, which is expected given the presence of multiple polar functional groups.
Experimental Protocol: Shake-Flask Method for LogD Determination
The shake-flask method is the gold standard for experimentally determining LogP and LogD values.[5]
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by mixing them vigorously and allowing the layers to separate.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4).[6]
-
-
Equilibration:
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[6]
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as LC-MS or UV-Vis spectroscopy.
-
-
Calculation:
-
The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[7]
-
Caption: Shake-flask method workflow for LogD determination.
Aqueous Solubility: A Prerequisite for Bioavailability
Adequate aqueous solubility is essential for a drug candidate to be absorbed and distributed effectively in the body. Low solubility can be a major hurdle in drug development.
Predicted Water Solubility: 1,000,000 mg/L[8]
This predicted high water solubility is consistent with the hydrophilic nature suggested by the computed LogP.
Experimental Protocol: Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[9][10]
Methodology:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Procedure:
-
Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Add an aqueous buffer (e.g., PBS at pH 7.4) to each well to achieve the desired final compound concentrations.
-
Mix and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Direct UV Assay: Alternatively, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
-
Synthesis and Handling
Synthesis: this compound can be synthesized through various routes. One common approach involves the conjugate addition of a suitable nucleophile to a dihydropyridin-4(1H)-one, followed by homologation and introduction of the aminoethyl group.[11][12] The piperidine ring itself is a fundamental heterocyclic structure often synthesized by the hydrogenation of pyridine.[13][14]
Handling and Storage: this compound is typically supplied as an oil. It should be stored at 2-8°C and protected from light.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed. The compound is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
Conclusion
This compound is a valuable building block for medicinal chemistry, offering multiple avenues for structural modification. Its physicochemical profile, characterized by high predicted water solubility and a hydrophilic nature, provides a favorable starting point for the design of drug candidates with good pharmacokinetic properties. However, as emphasized in this guide, experimental verification of key parameters such as pKa, LogD, and solubility is crucial for a comprehensive understanding and for making informed decisions in the drug development process. The detailed protocols provided herein offer a robust framework for obtaining these critical data points, enabling researchers to fully leverage the potential of this versatile scaffold.
References
- 1. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-AMINOETHYL)-4-PIPERIDINOL CAS#: 129999-60-6 [amp.chemicalbook.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 6. enamine.net [enamine.net]
- 7. acdlabs.com [acdlabs.com]
- 8. This compound (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. chemrevlett.com [chemrevlett.com]
The 1-(2-Aminoethyl)piperidin-4-ol Scaffold: A Technical Guide to Identifying and Validating Novel Therapeutic Targets
Introduction: The Therapeutic Promise of the Piperidine Scaffold
The piperidine ring is a cornerstone in modern medicinal chemistry, serving as a versatile and privileged scaffold in a multitude of clinically successful drugs.[1][2][3] Its conformational flexibility and ability to be readily functionalized allow for the precise spatial orientation of pharmacophoric elements, leading to high-affinity interactions with a diverse range of biological targets. The 1-(2-Aminoethyl)piperidin-4-ol core, in particular, presents a unique trifunctionalized platform. The basic nitrogen of the piperidine ring, the primary amine of the ethyl side chain, and the hydroxyl group at the 4-position offer multiple points for chemical elaboration, enabling the generation of compound libraries with broad chemical diversity and tailored pharmacological profiles. This guide will provide an in-depth exploration of the potential therapeutic targets for derivatives of the this compound scaffold, outline robust experimental workflows for target validation, and discuss the underlying scientific rationale for these approaches.
I. Primary Therapeutic Target Classes for this compound Derivatives
Based on extensive preclinical research, derivatives of the piperidine scaffold, including those structurally analogous to this compound, have demonstrated significant activity at several key receptor families implicated in a wide range of pathologies. The inherent structural features of this scaffold, particularly the presence of a basic nitrogen atom, predispose it to interaction with the binding sites of many G-protein coupled receptors (GPCRs) and other CNS targets.
Histamine H3 Receptor (H3R): A Target for Cognitive and Wakefulness Disorders
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[4] Antagonists/inverse agonists of the H3R have shown therapeutic potential in the treatment of cognitive disorders, narcolepsy, and other CNS conditions by enhancing neurotransmitter release.[4][5] The piperidine moiety is a common structural feature in many potent H3R antagonists.[6][7]
Structure-Activity Relationship (SAR) Insights: For piperidine-based H3R antagonists, the piperidine nitrogen typically serves as a key basic center for interaction with the receptor. Modifications to the substituent on this nitrogen, as well as the nature of the aromatic or lipophilic groups attached elsewhere on the scaffold, profoundly influence binding affinity and selectivity.[5][8][9] The this compound scaffold provides a framework where the piperidine nitrogen can be functionalized with various groups to optimize H3R antagonism.
Sigma Receptors (σ1 and σ2): Modulators of Cellular Stress and Neurological Function
Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface that play a crucial role in regulating cellular stress responses, ion channel function, and neurotransmitter release.[10][11][12] Ligands targeting sigma receptors have shown promise in the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[10][13] The piperidine core is a well-established pharmacophore for high-affinity sigma receptor ligands.[14][15][16]
Structure-Activity Relationship (SAR) Insights: The affinity of piperidine derivatives for sigma receptors is highly dependent on the nature of the N-substituent and the presence of other lipophilic moieties. For instance, N-methylation of a 4-(2-aminoethyl)piperidine scaffold has been shown to confer high σ1 receptor affinity and selectivity over the σ2 subtype.[16][17] The lipophilicity of the molecule, as measured by logD7.4, is a critical parameter, with more polar compounds often exhibiting improved lipophilic ligand efficiency.[16][17]
Muscarinic Acetylcholine Receptors (M1-M5): Targets for Cognitive and Motor Disorders
Muscarinic acetylcholine receptors (mAChRs) are a family of five GPCR subtypes that mediate the effects of acetylcholine in the central and peripheral nervous systems.[18] Modulators of mAChRs are of interest for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological and psychiatric conditions.[18][19] Piperidine-based structures are frequently employed in the design of subtype-selective muscarinic antagonists.[4][19]
Structure-Activity Relationship (SAR) Insights: The development of selective mAChR ligands is challenging due to the high homology of the orthosteric binding site across subtypes. However, the piperidine scaffold can be utilized to introduce substitutions that exploit subtle differences in the receptor binding pockets, leading to enhanced selectivity. The design of antagonists often involves the incorporation of a basic piperidine nitrogen and appropriate aromatic groups to achieve high-affinity binding.[18]
Dopamine Receptors (D2, D3, D4): Key Players in Psychosis and Motor Control
Dopamine receptors are central to the pathophysiology of several psychiatric and neurological disorders, including schizophrenia and Parkinson's disease.[20][21] The D2-like receptors (D2, D3, and D4) are the primary targets for most antipsychotic medications. The piperidine scaffold is a common feature in many dopamine receptor antagonists.[10][22]
Structure-Activity Relationship (SAR) Insights: The affinity and selectivity of piperidine-based ligands for dopamine receptor subtypes are governed by the substitution pattern on both the piperidine nitrogen and other positions of the ring. For example, in certain 3- and 4-hydroxypiperidine series, subtle structural modifications can dramatically shift selectivity between the D4 and σ1 receptors.[10]
Mu-Opioid Receptor (MOR): The Primary Target for Analgesia
The mu-opioid receptor is the principal target for opioid analgesics.[23][24] While potent MOR agonists are highly effective for pain management, their use is associated with significant side effects. The development of biased agonists or allosteric modulators is an area of active research. Piperidine-containing structures are foundational to many synthetic opioids.[24]
Structure-Activity Relationship (SAR) Insights: The affinity and efficacy of piperidine derivatives at the MOR are highly sensitive to the nature of the substituents on the piperidine ring. The balance of MOR agonism and antagonism at other opioid receptors, such as the delta-opioid receptor (DOR), can be fine-tuned through chemical modifications to the scaffold.[24]
II. A Phased Approach to Target Identification and Validation
A systematic and logical progression of experiments is crucial for the successful identification and validation of therapeutic targets for a novel chemical series. The following workflow outlines a comprehensive strategy, from initial broad screening to in-depth functional characterization.
Caption: A phased workflow for target identification and validation.
III. Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments in the target validation cascade.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[25]
Protocol: Competitive Radioligand Binding Assay for Histamine H3 Receptor
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H3 receptor.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a BCA protein assay.[6]
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-Nα-methylhistamine), and varying concentrations of the test compound (this compound derivative).
-
For determination of non-specific binding, add a high concentration of an unlabeled H3R ligand (e.g., clobenpropit).[6]
-
Incubate the plate at 25°C for 2 hours with gentle agitation.[6]
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.[8]
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Functional Assays: Elucidating Mechanism of Action
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target.
Protocol: cAMP Assay for Gi-Coupled Receptors (e.g., H3R, D2R)
-
Cell Preparation:
-
Plate CHO cells stably expressing the target receptor (e.g., human dopamine D2 receptor) in a 96-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with assay buffer.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known agonist (e.g., dopamine for D2R) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[20]
-
-
Data Analysis:
-
For antagonists, plot the inhibition of the agonist-induced cAMP response against the concentration of the test compound to determine the IC50 value.
-
For agonists, plot the reduction in forskolin-stimulated cAMP levels against the concentration of the test compound to determine the EC50 value.
-
Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., M1, M3 mAChRs)
-
Cell Preparation and Dye Loading:
-
Plate CHO cells stably expressing the target receptor (e.g., human muscarinic M3 receptor) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid to prevent dye extrusion.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.[7]
-
-
Assay Procedure:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation).
-
Measure the baseline fluorescence for 10-20 seconds.
-
To determine antagonist activity, add the test compound and incubate for a specified time (e.g., 15 minutes).[7]
-
Add a known agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (EC80).[7]
-
Monitor the change in fluorescence intensity over time (typically 90-120 seconds).
-
-
Data Analysis:
-
Quantify the response as the peak fluorescence intensity minus the baseline fluorescence.
-
For antagonists, plot the inhibition of the agonist-induced calcium flux against the concentration of the test compound to determine the IC50.
-
For agonists, plot the increase in fluorescence against the concentration of the test compound to determine the EC50.
-
IV. Data Presentation and Interpretation
The systematic collection and clear presentation of quantitative data are paramount for making informed decisions in a drug discovery program.
Table 1: Representative Binding Affinities (Ki, nM) of Piperidine Derivatives at Key Therapeutic Targets
| Compound Scaffold | H3R | σ1R | σ2R | D2R | D4R | MOR | DOR |
| 4-(2-Aminoethyl)-piperidine[16] | - | 165 | >10,000 | - | - | - | - |
| N-Methyl-4-(2-aminoethyl)-piperidine[16] | - | 7.9 | 1,210 | - | - | - | - |
| N-Ethyl-4-(2-aminoethyl)-piperidine[16] | - | 64 | 1,070 | - | - | - | - |
| 4-Hydroxypiperidine Analog[10] | - | 1.2 | - | 860 | - | - | - |
| 4-Substituted Piperidine[24] | - | - | - | - | - | 0.29 | 6.6 |
| Biphenyl-piperidine Analog[7] | 22 | 4.8 | 116 | - | - | - | - |
| 4-Pyridylpiperidine Analog[7] | 7.7 | 4.5 | 10 | - | - | - | - |
Note: Data is compiled from various sources and represents different specific derivatives within the broader piperidine class. Direct comparison requires consideration of the full chemical structure of each compound.
V. Signaling Pathway Visualization
Understanding the downstream consequences of receptor modulation is critical. The following diagrams illustrate the primary signaling cascades for the histamine H3 and sigma-1 receptors.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling and Function.
VI. Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics targeting a range of CNS and peripheral disorders. Its demonstrated propensity to interact with histamine, sigma, muscarinic, dopamine, and opioid receptors provides a rich landscape for drug discovery efforts. A systematic approach, combining rational library design, high-throughput screening, and in-depth functional characterization, is essential to unlock the full therapeutic potential of this versatile chemical core. Future research should focus on elucidating the detailed structure-activity relationships for this specific scaffold to enable the design of highly potent and selective ligands with optimized pharmacokinetic and safety profiles. The application of chiral synthesis and the exploration of bioisosteric replacements for the core functional groups may yield next-generation candidates with superior therapeutic indices.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A structure-activity relationship study of compounds with antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. US4550116A - Piperidine derivatives - Google Patents [patents.google.com]
- 12. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]
- 13. PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909 [data.epo.org]
- 14. ricerca.uniba.it [ricerca.uniba.it]
- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]
- 21. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Design of 1-(2-Aminoethyl)piperidin-4-ol Derivatives: A Deep Dive into Structure-Activity Relationships for Enhanced Therapeutic Targeting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-(2-aminoethyl)piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective ligands for a variety of biological targets, particularly within the central nervous system (CNS). Its inherent structural features—a basic nitrogen atom within the piperidine ring, a flexible aminoethyl side chain, and a strategically placed hydroxyl group—offer multiple points for chemical modification to fine-tune pharmacological properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this core, offering insights into the rational design of novel therapeutic agents.
The this compound Core: A Foundation for Therapeutic Innovation
The piperidine moiety is a common motif in a vast number of pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties and engage in crucial receptor interactions. The addition of a 2-aminoethyl side chain and a 4-hydroxyl group to this core creates a pharmacophore with the potential to interact with multiple receptor systems, including opioid and sigma (σ) receptors, making it a focal point for the development of analgesics, antipsychotics, and agents for neurodegenerative diseases.
The strategic importance of this scaffold lies in its modular nature, allowing for systematic exploration of chemical space around three key regions:
-
The Piperidine Nitrogen (N1): Substitution at this position profoundly influences receptor affinity, selectivity, and functional activity.
-
The Aminoethyl Side Chain: Modifications to the length, rigidity, and terminal amine of this chain can modulate potency and target engagement.
-
The Piperidin-4-ol Moiety: The hydroxyl group at the C4 position can act as a critical hydrogen bond donor or acceptor, significantly impacting binding affinity and selectivity.
This guide will dissect the SAR of each of these regions, providing a rationale for experimental design in the pursuit of optimized therapeutic candidates.
Deciphering the Structure-Activity Landscape
The Pivotal Role of the Piperidine N1-Substituent
Research into 4-(2-aminoethyl)piperidine derivatives has consistently demonstrated that the nature of the substituent on the piperidine nitrogen is a primary determinant of biological activity, particularly for sigma-1 (σ1) receptors.
A seminal study by Holtschulte et al. (2022) on a series of 4-(2-aminoethyl)piperidine derivatives revealed critical SAR insights for σ1 receptor affinity.[1][2] Their findings underscore the importance of N-alkylation. While the unsubstituted piperidine (N-H) exhibited considerably lower σ1 affinity, the introduction of a methyl group (N-CH3) led to a significant increase in affinity and selectivity over the σ2 subtype.[1][2] This suggests that a small, lipophilic substituent on the piperidine nitrogen is favorable for interaction with the σ1 receptor binding pocket.
Molecular dynamics simulations have provided a structural basis for these observations, indicating that the N-substituent interacts with a lipophilic pocket within the σ1 receptor.[1][2] Larger or more polar substituents on the nitrogen can disrupt this favorable interaction, leading to a decrease in affinity.
Key Causality: The choice of a small, lipophilic N-substituent, such as a methyl group, is a rational starting point for maximizing σ1 receptor affinity. This is driven by the hydrophobic nature of the binding pocket accommodating this part of the molecule.
The Aminoethyl Side Chain: A Modulator of Potency
The 2-aminoethyl side chain provides a crucial interaction point with the target receptor. Modifications to this chain, including the nature of the terminal amine and its substitution, can significantly impact potency.
For many receptor systems, a basic terminal amine is essential for forming a key salt bridge interaction with an acidic residue in the binding pocket. The substitution pattern on this terminal amine can further refine binding affinity and selectivity. For instance, in the context of σ1 receptor ligands, derivatization of the terminal amine with various substituted benzyl or phenylpropyl groups has been explored.[1][2]
The length of the ethyl linker is also a critical parameter. While the two-carbon chain is common, variations in length can alter the positioning of the terminal amine within the binding site, potentially leading to either enhanced or diminished interactions.
The 4-Hydroxyl Group: A Key to Specificity and Affinity
The hydroxyl group at the 4-position of the piperidine ring is not merely a passive structural element. Its ability to participate in hydrogen bonding can be a decisive factor in achieving high affinity and selectivity for a particular target.[3][4] The importance of a phenolic hydroxyl group for mu-opioid receptor interaction has been well-established in the morphinan class of opioids.[5] While the 4-hydroxypiperidine moiety is not a phenol, the principle of a strategically placed hydrogen bond donor/acceptor remains critical.
The orientation of the 4-hydroxyl group (axial vs. equatorial) can also influence binding. The equatorial position is often favored as it minimizes steric hindrance and allows for optimal hydrogen bonding with receptor residues.
Systematic replacement of the 4-hydroxyl group with other functionalities, such as a fluoro group (a bioisostere that can act as a weak hydrogen bond acceptor) or a methoxy group (a hydrogen bond acceptor but not a donor), can elucidate the precise nature of the interaction. A significant drop in affinity upon removal or modification of the hydroxyl group would strongly indicate its direct involvement in a critical hydrogen bond with the receptor. For example, in a series of CCR5 receptor antagonists, 4-hydroxypiperidine derivatives were identified as potent leads.[6]
Experimental Rationale: To definitively establish the role of the 4-hydroxyl group, a comparative study of a this compound derivative against its 4-deoxy, 4-fluoro, and 4-methoxy analogues is essential. A significant loss of potency in the non-hydroxylated or O-methylated compounds would provide strong evidence for the hydroxyl group acting as a hydrogen bond donor.
Data Presentation: SAR at a Glance
To facilitate a clear understanding of the SAR, the following tables summarize the key findings from representative studies.
| Modification | Observation | Inference | Reference(s) |
| Piperidine N-H | Lower σ1 receptor affinity | A substituent on the piperidine nitrogen is preferred for optimal binding. | [1][2] |
| Piperidine N-CH3 | High σ1 receptor affinity and selectivity | A small, lipophilic N-substituent enhances interaction with the hydrophobic binding pocket of the σ1 receptor. | [1][2] |
| Piperidine N-C2H5 | Considerably lower σ1 receptor affinity | Increasing the size of the N-alkyl group can be detrimental to σ1 affinity. | [1][2] |
| Piperidine N-Tosyl | Considerably lower σ1 receptor affinity | A bulky, electron-withdrawing group on the piperidine nitrogen is not well-tolerated for σ1 binding. | [1][2] |
Table 1: SAR of the Piperidine N1-Substituent for σ1 Receptor Affinity.
| Modification | Observation | Inference | Reference(s) |
| 4-Hydroxyl Group | Potent CCR5 antagonism | The 4-hydroxyl group is a key feature for potent activity in this series. | [6] |
| 4-Aryl-4-hydroxyl | Significant analgesic activity | The 4-hydroxyl group contributes to the analgesic properties of these derivatives. | [7] |
| Phenolic -OH in Opioids | Crucial for mu-receptor interaction | A hydrogen-bonding group is often essential for high-affinity opioid receptor binding. | [5] |
Table 2: Importance of the 4-Hydroxyl Group in Piperidine Scaffolds.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route to N-substituted this compound derivatives often starts from commercially available N-Boc-4-piperidone.
Step 1: Reductive Amination to Introduce the Aminoethyl Side Chain
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or methanol, add aminoacetonitrile hydrochloride (1.2 eq) and a mild reducing agent like sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-1-(cyanomethyl)piperidin-4-amine.
Step 2: Reduction of the Nitrile to the Primary Amine
-
Dissolve the product from Step 1 in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.
-
Add a reducing agent such as lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Carefully quench the reaction by sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting suspension and concentrate the filtrate to obtain the crude N-Boc-1-(2-aminoethyl)piperidin-4-amine.
Step 3: N-Alkylation/Arylation of the Piperidine Nitrogen (if desired)
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.
-
Neutralize the resulting amine salt with a base such as triethylamine.
-
Perform reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the desired N-substituent.
Step 4: Reduction of the 4-Oxo Group to the 4-Hydroxyl Group
-
If starting from a 4-piperidone derivative, the ketone can be reduced to the alcohol using a reducing agent like sodium borohydride in methanol. This step can be performed at various stages of the synthesis, depending on the overall strategy.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for this compound derivatives.
Biological Evaluation Protocols
This protocol is adapted from established methods for determining the binding affinity of test compounds for the σ1 receptor.[8]
1. Membrane Preparation:
-
Homogenize guinea pig liver tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[9]
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9]
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA protein assay.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 30-50 µg of protein), various concentrations of the test compound, and a fixed concentration of the radioligand, such as --INVALID-LINK---pentazocine (a selective σ1 agonist), in a total volume of 200 µL.[8]
-
To determine non-specific binding, add a high concentration of a known σ1 ligand, such as haloperidol (10 µM), to a set of wells.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Workflow for in vitro radioligand binding assay.
The hot plate test is a standard method for assessing the central analgesic activity of compounds in rodents.[10]
1. Animals:
-
Use male Swiss albino mice (20-25 g).
-
Acclimatize the animals to the laboratory environment for at least one week before the experiment.
2. Procedure:
-
Maintain the surface of the hot plate at a constant temperature of 55 ± 0.5 °C.[11]
-
Administer the test compound, a vehicle control (e.g., saline), and a positive control (e.g., morphine) to different groups of mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.
-
Record the latency time for the mouse to exhibit a nociceptive response, such as licking its paws or jumping.[12]
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, and any mouse not responding within this time is removed from the hot plate and assigned the cut-off latency.[1]
3. Data Analysis:
-
Calculate the mean latency time for each group at each time point.
-
Analyze the data for statistical significance using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group.
-
An increase in the latency time compared to the vehicle control group indicates an analgesic effect.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic chemical modification to achieve desired pharmacological profiles. The N1-substituent on the piperidine ring is a key determinant of affinity and selectivity, with small lipophilic groups often favoring binding to targets like the σ1 receptor. The aminoethyl side chain provides essential interactions with the receptor, and its modification can fine-tune potency. Crucially, the 4-hydroxyl group can play a vital role in anchoring the ligand within the binding site through hydrogen bonding, thereby enhancing affinity and specificity.
Future research in this area should focus on a more detailed exploration of the role of the 4-hydroxyl group through the synthesis and evaluation of analogues with modified or replaced hydroxyl functionalities. Furthermore, the investigation of a broader range of N1-substituents and modifications to the aminoethyl side chain will undoubtedly lead to the discovery of novel ligands with improved therapeutic potential for a variety of CNS disorders and other diseases. The integration of computational modeling with synthetic chemistry and biological testing will be instrumental in guiding these efforts and accelerating the development of the next generation of therapeutics based on this versatile scaffold.
References
- 1. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 2. d-nb.info [d-nb.info]
- 3. The role of hydrogen-bonds in drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen Bonding, Hydrophobic Interactions, and Failure of the Rigid Receptor Hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Sigma-1 Receptor Ligands Utilizing 1-(2-Aminoethyl)piperidin-4-ol
<
Abstract
The sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone located at the endoplasmic reticulum, has emerged as a significant therapeutic target for a multitude of neurological and psychiatric disorders.[1][2][3] Its role in modulating crucial cellular processes such as calcium signaling, ion channel activity, and neurotransmitter release underscores its potential in the treatment of conditions like Alzheimer's disease, depression, neuropathic pain, and addiction.[1][4][5][6] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel sigma-1 receptor ligands, employing 1-(2-aminoethyl)piperidin-4-ol as a versatile and strategic starting material. Detailed synthetic protocols, mechanistic insights, and characterization methodologies are presented to facilitate the exploration of this promising chemical space.
Introduction: The Therapeutic Promise of the Sigma-1 Receptor
Initially misidentified as an opioid receptor subtype, the sigma-1 receptor is now recognized as a distinct protein with no homology to other mammalian proteins.[2][4] It is a transmembrane protein concentrated in the central nervous system and various peripheral tissues.[2] The σ1R acts as a molecular chaperone, playing a critical role in cellular stress responses.[1][7] It interacts with a wide array of proteins, including ion channels and G-protein coupled receptors, to modulate their function.[3][6]
Ligands that bind to the sigma-1 receptor can act as agonists or antagonists, leading to distinct pharmacological effects.[8][9] Agonists have demonstrated neuroprotective, antidepressant, and cognitive-enhancing properties in preclinical models.[2][10] Conversely, antagonists have shown potential in the treatment of neuropathic pain and in mitigating the effects of substance abuse.[8] The diverse pharmacology of σ1R ligands has spurred significant interest in the development of novel, selective, and potent modulators.[4][5]
The this compound scaffold represents a valuable starting point for the synthesis of new σ1R ligands. The primary amine provides a reactive handle for the introduction of various substituents, allowing for systematic exploration of the structure-activity relationship (SAR) and optimization of affinity and selectivity for the sigma-1 receptor.[11][12]
Synthetic Strategies: Accessing Diverse Chemical Space
The primary amino group of this compound is the key functional group for derivatization. Two principal synthetic strategies, reductive amination and N-alkylation, are highly effective for generating a library of diverse sigma-1 receptor ligands.
Reductive Amination: A Versatile Approach
Reductive amination is a powerful one-pot reaction that efficiently forms secondary and tertiary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[13][14][15] This method is favored for its mild reaction conditions and high yields.[13] The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ by a suitable reducing agent.
Mechanism Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent that can be used in the presence of the carbonyl starting material without significant reduction of the aldehyde or ketone.[15]
Caption: Reductive amination workflow.
N-Alkylation: Direct Functionalization
Direct N-alkylation of the primary amine with an appropriate alkyl halide (e.g., benzyl bromide, phenethyl bromide) in the presence of a base provides a straightforward route to secondary amines. This method is particularly useful for introducing specific arylalkyl groups known to be important for sigma-1 receptor affinity.[11]
Causality in Experimental Choice: The choice of base is important to deprotonate the primary amine, facilitating its nucleophilic attack on the alkyl halide. A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to avoid competing side reactions.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[16][17] this compound and many of the reagents used are flammable and corrosive.[18] Handle with care and avoid inhalation, ingestion, and skin contact.[16][19]
Protocol 1: Synthesis of a Representative Sigma-1 Ligand via Reductive Amination
This protocol describes the synthesis of N-benzyl-2-(piperidin-4-yl)ethan-1-amine, a core scaffold for further elaboration.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Triethylamine (Et₃N)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask, add benzaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane with 1% triethylamine.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the desired product.
| Parameter | Value |
| Solvent | Dichloromethane (DCM) |
| Reducing Agent | Sodium triacetoxyborohydride |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
Table 1: Typical Reaction Parameters for Reductive Amination.
Protocol 2: Synthesis via N-Alkylation
This protocol details the synthesis of N-(2-phenethyl)-2-(piperidin-4-yl)ethan-1-amine.
Materials:
-
This compound
-
(2-Bromoethyl)benzene
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.2 M).
-
Base Addition: Add triethylamine (2.5 eq) to the solution.
-
Alkylation: Add (2-bromoethyl)benzene (1.2 eq) dropwise to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (10% MeOH in DCM with 1% Et₃N).
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, followed by methanol in dichloromethane) to yield the final compound.
Caption: General synthetic workflow.
Characterization and Analysis
Thorough characterization of the synthesized ligands is essential to confirm their identity, purity, and affinity for the sigma-1 receptor.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compounds. A purity of >95% is generally required for in vitro and in vivo studies.
In Vitro Pharmacological Evaluation
-
Radioligand Binding Assays: The affinity of the synthesized compounds for the sigma-1 and sigma-2 receptors should be determined using competitive radioligand binding assays.[20][21] This allows for the determination of the inhibition constant (Ki) and the selectivity for the sigma-1 receptor.
| Assay | Purpose | Typical Radioligand |
| Sigma-1 Binding | Determine affinity for σ1R | --INVALID-LINK---pentazocine |
| Sigma-2 Binding | Determine affinity for σ2R | [³H]DTG |
Table 2: Radioligand Binding Assays for Sigma Receptor Affinity.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the substituent introduced onto the primary amine of this compound allows for the exploration of the SAR for sigma-1 receptor binding.[11] Key structural features that influence affinity and selectivity include:
-
The nature of the aromatic ring: Electron-donating or withdrawing groups on a phenyl ring can modulate affinity.
-
The length of the alkyl linker: A two or three-carbon linker between the nitrogen and an aromatic ring is often optimal.
-
The presence of additional functional groups: Hydrogen bond donors or acceptors can influence binding.
Conclusion
The synthetic strategies outlined in this application note, utilizing this compound, provide a robust and versatile platform for the generation of novel sigma-1 receptor ligands. The detailed protocols and analytical methods described will enable researchers to efficiently synthesize and characterize new chemical entities with the potential to advance our understanding of sigma-1 receptor pharmacology and contribute to the development of new therapeutics for a range of debilitating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural features important for sigma 1 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. gustavus.edu [gustavus.edu]
- 18. fishersci.com [fishersci.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. arts.units.it [arts.units.it]
Application Note: 1-(2-Aminoethyl)piperidin-4-ol as a Versatile Scaffold for Neurodegenerative Disease Drug Discovery
Abstract
The piperidine heterocycle is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics, particularly for central nervous system (CNS) disorders.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for drug design. This application note presents 1-(2-Aminoethyl)piperidin-4-ol , a readily available and highly functionalized building block, as a strategic starting point for generating novel chemical libraries aimed at neurodegenerative disease targets.[2] We provide the scientific rationale, therapeutic hypotheses, and detailed experimental protocols for a comprehensive drug discovery workflow, from library synthesis and primary screening to target validation. The protocols within are designed as self-validating systems to guide researchers in identifying and characterizing new therapeutic candidates for conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is one of the most prevalent saturated heterocyclic motifs found in pharmaceuticals.[3] Its ubiquity stems from its favorable physicochemical properties, including high aqueous solubility and a basic nitrogen atom that is typically protonated at physiological pH, facilitating key interactions with biological targets. In the context of neurodegenerative diseases, piperidine derivatives have been successfully developed as acetylcholinesterase inhibitors and modulators of various CNS receptors.[4]
This compound (CAS 129999-60-6) is a particularly compelling starting material for a discovery program.[5][6] Its structure features three distinct points for chemical diversification:
-
Primary Amino Group: Allows for amide bond formation, reductive amination, and other nucleophilic additions.
-
Secondary Piperidine Nitrogen: Can be alkylated, acylated, or arylated to modulate basicity and lipophilicity.
-
Secondary Hydroxyl Group: Provides a handle for ether or ester formation, or can be oxidized to a ketone for further modification.
This inherent multifunctionality allows for the rapid generation of diverse chemical libraries with broad coverage of chemical space, enhancing the probability of identifying potent and selective modulators of disease-relevant targets.[2]
Therapeutic Hypotheses & Target Identification
The structural features of this compound suggest its derivatives could be tailored to engage several key targets implicated in neurodegeneration. We propose three primary therapeutic hypotheses to guide library design and screening efforts.
Hypothesis A: Modulation of the Sigma-1 (σ1) Receptor
The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a critical role in regulating cellular stress responses, calcium homeostasis, and neuronal survival. Activation of σ1 has shown neuroprotective effects in various disease models. A recent study demonstrated that derivatives of the closely related 4-(2-aminoethyl)piperidine scaffold can act as potent σ1 receptor ligands.[7][8][9] By modifying the N-substituents and aminoethyl side chain of our core scaffold, we can systematically explore structure-activity relationships (SAR) for σ1 affinity and functional activity.
Hypothesis B: Targeting Novel G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets. GPR52 is an orphan GPCR highly expressed in the striatum, a brain region heavily affected in Huntington's disease.[10] Modulation of GPR52 has been shown to affect locomotor activity and may represent a novel therapeutic strategy.[11] The piperidine scaffold is a common feature in many GPCR ligands, and a focused library derived from this compound could be screened against GPR52 and other orphan CNS GPCRs to identify novel modulators.
Hypothesis C: Direct Inhibition of Pathogenic Protein Aggregation
The accumulation of misfolded protein aggregates, such as amyloid-beta (Aβ) plaques in Alzheimer's disease and α-synuclein in Parkinson's disease, is a central pathological hallmark of many neurodegenerative disorders.[12] Small molecules that can interfere with the aggregation cascade are of significant therapeutic interest. The hydrogen bond donors and acceptors on the this compound scaffold, combined with appended aromatic or lipophilic groups, could be designed to interact with amyloidogenic proteins and disrupt their self-assembly.
Experimental Workflows & Protocols
A structured, multi-stage screening cascade is essential for efficiently identifying and validating drug candidates. The workflow begins with the synthesis of a focused compound library, followed by high-throughput primary screening and subsequent confirmatory and mechanistic assays for hit validation.
Protocol 3.1: Synthesis of a Focused Compound Library
Causality: The goal is not random synthesis but a rational design based on the therapeutic hypotheses. For σ1 and GPCR targets, N-alkylation of the piperidine with various benzyl and phenethyl groups is a proven strategy.[13][14] For anti-aggregation activity, appending flat aromatic structures (e.g., benzamides, quinolines) to the primary amine is a logical starting point.
General Procedure (Example: N-Benzamide Derivative):
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add triethylamine (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add the desired benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3.2: Primary Screening - High-Throughput Aβ42 Aggregation Assay
Causality: This assay identifies compounds that interfere with the formation of Aβ fibrils, a key pathological event in Alzheimer's disease. Thioflavin T (ThT) dye is used as it exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[15][16] A reduction in ThT fluorescence in the presence of a test compound indicates inhibition of aggregation.
Materials:
-
Human Amyloid-beta (1-42) peptide, high purity (Hello Bio or equivalent)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Thioflavin T (ThT)
-
Assay Buffer: 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4
-
Black, clear-bottom 96-well plates
Procedure:
-
Aβ42 Monomer Preparation: To ensure reproducible results, pre-existing aggregates must be removed.[17][18] Dissolve Aβ42 peptide in HFIP to 1 mM, incubate for 1 hour, then aliquot and evaporate the HFIP under a stream of nitrogen. Store the resulting peptide films at -80 °C.
-
Assay Preparation: Just before use, dissolve an Aβ42 peptide film in DMSO to a stock concentration of 5 mM. Dilute this stock into ice-cold Assay Buffer to a final working concentration of 20 µM.
-
Compound Plating: Add 2 µL of test compound (in DMSO) or DMSO vehicle control to the wells of the 96-well plate.
-
Initiate Aggregation: Add 98 µL of the 20 µM Aβ42 solution to each well, for a final Aβ42 concentration of 19.6 µM and a final compound concentration as desired (e.g., 10 µM).
-
Incubation: Seal the plate and incubate at 37 °C for 24 hours with gentle shaking.
-
ThT Reading: Prepare a 500 µM ThT stock solution in Assay Buffer. Add 100 µL of a 1:100 dilution (5 µM final) of this stock to each well of a new plate.
-
Transfer 100 µL from the aggregation plate to the ThT plate.
-
Read fluorescence on a plate reader (Excitation: ~440 nm, Emission: ~485 nm).
| Table 1: Plate Layout for Aβ42 Aggregation Assay | | :--- | :--- | :--- | :--- | | Well Type | Aβ42 (19.6 µM) | Test Compound | DMSO Vehicle | | Negative Control | No | No | 2 µL | | Positive Control | Yes | No | 2 µL | | Test Compound | Yes | 2 µL | No |
Protocol 3.3: Secondary Assay - In Vitro Neuroprotection Assay
Causality: A primary hit may inhibit aggregation but could be toxic to neurons. This assay validates that the compound is not only effective but also safe, and ideally, protective. We use a human neuronal cell line (e.g., SH-SY5Y) and induce toxicity with pre-formed Aβ oligomers, which are considered the most neurotoxic species.[15] A successful compound will rescue cells from this Aβ-induced death.[19]
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
Aβ42 oligomers (prepared according to established protocols)[15]
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
White, clear-bottom 96-well cell culture plates
Procedure:
-
Cell Plating: Seed SH-SY5Y cells at a density of 10,000 cells/well in 100 µL of media and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 30 µM) for 2 hours. Include a vehicle-only control.
-
Toxic Insult: Add Aβ42 oligomers to a final concentration known to induce ~50% cell death (e.g., 5 µM, requires prior optimization). Maintain a set of wells with no oligomer treatment as a 100% viability control.
-
Incubation: Incubate the plate for 24-48 hours at 37 °C, 5% CO2.
-
Viability Assessment: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions (typically equal volume to the media).
-
Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader. Data is normalized to the "no oligomer" control (100% viability) and the "oligomer + vehicle" control (0% protection).
Protocol 3.4: Target Engagement - σ1 Receptor Binding Assay
Causality: If a compound is neuroprotective, it is crucial to determine if it acts via the hypothesized target. This competitive binding assay quantifies the affinity of a test compound for the σ1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane preparation from cells overexpressing human σ1 receptor
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific ligand: Haloperidol (10 µM)
-
Scintillation fluid and vials
-
Glass fiber filter mats and cell harvester
Procedure:
-
In a 96-well plate, combine in order: assay buffer, test compound at various concentrations, --INVALID-LINK---pentazocine (at a final concentration near its Kd, e.g., 2 nM), and the σ1 membrane preparation.
-
Total Binding Wells: Contain buffer, radioligand, and membranes.
-
Non-specific Binding Wells: Contain buffer, radioligand, membranes, and a high concentration of haloperidol.
-
Test Compound Wells: Contain buffer, radioligand, membranes, and test compound.
-
Incubate at 37 °C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filter discs into scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
-
Calculate the specific binding (Total - Non-specific) and determine the IC50 of the test compound.
Data Interpretation & Causality
Effective drug discovery requires careful interpretation of data from the screening cascade. A compound's activity profile across these assays builds a case for its mechanism of action.
| Table 2: Interpreting Cross-Assay Results | | :--- | :--- | :--- | | Activity Profile | Interpretation | Next Steps | | High Aβ inhibitionLow neuroprotection | The compound may be a potent aggregation inhibitor but could be cytotoxic or have poor cell permeability. | Assess compound cytotoxicity independently. Modify structure to improve cell permeability. | | Low Aβ inhibitionHigh neuroprotection | The compound likely acts via a mechanism other than direct aggregation inhibition. It may be activating a cellular protective pathway. | Screen against other targets (e.g., σ1, GPCRs). | | High Aβ inhibitionHigh neuroprotectionHigh σ1 affinity | This is a promising multi-target candidate. It may inhibit aggregation directly AND provide receptor-mediated neuroprotection. | Deconvolute mechanisms. Test in σ1 knockout cells. | | No Aβ inhibitionNo neuroprotection | Compound is inactive under these assay conditions. | Deprioritize this compound or chemical series. |
Conclusion & Future Directions
This compound represents a high-potential, yet underexplored, scaffold for neurodegenerative drug discovery. Its synthetic tractability allows for the creation of diverse libraries tailored to specific therapeutic hypotheses. The workflow detailed in this note provides a robust framework for identifying and validating compounds that can either directly interfere with pathogenic protein aggregation or modulate key cellular targets like the σ1 receptor to confer neuroprotection. Successful lead candidates identified through this cascade would warrant further optimization for pharmacokinetic properties and subsequent evaluation in in vivo models of neurodegeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 129999-60-6 [sigmaaldrich.com]
- 6. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. platform.opentargets.org [platform.opentargets.org]
- 11. multispaninc.com [multispaninc.com]
- 12. 2-(4-(2-[18F]Fluoroethyl)piperidin-1-yl)benzo[4,5]imidazo[1,2-a]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparing Synthetic Aβ in Different Aggregation States | Springer Nature Experiments [experiments.springernature.com]
- 19. Neurotoxicity Assay [visikol.com]
Application Notes & Protocols: Leveraging 1-(2-Aminoethyl)piperidin-4-ol in the Synthesis of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a wide array of approved therapeutics due to its favorable physicochemical properties and synthetic tractability.[1][2] This document provides an in-depth guide on the application of 1-(2-Aminoethyl)piperidin-4-ol, a versatile chemical building block, in the discovery and development of novel cancer therapeutics. We will explore its synthetic utility, delve into the rationale behind targeting specific cancer-relevant pathways with its derivatives, and provide detailed, field-proven protocols for the synthesis and biological evaluation of new chemical entities.
Introduction: The Strategic Value of the Piperidine Scaffold and this compound
The piperidine ring is a privileged scaffold in drug design, prized for its ability to confer aqueous solubility, modulate lipophilicity, and provide a three-dimensional framework that can be precisely decorated to optimize interactions with biological targets.[1] Its presence in numerous FDA-approved anticancer drugs underscores its importance in developing agents with improved potency, selectivity, and pharmacokinetic profiles.[2]
This compound emerges as a particularly valuable starting material for several reasons:
-
Multi-functional Reactivity: It possesses three distinct reactive sites—a primary amino group, a secondary cyclic amine, and a hydroxyl group. This multi-functionality allows for a diverse range of chemical modifications, enabling the construction of extensive and varied compound libraries.
-
Vectorial Complexity: The defined stereochemistry and spatial arrangement of its functional groups provide a solid foundation for creating molecules with precise three-dimensional orientations, crucial for selective binding to complex biological targets like enzyme active sites and protein-protein interfaces.
-
Proven Precedent: Derivatives of similar aminoethyl-piperidine structures have demonstrated significant antiproliferative properties, validating the potential of this chemical class in oncology.[3][4][5]
These application notes will guide researchers in harnessing the potential of this building block to synthesize and identify next-generation cancer therapeutics.
Synthetic Strategy & Target Rationale
The versatility of this compound allows for its use in synthesizing compounds aimed at various cancer-relevant targets. Below, we outline two primary strategic applications.
Application I: As a Scaffold for Sigma-1 (σ1) Receptor Ligands with Antiproliferative Activity
The Sigma-1 (σ1) receptor is a unique intracellular chaperone protein, often overexpressed in proliferating cancer cells, including prostate and non-small cell lung cancers.[3][4] Its ligands can induce apoptosis and inhibit tumor growth. The 4-(2-aminoethyl)piperidine scaffold is a key pharmacophore for high-affinity σ1 receptor ligands.[3][4][5]
By modifying the primary amine and the piperidine nitrogen of this compound, researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective σ1 receptor ligands.
Experimental Workflow: Synthesis and Evaluation of σ1 Receptor Ligands
Caption: Workflow for developing σ1 receptor ligands from this compound.
Application II: A Building Block for Inhibitors of Pro-Survival Signaling Pathways
The piperidine moiety is a common feature in small-molecule kinase inhibitors that target critical pro-survival pathways in cancer, such as the PI3K/Akt pathway.[6][7] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.
This compound can serve as a key intermediate to construct molecules that mimic the hinge-binding motifs of ATP-competitive kinase inhibitors or to develop allosteric modulators.
Signaling Pathway: PI3K/Akt Inhibition
Caption: Inhibition of the PI3K/Akt pathway by a piperidine-based therapeutic.
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of novel compounds derived from this compound.
Protocol 1: Synthesis of a Model Derivative via Reductive Amination
This protocol describes the synthesis of a tertiary amine by reacting the primary amino group of this compound with an aldehyde, followed by reduction. This is a robust and common method for generating diversity.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCM (0.1 M), add the selected aldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM) to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Antiproliferation Sulforhodamine B (SRB) Assay
This assay provides a quantitative measure of the cytotoxic or cytostatic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell lines (e.g., A427 lung carcinoma, DU145 prostate cancer)[4]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized test compound dissolved in DMSO (10 mM stock)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compound in complete medium. The final concentration should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.
-
After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour. Causality: TCA fixes the cells by precipitating proteins, ensuring that the SRB dye stains the total cellular protein content accurately.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm on a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.
| Compound ID | Target Cell Line | GI₅₀ (µM) |
| Reference: Haloperidol | A427 (Lung Cancer) | ~15 µM[4] |
| Reference: S1RA | DU145 (Prostate Cancer) | >10 µM[4] |
| Test Compound X | A427 (Lung Cancer) | User-determined |
| Test Compound Y | DU145 (Prostate Cancer) | User-determined |
| Table 1: Example Data Table for Summarizing Antiproliferative Activity. |
Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., HCT116 colon cancer)
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark. Causality: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic).
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (Viable: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
Apoptosis Quadrant Analysis
Caption: Representative quadrants for flow cytometry analysis of apoptosis.
Conclusion and Future Directions
This compound is a high-potential, readily available starting material for the synthesis of novel anticancer agents. Its structural features enable the rapid generation of diverse chemical libraries targeting key oncogenic pathways. The protocols outlined in this document provide a robust framework for synthesizing and evaluating new piperidine-based compounds. Future work should focus on leveraging combinatorial chemistry approaches to expand the chemical space explored and integrating in silico modeling to guide the rational design of next-generation therapeutics with enhanced potency and specificity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocol for Selective N-alkylation of 1-(2-Aminoethyl)piperidin-4-ol
Introduction: The Strategic Importance of Selective N-alkylation
The N-alkylation of piperidine scaffolds is a cornerstone of medicinal chemistry and drug development. The piperidine moiety is a prevalent structural motif in a vast number of FDA-approved drugs, and its functionalization is critical for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. 1-(2-Aminoethyl)piperidin-4-ol is a valuable building block, presenting a unique synthetic challenge due to the presence of two nucleophilic nitrogen centers: a secondary amine within the piperidine ring and a primary amine on the ethyl side chain.
Achieving selective alkylation on the piperidine nitrogen is often desirable to maintain the primary amine for further diversification or for its role in pharmacophore interactions. This guide provides two robust protocols for the selective N-alkylation of the piperidine nitrogen in this compound, addressing the inherent challenge of chemoselectivity. The first protocol employs a clever and scalable protection-free strategy using methyl isobutyl ketone (MIBK) as both solvent and a temporary protecting group for the primary amine. The second protocol details a direct reductive amination, a widely applicable and reliable method for N-alkylation.
Understanding the Chemoselectivity Challenge
The core challenge in the N-alkylation of this compound lies in the similar nucleophilicity of the two amine groups. Primary amines are generally more sterically accessible but can be less nucleophilic than secondary amines in some contexts. Direct alkylation with alkyl halides often leads to a mixture of products, including alkylation at the primary amine and overalkylation to form quaternary ammonium salts. To overcome this, strategies that can differentiate between the two amine functionalities are essential.
Protocol 1: Selective N-Alkylation via In Situ Imine Protection
This protocol leverages the differential reactivity of primary and secondary amines with ketones to achieve selective alkylation of the piperidine nitrogen. The primary amine reversibly forms an imine with the solvent, 4-methyl-2-pentanone (MIBK), effectively protecting it and leaving the secondary piperidine amine free to react with the alkylating agent.[1][2]
Causality of Experimental Choices:
-
4-Methyl-2-pentanone (MIBK) as Solvent and Protecting Group: MIBK serves a dual role. As the solvent, it provides the reaction medium. Crucially, it selectively condenses with the primary amine to form a sterically hindered imine, which is less nucleophilic and less prone to alkylation. The secondary amine of the piperidine ring does not readily form a stable enamine under these conditions and remains available for alkylation.[1]
-
Base (e.g., K₂CO₃): A mild inorganic base is used to neutralize the acid generated during the SN2 alkylation reaction, driving the reaction to completion.
-
Hydrolysis Step: After the selective alkylation of the piperidine nitrogen, the imine protecting group is easily removed by hydrolysis with aqueous acid to regenerate the primary amine.[3][4][5][6][7]
Experimental Workflow Diagram
Caption: Workflow for selective N-alkylation using in situ imine protection.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and 4-methyl-2-pentanone (MIBK) to achieve a concentration of approximately 0.2 M.
-
Begin stirring the suspension.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the mixture.
-
-
Alkylation:
-
Heat the reaction mixture to reflux (approximately 116 °C) and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension to remove the inorganic salts and wash the filter cake with a small amount of MIBK.
-
Concentrate the filtrate under reduced pressure to remove the MIBK.
-
To the resulting residue, add 1 M aqueous hydrochloric acid (HCl) and stir vigorously at room temperature for 1-2 hours to hydrolyze the imine.[3][4][5][6][7]
-
-
Isolation and Purification:
-
After hydrolysis, cool the solution in an ice bath and basify to pH > 12 with 2 M aqueous sodium hydroxide (NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
-
Protocol 2: Selective N-Alkylation via Direct Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds and can often provide good selectivity.[8][9][10] In this case, the secondary amine of the piperidine is generally more nucleophilic than the primary amine, especially under slightly acidic conditions where the primary amine may be more extensively protonated. This difference in reactivity can be exploited to achieve selective alkylation.
Causality of Experimental Choices:
-
Aldehyde/Ketone: This serves as the source of the alkyl group to be installed on the piperidine nitrogen.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is stable in anhydrous acidic conditions and selectively reduces the iminium ion intermediate over the starting carbonyl compound.[9]
-
Solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE): Anhydrous aprotic solvents are used to prevent unwanted side reactions and ensure the stability of the reducing agent.
-
Acetic Acid (optional): A catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate, which is the species that is reduced.
Reaction Mechanism Diagram
Caption: General mechanism of reductive amination of a secondary amine.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to a concentration of ~0.1 M).
-
Stir the solution at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 eq.) can be added at this stage if desired.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the solution in portions over 10-15 minutes. The reaction may be slightly exothermic.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
-
Isolation and Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
-
Data Presentation: Reagent Stoichiometry and Conditions
| Parameter | Protocol 1: In Situ Imine Protection | Protocol 2: Direct Reductive Amination |
| Substrate | This compound | This compound |
| Alkylating Agent | Alkyl Halide (e.g., Benzyl Bromide) | Aldehyde or Ketone |
| Stoichiometry (Alkylating Agent) | 1.1 eq. | 1.1 eq. |
| Solvent | 4-Methyl-2-pentanone (MIBK) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Reagent | K₂CO₃ (2.0 eq.) | NaBH(OAc)₃ (1.5 eq.) |
| Additive | None | Acetic Acid (optional, 0.1 eq.) |
| Temperature | Reflux (~116 °C) | Room Temperature |
| Reaction Time | 4-12 hours | 2-24 hours |
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely utilized synthetic methodologies in organic chemistry.[1][8][9][10] The progress of both reactions can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is the selective formation of the N-alkylated product on the piperidine nitrogen, with minimal contamination from the corresponding isomer alkylated at the primary amine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. news-medical.net [news-medical.net]
- 7. byjus.com [byjus.com]
- 8. pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for Amide Coupling Reactions Involving 1-(2-Aminoethyl)piperidin-4-ol
Introduction: The Strategic Importance of 1-(2-Aminoethyl)piperidin-4-ol in Amide Synthesis
In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone of molecular architecture.[1][2] Its prevalence in pharmaceuticals underscores the critical need for robust and versatile methods for its formation.[1] The reagent this compound is a particularly valuable building block, offering a unique combination of structural features: a reactive primary amine for amide bond formation, a tertiary amine within the piperidine ring that can influence physicochemical properties such as solubility and basicity, and a hydroxyl group that provides an additional site for modification or interaction with biological targets.
This guide provides an in-depth exploration of amide coupling reactions utilizing this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to empower rational decision-making in the laboratory. We will delve into three widely-used and reliable coupling methodologies, providing the technical details necessary for successful synthesis.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | PubChem |
| Molecular Weight | 144.22 g/mol | PubChem |
| Appearance | Oil | Sigma-Aldrich[3] |
| CAS Number | 129999-60-6 | PubChem |
PART 1: Foundational Principles of Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[2] This is because the carboxylate anion is a poor electrophile, and the direct reaction with an amine is generally unfavorable. Coupling reagents facilitate this transformation by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive intermediate that is readily attacked by the amine nucleophile.[2]
The choice of coupling reagent is dictated by several factors, including the steric and electronic properties of the substrates, the potential for side reactions (such as racemization of chiral centers), the desired reaction conditions (temperature, solvent), and the ease of purification.[1][4] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to deprotonate the carboxylic acid and neutralize the acidic byproducts generated during the reaction.[5][6]
PART 2: Core Protocols and Mechanistic Insights
Herein, we present detailed protocols for the coupling of a generic carboxylic acid (R-COOH) with this compound using three distinct and highly effective coupling systems: EDC/HOBt, HATU, and T3P.
Protocol 1: The Classic Approach - EDC/HOBt Mediated Coupling
The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a workhorse in amide synthesis.[1][7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate can be unstable and prone to side reactions. HOBt acts as a scavenger, reacting with the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization, yet still highly reactive towards amines.[7]
Reaction Workflow:
Caption: EDC/HOBt coupling workflow.
Detailed Experimental Protocol (EDC/HOBt):
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approximately 0.1-0.5 M concentration).
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Amine Addition: To the activated mixture, add a solution of this compound (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq) in the same anhydrous solvent.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic phase sequentially with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl) to remove excess base and unreacted amine, followed by a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.
Reagent Stoichiometry Table (EDC/HOBt):
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Agent |
| HOBt | 1.2 | Additive (Reduces side reactions) |
| DIPEA | 2.0 - 3.0 | Base |
Protocol 2: The High-Efficiency Method - HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent known for its rapid reaction times and low rates of racemization.[8] It reacts with the carboxylate to form a highly reactive OAt-active ester.[8] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the subsequent aminolysis through a neighboring group effect.[8]
Mechanism Overview:
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Use of 1-(2-Aminoethyl)piperidin-4-ol for Accelerated Drug Discovery via Parallel Synthesis
Abstract
In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone strategy, enabling the systematic and efficient creation of compound collections. Central to this approach is the judicious selection of versatile chemical building blocks. This document provides an in-depth guide to the strategic application of 1-(2-Aminoethyl)piperidin-4-ol, a bifunctional scaffold, in parallel synthesis workflows. We will explore its chemical utility, provide detailed, field-proven protocols for library synthesis, and discuss the underlying chemical principles that make it an invaluable tool for medicinal chemists and drug development professionals.
Introduction: The Strategic Value of Bifunctional Scaffolds in Library Synthesis
The efficiency of a parallel synthesis campaign is profoundly influenced by the architecture of the starting materials. Bifunctional building blocks, such as this compound, are particularly advantageous as they offer two distinct points for chemical diversification from a common core. This "two-pronged" approach allows for the exponential expansion of chemical space from a single scaffold, a key principle in diversity-oriented synthesis.[1][2]
This compound incorporates three key functional groups: a primary aliphatic amine, a tertiary amine within the piperidine ring, and a secondary alcohol. The differential reactivity of the primary amine and the secondary alcohol allows for selective derivatization, making it an ideal starting point for generating libraries of compounds with a shared piperidine core. The piperidine motif itself is a privileged structure in medicinal chemistry, frequently found in approved drugs and bioactive molecules, further enhancing the relevance of libraries built around this scaffold.[3][4]
This guide will focus on two high-yield, robust reactions amenable to parallel synthesis formats using this scaffold:
-
Reductive Amination at the primary amine.
-
Amide Coupling at the primary amine.
We will also touch upon the potential for further derivatization of the secondary alcohol, opening avenues for even greater molecular diversity.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is critical for successful reaction optimization and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | [5] |
| Molecular Weight | 144.22 g/mol | [6] |
| Appearance | Oil | [6] |
| Boiling Point | ~243-255 °C | [7] |
| InChIKey | TVPOQFOCXVSORW-UHFFFAOYSA-N | [6] |
| CAS Number | 129999-60-6 | [8] |
The presence of both hydrogen bond donors (amine and alcohol) and acceptors (nitrogens and oxygen) suggests good solubility in polar protic solvents, which is advantageous for many reaction and purification protocols.
Parallel Synthesis Workflow: A Conceptual Overview
The following diagram illustrates a generalized workflow for the parallel synthesis of a chemical library, a process that is central to combinatorial chemistry.[9] This workflow emphasizes efficiency and high-throughput processing, from reaction setup to final analysis.
Caption: A generalized workflow for parallel library synthesis.
Detailed Protocols for Library Synthesis
The following protocols are designed for a parallel synthesis format, assuming the use of a 96-well plate. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Library Synthesis via Reductive Amination
Reductive amination is a robust and highly versatile C-N bond-forming reaction, ideal for parallel synthesis due to its operational simplicity and the wide availability of aldehyde and ketone building blocks.[10][11] The reaction proceeds in two stages: the initial formation of an imine or iminium ion, followed by its in-situ reduction by a mild hydride reagent.[12]
Caption: Reaction scheme for reductive amination.
Materials:
-
This compound
-
Library of diverse aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes, aliphatic aldehydes)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare 0.22 M solutions of each aldehyde from your library in anhydrous DCM.
-
-
Reaction Setup (in each well of the 96-well block):
-
To each well, add 250 µL of the this compound stock solution (0.05 mmol, 1.0 eq).
-
Add 250 µL of the respective aldehyde stock solution (0.055 mmol, 1.1 eq).
-
Seal the reaction block and allow it to shake at room temperature for 1 hour to facilitate imine formation.
-
-
Reduction:
-
Weigh out sodium triacetoxyborohydride (16 mg, 0.075 mmol, 1.5 eq) for each reaction and add it as a solid to each well. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the unreacted aldehyde. Its solid form is convenient for parallel additions.
-
Reseal the reaction block and shake at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the aqueous layer with DCM (2 x 500 µL).
-
Combine the organic layers and concentrate to dryness using a centrifugal evaporator.
-
The crude products can then be purified via high-throughput preparative HPLC-MS.[1][13]
-
Expected Results for a Representative Aldehyde Library:
| R-CHO (Aldehyde) | Product Mass (Expected) | Purity (Crude, LC-MS) | Notes |
| 4-Chlorobenzaldehyde | 268.78 | >85% | Clean conversion, minimal side products. |
| 2-Naphthaldehyde | 300.42 | >80% | Slower reaction, may require extended time. |
| Furan-2-carbaldehyde | 224.29 | >90% | Electron-rich heterocycles react well. |
| Cyclohexanecarboxaldehyde | 238.39 | >85% | Aliphatic aldehydes are good substrates. |
Protocol 2: Library Synthesis via Amide Coupling
Amide bond formation is one of the most fundamental reactions in medicinal chemistry.[11] The use of modern coupling reagents allows for the efficient synthesis of amides under mild conditions, which is highly compatible with parallel synthesis.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare 0.2 M solutions of each carboxylic acid from your library in anhydrous DMF.
-
Prepare a 0.4 M solution of EDC and HOBt in anhydrous DMF.
-
Prepare a 0.8 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in each well of the 96-well block):
-
To each well, add 250 µL of the respective carboxylic acid stock solution (0.05 mmol, 1.0 eq).
-
Add 125 µL of the EDC/HOBt stock solution (0.05 mmol, 1.0 eq). Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress racemization and improve coupling efficiency by forming a more reactive HOBt ester intermediate.[14]
-
Add 125 µL of the DIPEA stock solution (0.1 mmol, 2.0 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to scavenge the acid formed during the reaction.
-
Allow the mixture to pre-activate for 15 minutes at room temperature.
-
Add 250 µL of the this compound stock solution (0.05 mmol, 1.0 eq).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16-24 hours.
-
Upon completion, dilute each well with 500 µL of water.
-
The products can be isolated by preparative HPLC-MS directly from the aqueous DMF mixture.
-
High-Throughput Purification and Analysis
A critical bottleneck in parallel synthesis is the purification of the resulting library.[13] Automated mass-directed preparative HPLC is the industry standard for this task.[1]
Caption: Workflow for automated mass-directed purification.
Post-purification, each compound should be analyzed by LC-MS to confirm its identity and purity. For a representative subset of the library, ¹H NMR should be acquired to provide definitive structural confirmation.
Conclusion and Future Directions
This compound is a highly effective and versatile building block for parallel synthesis. Its bifunctional nature allows for the rapid generation of diverse libraries through robust and well-established chemical transformations. The protocols detailed herein provide a solid foundation for researchers to construct their own piperidine-based compound collections.
Future work could explore the derivatization of the secondary alcohol via reactions such as etherification or esterification, adding a third dimension of diversity to the libraries. Furthermore, the tertiary amine of the piperidine ring could potentially be engaged in quaternization reactions to introduce a permanent positive charge, a feature often desirable for specific biological targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microscale Automated High-Throughput Purification of Libraries [virscidian.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. soc.chim.it [soc.chim.it]
- 6. wisdomlib.org [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
Application Notes: 1-(2-Aminoethyl)piperidin-4-ol as a Versatile Linker in PROTAC Development
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]
While the choice of ligands dictates the specificity for the POI and the recruited E3 ligase, the linker is far from a passive tether. The linker's length, rigidity, and chemical composition are critical determinants of a PROTAC's overall efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties such as solubility, permeability, and metabolic stability.[3][5][6] The strategic selection of a linker is therefore paramount in the development of potent and drug-like PROTACs.
This guide focuses on the application of 1-(2-Aminoethyl)piperidin-4-ol , a saturated heterocyclic linker, in PROTAC development. We will explore its structural advantages, synthetic utility, and provide detailed protocols for its incorporation and subsequent evaluation of the resulting PROTACs.
The Rise of Saturated Heterocycles in PROTAC Linkers: A Focus on this compound
In the landscape of PROTAC linker design, there has been a significant shift from purely flexible alkyl and polyethylene glycol (PEG) chains towards more rigid and structurally defined motifs.[3] Saturated heterocycles, such as piperidine and piperazine, have emerged as valuable building blocks for imparting conformational rigidity to the linker.[5][7] This rigidity can be advantageous for several reasons:
-
Pre-organization for Ternary Complex Formation: A rigid linker can pre-organize the PROTAC into a conformation that is favorable for forming a stable and productive ternary complex, thereby reducing the entropic penalty associated with binding.[1][8]
-
Improved Metabolic Stability: Compared to flexible alkyl chains, rigid cyclic structures are often less susceptible to metabolic degradation, leading to improved pharmacokinetic profiles.[7][8]
-
Enhanced Physicochemical Properties: The inclusion of piperidine can modulate a PROTAC's lipophilicity and solubility.[8] The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, which may improve aqueous solubility and cell permeability.[8][9]
This compound, specifically, offers a unique combination of features that make it an attractive linker component:
-
A primary amine that serves as a versatile synthetic handle for conjugation to either the POI ligand or the E3 ligase ligand.
-
A hydroxyl group that can be used as an alternative attachment point or to modulate solubility.
-
A rigid piperidine core that provides the conformational benefits described above.
The successful application of piperidine-containing linkers is exemplified in the development of clinical candidates like ARV-110 and ARV-471, where the incorporation of a rigid structure significantly enhanced their metabolic stability and potency.[5]
Physicochemical Properties Comparison
The incorporation of different linker types significantly impacts the overall physicochemical properties of the resulting PROTAC. Below is a comparative table of general property trends.
| Linker Type | Molecular Weight (MW) | Lipophilicity (logD) | Polar Surface Area (PSA) | Key Advantages |
| Alkyl Chains | Low-Moderate Increase | High | Low | Synthetically simple, systematic length variation.[2] |
| PEG Chains | Moderate-High Increase | Low-Moderate | High | Improves solubility and biocompatibility.[7][10] |
| Piperidine-based | Moderate Increase | Moderate | Moderate | Imparts rigidity, enhances metabolic stability.[5][7][8] |
Note: These are general trends and the final properties of the PROTAC will be highly dependent on the specific warhead and E3 ligase ligand used.
Workflow for PROTAC Development using this compound
The development of a PROTAC utilizing the this compound linker follows a modular and systematic workflow. This process involves the synthesis of the final molecule followed by rigorous biological evaluation to determine its efficacy in degrading the target protein.
Caption: General workflow for PROTAC development.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol outlines a general procedure for coupling the primary amine of this compound to a carboxylic acid-functionalized component (either the POI ligand or E3 ligase ligand).
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry due to its high efficiency and the stability of the resulting amide bond.[11] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to activate the carboxylic acid, facilitating its reaction with the amine.
Materials:
-
Carboxylic acid-functionalized component (POI ligand or E3 ligase ligand)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-functionalized component (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired intermediate.
This intermediate, now containing the piperidine linker, can be further functionalized (e.g., by coupling its hydroxyl group or by first coupling it to one ligand and then using the other end to couple to the second ligand) to complete the synthesis of the final PROTAC molecule.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol provides a method to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Rationale: Western blotting is a standard technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate. By treating cells with varying concentrations of the PROTAC, we can visualize and quantify the reduction in the target protein level, thereby determining the PROTAC's degradation efficiency.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC from a concentrated stock solution (typically in DMSO). The final concentration of DMSO in the cell culture medium should be kept constant and low (e.g., ≤ 0.1%) across all treatments, including a vehicle-only control.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control. Incubate the cells for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Protein Quantification: Scrape the cell lysates and collect them in microcentrifuge tubes. Centrifuge to pellet cell debris and collect the supernatant. Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Data Analysis: Determining DC₅₀ and Dₘₐₓ
From the Western Blot data, a dose-response curve can be generated by plotting the percentage of remaining target protein against the logarithm of the PROTAC concentration. From this curve, two key parameters are determined:
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox for PROTAC development. Its inherent rigidity can contribute to the formation of stable and productive ternary complexes, while its functional handles allow for straightforward incorporation into PROTAC scaffolds. The protocols outlined in this guide provide a foundational framework for the synthesis and evaluation of PROTACs containing this linker. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the strategic use of saturated heterocycles like piperidine, will remain a cornerstone for developing the next generation of potent and selective protein degraders.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. explorationpub.com [explorationpub.com]
- 7. precisepeg.com [precisepeg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Solid-phase synthesis techniques using 1-(2-Aminoethyl)piperidin-4-ol
An In-Depth Technical Guide to Solid-Phase Synthesis Techniques Using 1-(2-Aminoethyl)piperidin-4-ol
Senior Application Scientist's Foreword
Welcome to this comprehensive guide on the application of this compound in solid-phase synthesis. As a bifunctional scaffold, this molecule offers a unique combination of a primary amine for linear chain extension, a secondary cyclic amine for late-stage diversification, and a hydroxyl group for robust anchoring to a solid support. This trifecta of reactivity makes it an exceptionally valuable tool for constructing complex molecular libraries aimed at accelerating drug discovery and development.[1][2][3]
This document moves beyond simple step-by-step instructions. It is designed to provide you, the researcher, with the causal reasoning behind each procedural choice, empowering you to adapt and troubleshoot these methodologies for your specific molecular targets. We will explore the strategic advantages of this building block, detail field-proven protocols for its use, and provide the necessary framework for robust quality control.
Core Principles: The Strategic Advantage of the Piperidine Scaffold
The utility of this compound stems from its inherent structural design, which allows for a divergent synthetic approach from a single, resin-bound intermediate.
-
Orthogonal Functional Handles: The molecule possesses three distinct functional groups. The secondary hydroxyl group serves as the initial attachment point to common hydroxyl-functionalized resins (e.g., Wang or 2-Chlorotrityl resin).[4][5] The primary aminoethyl group provides a reactive site for standard Fmoc-based solid-phase peptide synthesis (SPPS) or acylation with other carboxylic acids.[6][7] Crucially, the secondary amine of the piperidine ring remains protected by steric hindrance or as a salt during initial elongation, becoming available for a second wave of diversification reactions.
-
Scaffold for 3D Diversity: The piperidine ring is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic properties and providing a rigid, three-dimensional core.[3][8] By modifying the piperidine nitrogen, researchers can introduce a wide array of substituents, exploring the chemical space around the core molecule in a highly efficient, parallel manner.[2][9]
-
Application in PROTACs and Focused Libraries: This architecture is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the piperidine can act as a core component of the linker connecting a target-binding element and an E3 ligase ligand.[1]
Below is a diagram illustrating the key functional regions of the molecule that enable these synthetic strategies.
Caption: Key functional groups of this compound and their roles.
Experimental Workflows and Protocols
The following protocols are designed to be robust and reproducible. They incorporate best practices for solid-phase synthesis, including thorough washing to prevent reagent carryover and capping steps to terminate unreacted sites.
Protocol 1: Immobilization onto Hydroxymethyl-Functionalized Resin (Wang Resin)
This procedure details the esterification of the building block's hydroxyl group to a Wang resin. The causality behind this choice is the acid-lability of the resulting ester bond, which allows for cleavage under standard TFA conditions.[4] The use of a coupling agent like DIC and a catalyst like DMAP is standard for efficient ester formation.[10]
Table 1: Reagents for Wang Resin Loading
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| Wang Resin | 1.0 | Solid support |
| This compound | 3.0 - 5.0 | Building block to be immobilized |
| Diisopropylcarbodiimide (DIC) | 3.0 - 5.0 | Coupling agent for esterification |
| 4-Dimethylaminopyridine (DMAP) | 0.1 - 0.2 | Acylation catalyst |
| N,N-Dimethylformamide (DMF) | - | Reaction solvent |
| Dichloromethane (DCM) | - | Washing solvent |
| Methanol (MeOH) | - | Washing solvent |
| Piperidine (20% in DMF) | - | Capping & Fmoc-removal simulation for loading |
| Acetic Anhydride / Pyridine | 2.0 each | Capping agents to block unreacted -OH groups |
Step-by-Step Methodology:
-
Resin Swelling: Swell Wang resin (1.0 eq.) in DMF for 1 hour in a reaction vessel. Drain the solvent.[5]
-
Activation: In a separate flask, dissolve this compound (3.0-5.0 eq.) and DMAP (0.1 eq.) in a minimal amount of DMF.
-
Coupling: Add the solution from step 2 to the swollen resin. Then, add DIC (3.0-5.0 eq.). Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Use enough solvent to slurry the resin for each wash.[4]
-
Capping (Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (2.0 eq.) and pyridine (2.0 eq.) in DCM. Agitate for 30-60 minutes.[4][11]
-
Final Wash & Dry: Wash the resin as in step 4. Dry the resin under high vacuum to a constant weight.
-
Quantification of Loading: Determine the loading capacity (in mmol/g) using the spectrophotometric Fmoc-release method. To do this, treat a small, accurately weighed amount of the dried resin with an excess of 20% piperidine in DMF. The primary amine of the loaded linker will not have an Fmoc group, so this step simulates the first deprotection of a subsequent Fmoc-amino acid. For an accurate initial loading measurement, it is best to first couple an Fmoc-amino acid (e.g., Fmoc-Gly-OH) to the primary amine and then perform the piperidine treatment. Measure the absorbance of the released dibenzofulvene-piperidine adduct at ~290-301 nm.[11][12]
Caption: Workflow for immobilizing the linker onto Wang resin.
Protocol 2: Chain Elongation from the Primary Amine (Fmoc-SPPS)
This protocol uses the standard Fmoc/tBu strategy, which is compatible with the acid-labile Wang resin linker.[7][13] The use of piperidine for Fmoc deprotection is a well-established and efficient method.[14][15]
Step-by-Step Methodology:
-
Resin Preparation: Start with the this compound-loaded resin from Protocol 1. Swell the resin in DMF for 30-60 minutes.
-
Fmoc-Amino Acid Coupling: a. Activation: In a separate tube, pre-activate the first Fmoc-amino acid (3.0-5.0 eq.) with a coupling agent like HBTU/HATU (3.0-5.0 eq.) and a base such as DIPEA (6.0-10.0 eq.) in DMF for 5-10 minutes.[5][13] b. Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. c. Monitoring: Perform a Kaiser test on a few beads. A negative result (beads remain yellow) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x).
-
Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[4][6]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Repeat Cycle: Return to step 2 to couple the next amino acid in the sequence.
Protocol 3: Diversification of the Piperidine Nitrogen
This step is performed after the main chain synthesis is complete. The secondary amine of the piperidine ring can be functionalized via reductive amination, acylation, or sulfonylation.
Step-by-Step Methodology (Example: Acylation):
-
Resin Preparation: Take the fully assembled peptide-resin from the previous protocol. Wash thoroughly with DMF (3x) and DCM (3x).
-
Acylation Reaction: a. Swell the resin in a suitable solvent like DCM or DMF. b. Add the carboxylic acid (5.0 eq.), a coupling agent (e.g., HBTU, 5.0 eq.), and a non-nucleophilic base (e.g., DIPEA, 10.0 eq.). c. Agitate at room temperature for 2-4 hours or until the reaction is complete (monitor by taking a small sample, cleaving it, and analyzing by LC-MS).
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum before proceeding to cleavage.
Protocol 4: Cleavage and Final Deprotection
This final step releases the synthesized molecule from the solid support and removes acid-labile side-chain protecting groups simultaneously. The choice of scavengers is critical to prevent side reactions with reactive amino acid residues like Trp, Met, or Cys.[6]
Table 2: Standard TFA Cleavage Cocktail
| Reagent | % (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the molecule from the resin and removes side-chain protecting groups |
| Water | 2.5% | Cation scavenger, proton source |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, particularly for Trityl groups |
Step-by-Step Methodology:
-
Preparation: Place the dried, final resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5) to the resin (approx. 10 mL per gram of resin).[4]
-
Reaction: Agitate the slurry at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA to recover any remaining product.
-
Precipitation: Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the crude product.
-
Purification: Centrifuge the mixture, decant the ether, and wash the pellet with cold ether 2-3 more times. Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.
Caption: Overall workflow from loaded resin to purified product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 6. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. zinc.5z.com [zinc.5z.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptideweb.com [peptideweb.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
Development of Antiproliferative Agents from 1-(2-Aminoethyl)piperidin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide focuses on the synthetic derivatization of 1-(2-aminoethyl)piperidin-4-ol and the subsequent evaluation of these novel compounds as potential antiproliferative agents. We provide a comprehensive overview of the rationale behind the molecular design, detailed step-by-step protocols for synthesis and a suite of in vitro assays to characterize the biological activity of these compounds. The methodologies detailed herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for the discovery and development of new anticancer therapeutics.
Introduction: The Rationale for Derivatizing this compound
The selection of this compound as a starting scaffold is strategic. The piperidin-4-ol moiety offers a versatile platform for structural modification, while the 2-aminoethyl side chain provides a key reactive handle for the introduction of diverse chemical functionalities.[3] The dual functionality of the amine and hydroxyl groups allows for selective modifications, making it a highly versatile organic building block for creating a wide array of complex molecules.[3] By systematically modifying the terminal amine of the aminoethyl group, we can explore the structure-activity relationships (SAR) of the resulting derivatives and their impact on antiproliferative activity. The goal is to identify novel compounds with potent and selective anticancer properties. Piperidine derivatives have shown significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.[2]
Synthesis of Novel this compound Derivatives
The synthetic strategy focuses on the N-alkylation or N-arylation of the primary amine on the 2-aminoethyl side chain of this compound. This approach allows for the introduction of a wide range of substituents to probe the chemical space for antiproliferative activity.
General Synthetic Scheme
The core synthetic transformation involves the reaction of this compound with various electrophilic partners, such as alkyl halides, aryl halides, or aldehydes (via reductive amination), to yield the desired N-substituted derivatives.
Caption: General Synthetic Workflow.
Protocol: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of N-aryl derivatives of this compound using a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene to the flask.
-
Add the aryl bromide or iodide (1.0 eq) and this compound (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.
In Vitro Antiproliferative Activity Assays
A critical step in the development of novel anticancer agents is the evaluation of their ability to inhibit the growth of cancer cells. The following protocols describe two robust and widely used colorimetric assays for assessing cell viability and proliferation.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the sulforhodamine B dye to bind to protein components of cells.[1][4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour.[6]
-
Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.[4]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]
-
Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the bound dye.[6][7]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[6]
MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Compound Treatment: Treat cells with varying concentrations of the test compounds for the desired exposure period.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours or overnight to ensure complete solubilization.[9]
-
Absorbance Measurement: Record the absorbance at 570 nm.[9]
Mechanistic Studies: Elucidating the Mode of Action
Understanding how a compound exerts its antiproliferative effects is crucial for its further development. The following protocols outline methods to investigate the induction of apoptosis and effects on cell cycle progression.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[10] Propidium iodide is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[11]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]
Caption: Apoptosis Assay Interpretation.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry.[12][13] The amount of PI fluorescence is directly proportional to the amount of DNA in the cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix for at least 30 minutes on ice.[14]
-
Washing: Pellet the fixed cells and wash twice with PBS.[14]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A.[13]
-
PI Staining: Add a PI staining solution to the cells and incubate for 5-10 minutes at room temperature.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, collecting PI fluorescence data on a linear scale.[14]
Investigation of Signaling Pathways: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[15][16] Many piperidine derivatives have been shown to exert their anticancer effects by modulating this pathway. Western blotting is a powerful technique to investigate the effect of the synthesized compounds on the phosphorylation status of key proteins in this pathway.
Western Blot Analysis
This protocol provides a general workflow for assessing the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
Protocol:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer to extract total protein.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[17]
-
Blocking: Block the membrane with a solution of 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[17]
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.
Data Presentation and Interpretation
All quantitative data from the in vitro assays should be presented in a clear and organized manner to facilitate interpretation and comparison between compounds.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound ID | R Group | Cancer Cell Line | IC₅₀ (µM) |
| Lead-01 | Phenyl | A549 (Lung) | 15.2 ± 1.8 |
| Lead-02 | 4-Chlorophenyl | A549 (Lung) | 8.7 ± 0.9 |
| Lead-03 | 4-Methoxyphenyl | A549 (Lung) | 22.1 ± 2.5 |
| Lead-04 | 2-Naphthyl | A549 (Lung) | 5.4 ± 0.6 |
| Doxorubicin | (Positive Control) | A549 (Lung) | 0.8 ± 0.1 |
IC₅₀ values are presented as the mean ± standard deviation from three independent experiments.
Conclusion
This guide provides a comprehensive framework for the synthesis and biological evaluation of novel antiproliferative agents derived from this compound. By following these detailed protocols, researchers can systematically explore the structure-activity relationships of this promising class of compounds and gain valuable insights into their mechanisms of action. The integration of chemical synthesis with robust in vitro assays and mechanistic studies is essential for the successful development of new and effective cancer therapies.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. clyte.tech [clyte.tech]
- 9. atcc.org [atcc.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
The Versatile Scaffold: Harnessing 1-(2-Aminoethyl)piperidin-4-ol for the Construction of Diverse Chemical Libraries
Introduction: The Strategic Value of the Piperidine Motif
In the landscape of modern drug discovery, the piperidine ring stands as one of the most prevalent and valuable heterocyclic scaffolds.[1][2] Its frequent appearance in FDA-approved drugs and biologically active natural products is a testament to its favorable physicochemical properties, including good aqueous solubility and metabolic stability, and its ability to adopt a stable chair conformation that allows for precise spatial orientation of appended functional groups. The strategic derivatization of such privileged scaffolds is a cornerstone of diversity-oriented synthesis (DOS), a powerful approach to populate chemical space with structurally novel and complex molecules for biological screening.[3]
This guide focuses on a particularly versatile building block, 1-(2-Aminoethyl)piperidin-4-ol (CAS 20993-47-9). This molecule is a trifunctional scaffold, presenting three distinct points for chemical diversification: a primary amine, a secondary amine within the piperidine ring, and a secondary alcohol. This trifecta of reactive sites, with their differing nucleophilicity and reactivity, allows for the systematic and controlled generation of vast and diverse chemical libraries. The strategic manipulation of these functional groups enables the exploration of structure-activity relationships (SAR) in a comprehensive manner, making this scaffold an invaluable tool for medicinal chemists and drug development professionals.
Core Scaffold Analysis and Diversification Strategy
The power of this compound lies in the differential reactivity of its three functional groups. The primary amine is the most nucleophilic and readily derivatized, followed by the secondary amine within the piperidine ring, and finally the secondary alcohol. This inherent reactivity gradient allows for a degree of selective functionalization without the need for complex protecting group strategies in some cases, although orthogonal protection schemes can be employed for more complex library designs.[4]
A typical library generation strategy would involve the initial derivatization of the most reactive primary amine, followed by modification of the secondary amine, and finally, functionalization of the secondary alcohol. This stepwise approach allows for the systematic introduction of diversity elements at each position.
Diagram: Diversification Strategy for this compound
Caption: A stepwise approach to library synthesis from the core scaffold.
Experimental Protocols: Building the Library
The following protocols are designed to be robust and adaptable for parallel synthesis platforms. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Derivatization of the Primary Amine via Amide Coupling
Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry.[5] The primary amine of our scaffold readily participates in this reaction with a wide variety of carboxylic acids, introducing a vast element of diversity. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) is a standard and effective method.[6]
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid of choice (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC-HCl (1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture, followed by the addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or preparative HPLC if necessary.
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Diversity Input |
| This compound | 1.1 | Scaffold |
| EDC-HCl | 1.2 | Coupling Agent |
| HOBt | 1.2 | Racemization Suppressant |
| DIPEA | 2.0 | Base |
Diagram: Amide Coupling Workflow
Caption: A streamlined workflow for parallel amide synthesis.
Protocol 2: Derivatization of the Primary Amine via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing diversity through a wide range of commercially available aldehydes and ketones.[3][7] This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde or ketone of choice (R-CHO)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (catalytic)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE or THF, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2-8 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC as needed.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Scaffold |
| Aldehyde/Ketone | 1.1 | Diversity Input |
| STAB | 1.5 | Reducing Agent |
| Acetic Acid | catalytic | Catalyst for imine formation |
Protocol 3: Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are important pharmacophores found in numerous bioactive molecules.[4][8] They can be readily synthesized from the primary amine of our scaffold by reaction with isocyanates or isothiocyanates, respectively.
Reaction Scheme (Urea formation):
Materials:
-
This compound
-
Isocyanate or Isothiocyanate of choice (R-N=C=X, where X = O or S)
-
Anhydrous THF or DCM
-
Triethylamine (optional, as a scavenger for any HCl present in isocyanate starting materials)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Add the isocyanate or isothiocyanate (1.05 eq) dropwise to the solution at room temperature. If the isocyanate is a hydrochloride salt, add triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS. Completion is typically observed within 1-4 hours.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Scaffold |
| Isocyanate/Isothiocyanate | 1.05 | Diversity Input |
| Triethylamine | 1.1 (if needed) | Base |
Protocol 4: Selective O-Acylation of the Secondary Alcohol
To further increase library diversity, the secondary alcohol can be functionalized. Selective O-acylation in the presence of the less reactive secondary amine can be achieved under acidic conditions, which protonate the more basic nitrogen atoms, rendering them less nucleophilic.
Reaction Scheme:
Materials:
-
N-derivatized this compound
-
Acyl chloride or carboxylic anhydride of choice
-
Trifluoroacetic acid (TFA) or HCl in an appropriate solvent
-
Diethyl ether
Procedure:
-
Dissolve the N-derivatized this compound (1.0 eq) in an excess of trifluoroacetic acid at 0 °C.
-
Add the acyl chloride or anhydride (1.5 eq) dropwise to the solution.
-
Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, precipitate the product by the addition of cold diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The resulting salt can be neutralized with a mild base (e.g., NaHCO₃ solution) during an aqueous workup if the free base is desired.
Conclusion: A Gateway to Novel Chemical Space
This compound is a powerful and versatile scaffold for the construction of diverse chemical libraries. Its three distinct points of functionalization allow for a systematic and combinatorial approach to explore a wide range of chemical space. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and medicinal chemistry to generate novel compounds for biological screening. By strategically combining these reactions, libraries of significant complexity and diversity can be efficiently synthesized, accelerating the identification of new therapeutic leads.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Myelostimulatory Activity of 1-(2-ethoxyethyl) Piperidine Derivatives
Introduction
Myelopoiesis, the process of generating myeloid lineage cells, including granulocytes, monocytes, erythrocytes, and platelets, is fundamental for maintaining a healthy immune system and adequate oxygen transport. Myelosuppression, a common and severe side effect of chemotherapy and radiotherapy, leads to a heightened risk of infection, anemia, and bleeding. Consequently, there is a significant unmet need for novel, effective, and safe myelostimulatory agents to support patients undergoing cytotoxic treatments.
Recent research has identified a promising class of small molecules, the 1-(2-ethoxyethyl) piperidine derivatives, as potential myelostimulatory agents. These compounds have demonstrated the ability to promote the recovery of hematopoietic cells in preclinical models of myelosuppression. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the myelostimulatory activity of these derivatives, including detailed protocols for in vitro and in vivo assessment and a discussion of their potential mechanism of action.
Lead Compounds of Interest
Initial studies have highlighted two lead compounds within this chemical series:
-
1-(2-ethoxyethyl)-4-(oktyn-1-yl)-4-propionyloxypiperidine (BIV-71)
-
1-(2-ethoxyethyl)-4-(oktyn-1-yl)-4-benzoyloxypiperidine (BIV-81)
These compounds have shown promising myelostimulatory activity in a cyclophosphamide-induced myelosuppression model, with efficacy comparable to or exceeding that of the immunomodulatory drug levamisole.
Hypothesized Mechanism of Action
While the precise molecular mechanism of action for 1-(2-ethoxyethyl) piperidine derivatives in promoting myelopoiesis has not been fully elucidated, a plausible hypothesis is that these small molecules may function as mimetics or inducers of hematopoietic growth factors, such as Granulocyte-Colony Stimulating Factor (G-CSF) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). These growth factors are critical for the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs).
The proposed mechanism involves the binding of the 1-(2-ethoxyethyl) piperidine derivative to the extracellular domain of a hematopoietic growth factor receptor, thereby inducing a conformational change that triggers receptor dimerization and activation of downstream signaling pathways. Key pathways implicated in myelopoiesis include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activation of these cascades ultimately leads to the transcription of genes that promote HSPC survival, proliferation, and differentiation into mature myeloid cells. Computational tools can be employed to predict the potential biological targets of these novel piperidine derivatives.[1][2]
Caption: Hypothesized signaling cascade initiated by 1-(2-ethoxyethyl) piperidine derivatives.
In Vitro Assessment of Myelostimulatory Activity: Colony-Forming Unit (CFU) Assay
The Colony-Forming Unit (CFU) assay is the gold standard for quantifying and assessing the function of hematopoietic progenitor cells in vitro.[1][2][3][4][5][6][7][8][9] This assay measures the ability of individual progenitor cells to proliferate and differentiate into colonies of mature cells in a semi-solid medium.
Protocol: Human Bone Marrow Mononuclear Cell (BM-MNC) CFU Assay
1. Materials:
-
Human Bone Marrow Aspirate
-
Ficoll-Paque PLUS
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
MethoCult™ H4434 Classic (or equivalent methylcellulose-based medium)
-
1-(2-ethoxyethyl) piperidine derivatives (dissolved in a suitable vehicle, e.g., DMSO)
-
Sterile PBS
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO₂)
2. Isolation of Bone Marrow Mononuclear Cells (BM-MNCs):
-
Dilute the bone marrow aspirate 1:1 with IMDM.
-
Carefully layer the diluted bone marrow over Ficoll-Paque PLUS in a sterile centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing the MNCs.
-
Wash the collected MNCs twice with IMDM containing 2% FBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in IMDM and perform a cell count using a hemocytometer and trypan blue exclusion.
3. Plating and Culture:
-
Prepare a working solution of the 1-(2-ethoxyethyl) piperidine derivative at various concentrations. Ensure the final vehicle concentration is consistent across all conditions and does not exceed 0.1%.
-
In a sterile tube, add the desired number of BM-MNCs (typically 1 x 10⁵ cells) to the MethoCult™ medium.
-
Add the test compound or vehicle control to the cell-MethoCult™ mixture and vortex thoroughly.
-
Allow the tube to stand for 5-10 minutes to allow air bubbles to escape.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
Gently rotate the dish to ensure an even distribution of the medium.
-
Place the culture dishes in a larger petri dish with a separate uncovered dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.
4. Colony Identification and Enumeration:
-
After 14 days, score the colonies under an inverted microscope.
-
Identify and count the different types of colonies based on their morphology:
-
CFU-GM: Granulocyte-Macrophage colonies, appearing as tight clusters of small, refractile cells (granulocytes) and/or larger, dispersed cells (macrophages).
-
BFU-E: Burst-Forming Unit-Erythroid, large colonies composed of multiple clusters of hemoglobinized (reddish) cells.
-
CFU-GEMM: Granulocyte, Erythrocyte, Macrophage, Megakaryocyte colonies, large, multi-lineage colonies containing hemoglobinized cells and other myeloid cell types.
-
Data Presentation:
| Treatment Group | Concentration | CFU-GM (mean ± SD) | BFU-E (mean ± SD) | CFU-GEMM (mean ± SD) | Total Colonies (mean ± SD) |
| Vehicle Control | - | ||||
| Compound BIV-71 | 1 µM | ||||
| Compound BIV-71 | 10 µM | ||||
| Compound BIV-81 | 1 µM | ||||
| Compound BIV-81 | 10 µM | ||||
| Positive Control (e.g., GM-CSF) | 10 ng/mL |
digraph "cfu_workflow" {
graph [splines=ortho, nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"Start" [label="Start:\nHuman Bone Marrow", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Isolation" [label="Isolate Bone Marrow\nMononuclear Cells\n(Ficoll Gradient)"];
"Cell_Count" [label="Cell Counting and\nViability Assessment"];
"Plating" [label="Plate Cells in\nMethylcellulose Medium\nwith Test Compounds"];
"Incubation" [label="Incubate for 14 days\n(37°C, 5% CO₂)"];
"Scoring" [label="Colony Identification\nand Enumeration\n(CFU-GM, BFU-E, etc.)"];
"Analysis" [label="Data Analysis and\nComparison to Controls", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Isolation";
"Isolation" -> "Cell_Count";
"Cell_Count" -> "Plating";
"Plating" -> "Incubation";
"Incubation" -> "Scoring";
"Scoring" -> "Analysis";
}
### **In Vivo Evaluation of Myelostimulatory Activity: Cyclophosphamide-Induced Myelosuppression Model**
This in vivo model is used to assess the ability of test compounds to accelerate hematopoietic recovery following chemotherapy-induced myelosuppression.
#### **Protocol: Murine Model of Cyclophosphamide-Induced Myelosuppression**
**1. Animals and Housing:**
* Male C57BL/6 mice, 8-10 weeks old.
* House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
* Allow at least one week of acclimatization before the start of the experiment.
**2. Experimental Design:**
1. **Group 1: Vehicle Control:** Receive vehicle only.
2. **Group 2: Cyclophosphamide (CTX) + Vehicle:** Receive CTX and vehicle.
3. **Group 3: CTX + Compound BIV-71:** Receive CTX and BIV-71.4. **Group 4: CTX + Compound BIV-81:** Receive CTX and BIV-81.5. **Group 5: CTX + Positive Control (e.g., G-CSF):** Receive CTX and a known myelostimulatory agent.
**3. Procedure:**
1. **Day 0:** Induce myelosuppression by a single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 200 mg/kg).
2. **Day 1 onwards:** Begin daily administration of the test compounds or vehicle via the desired route (e.g., oral gavage, i.p. injection) for a specified duration (e.g., 7-14 days).
3. **Monitoring:** Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior).
4. **Blood Collection:** Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., Day 0, 4, 7, 10, 14) for complete blood counts (CBC).
5. **Endpoint Analysis (e.g., Day 14):**
* Euthanize the animals.
* Collect terminal blood samples for CBC.
* Isolate femurs and tibias to harvest bone marrow cells.
* Perform bone marrow cell counts.
* (Optional) Perform flow cytometry on bone marrow cells to analyze hematopoietic stem and progenitor cell populations (e.g., Lineage⁻Sca-1⁺c-Kit⁺ cells).
* (Optional) Perform CFU assays on bone marrow cells as described in the in vitro protocol.
**4. Data Analysis:**
* Analyze CBC data, including white blood cell (WBC) counts, absolute neutrophil counts (ANC), red blood cell (RBC) counts, and platelet counts.
* Analyze bone marrow cellularity.
* Compare the recovery of hematopoietic parameters in the compound-treated groups to the CTX + vehicle group.
**Data Presentation:**
| Treatment Group | Day 4 ANC (x10³/µL) | Day 7 ANC (x10³/µL) | Day 10 ANC (x10³/µL) | Day 14 Bone Marrow Cellularity (x10⁶ cells/femur) |
| :--- | :--- | :--- | :--- | :--- |
| Vehicle Control | | | | |
| CTX + Vehicle | | | | |
| CTX + BIV-71 | | | | |
| CTX + BIV-81 | | | | |
| CTX + G-CSF | | | | |
```dot
digraph "in_vivo_workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.3];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"Day_0" [label="Day 0:\nInduce Myelosuppression\n(Cyclophosphamide i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Day_1_14" [label="Days 1-14:\nDaily Treatment with\nTest Compounds/Vehicle"];
"Blood_Sampling" [label="Periodic Blood Sampling\n(Days 4, 7, 10, 14)\nfor Complete Blood Counts"];
"Day_14_Endpoint" [label="Day 14: Endpoint\n- Terminal Blood Collection\n- Bone Marrow Harvest\n- Cellularity & Flow Cytometry", fillcolor="#FBBC05", fontcolor="#202124"];
"Analysis" [label="Data Analysis:\nCompare Hematopoietic\nRecovery", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Day_0" -> "Day_1_14";
"Day_1_14" -> "Blood_Sampling";
"Day_1_14" -> "Day_14_Endpoint";
"Blood_Sampling" -> "Analysis";
"Day_14_Endpoint" -> "Analysis";
}
Caption: Experimental timeline for the in vivo myelosuppression model.
Conclusion
The 1-(2-ethoxyethyl) piperidine derivatives represent a promising new class of small-molecule myelostimulatory agents. The protocols detailed in this guide provide a robust framework for the in vitro and in vivo evaluation of their efficacy. Further investigation into the precise mechanism of action of these compounds is warranted and will be crucial for their continued development as potential therapeutics for the management of chemotherapy-induced myelosuppression.
References
- 1. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design of mimetics for granulocyte-macrophage colony stimulating factor (GM-CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Reactions for 1-(2-Aminoethyl)piperidin-4-ol
Welcome to the technical support hub for optimizing coupling reactions with 1-(2-Aminoethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming robust amide bonds with this versatile building block. Here, we synthesize our in-house expertise with established chemical principles to provide actionable troubleshooting advice and answer your most pressing questions.
Introduction: The Challenge of a Difunctional Nucleophile
This compound presents a unique synthetic challenge due to its two distinct nucleophilic centers: a primary amine on the ethyl side chain and a secondary amine within the piperidine ring. The primary amine is generally more reactive and less sterically hindered, making it the preferred site for acylation. However, achieving high selectivity and yield requires careful optimization of reaction conditions to prevent undesired side reactions, such as di-acylation or reaction at the secondary amine. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: From Low Yields to Complex Impurity Profiles
This section addresses common problems encountered during the coupling of this compound with carboxylic acids. Each issue is broken down into potential causes and recommended solutions, grounded in established chemical principles.
Issue 1: Low or No Product Formation
A common frustration is the failure of the reaction to proceed to completion, resulting in low yields or recovery of starting materials.
Potential Causes & Solutions
| Cause | Recommended Action & Rationale |
| Ineffective Carboxylic Acid Activation | The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[1][2] Switch to a more potent coupling reagent. While standard carbodiimides like DCC or EDC can be effective, sterically hindered or electron-deficient substrates may require stronger activators.[3][4] Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) form highly reactive esters that can overcome higher activation barriers.[3][4][5] |
| Suboptimal Reaction Conditions | Steric hindrance and electronic effects can slow down the reaction rate.[3] Increase the reaction time, sometimes to overnight, and consider gentle heating (e.g., 30-40°C) to overcome the activation energy.[3][6] However, be mindful that prolonged heating can increase the risk of side reactions like racemization.[5] |
| Poor Solubility of Reagents | Inadequate solvation can lead to reduced reaction rates and aggregation.[3] Ensure all reagents are fully dissolved. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices for their high polarity and solvating power.[3] For particularly challenging systems, a solvent mixture such as DCM/DMF/NMP might be beneficial.[3] |
| Degradation of Coupling Reagents | Many coupling reagents are moisture-sensitive and can degrade upon storage. Use fresh, high-purity reagents and ensure they are stored under anhydrous conditions.[6] It's best practice to prepare solutions of activating agents immediately before use.[6] |
Issue 2: Formation of Multiple Products & Side Reactions
The presence of two amine nucleophiles in this compound can lead to a mixture of mono-acylated and di-acylated products.
Potential Causes & Solutions
| Cause | Recommended Action & Rationale |
| Di-acylation | The secondary amine in the piperidine ring can also react, especially with highly reactive acylating agents or prolonged reaction times. Use a controlled stoichiometry of the carboxylic acid (1.0-1.2 equivalents). Consider adding the activated carboxylic acid solution slowly to the solution of this compound to maintain a low concentration of the acylating agent. |
| Guanidinylation of Amine | Uronium-based coupling reagents like HATU and HBTU can react with the amine nucleophile to form a guanidinium byproduct, which terminates the desired reaction.[7][8] To minimize this, pre-activate the carboxylic acid with the coupling reagent and a base for a few minutes before adding the amine.[9][10] |
| N-Acylurea Formation | With carbodiimide reagents (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[11] This side reaction is more prevalent at higher temperatures. Running the reaction at lower temperatures (e.g., 0°C to room temperature) can mitigate this. The use of additives like HOBt or OxymaPure also helps to suppress this pathway by forming a more stable active ester.[11] |
Issue 3: Product Purification Challenges
The polar nature of the product, containing a free hydroxyl group and potentially a basic piperidine nitrogen, can make purification by standard silica gel chromatography difficult.
Potential Causes & Solutions
| Cause | Recommended Action & Rationale |
| Product Streaking on Silica Gel | The basic amine functionality interacts strongly with the acidic silica gel, leading to poor separation.[12] Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (e.g., 0.5-2%), to the eluent system to neutralize the acidic sites on the silica.[12] |
| High Water Solubility of Product | The polar nature of the product can lead to it being retained in the aqueous phase during workup. Minimize the volume of aqueous washes. If the product is sufficiently non-polar, an acid wash (e.g., dilute HCl) can be used to remove unreacted this compound by protonating it and making it water-soluble.[13] |
| Co-elution with Byproducts | Byproducts from the coupling reaction (e.g., ureas, HOBt) can have similar polarities to the desired product. For water-soluble byproducts from reagents like EDC, thorough aqueous washes are crucial.[8][14] If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration.[8] Reversed-phase chromatography can be an effective alternative for purifying highly polar compounds.[12][15] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for my reaction?
For routine couplings, a combination of EDC with an additive like HOBt or OxymaPure is a cost-effective and efficient choice.[16] For more challenging substrates, such as those that are sterically hindered or electron-deficient, uronium salts like HATU or phosphonium salts like PyBOP are generally more powerful and provide higher yields with lower risk of racemization.[4][5]
Q2: What is the optimal order of addition for the reagents?
The generally accepted best practice, especially when using uronium or phosphonium reagents, is to pre-activate the carboxylic acid.[9] This involves mixing the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) in an anhydrous solvent (like DMF) for a few minutes before adding the this compound solution.[9][10] This minimizes side reactions where the coupling reagent reacts directly with the amine.[7]
Q3: How do I choose the right base for the reaction?
A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to ensure the amine is in its free-base form. N,N-Diisopropylethylamine (DIPEA) is a common choice.[6] Typically, 2-3 equivalents are used. For reactions sensitive to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.[5][11]
Q4: My reaction is still sluggish even with HATU. What else can I do?
If a powerful coupling reagent like HATU is not providing the desired results, consider the following:
-
Increase Reagent Concentration: More concentrated solutions can increase the reaction rate.[17]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate slow reactions by efficiently heating the reaction mixture.[3]
-
Alternative Activation: For extremely difficult couplings, converting the carboxylic acid to a more reactive species like an acyl fluoride in situ can be a highly effective strategy.[3]
Q5: Should I protect the hydroxyl group on the piperidine ring?
In most cases, the hydroxyl group is significantly less nucleophilic than the primary amine and will not interfere with the amide coupling reaction. Protection is generally not necessary unless very harsh or non-selective reagents are used.
Q6: What about protecting the secondary amine?
Protecting the secondary piperidine amine (e.g., with a Boc or Cbz group) is a valid strategy to ensure exclusive reaction at the primary amine and prevent di-acylation.[18][19] This adds extra steps to the synthesis (protection and deprotection) but can simplify purification and improve the overall yield of the desired mono-acylated product, especially on a larger scale.
Visualizing the Process
Reaction Optimization Workflow
The following diagram outlines a systematic approach to optimizing the coupling reaction.
Caption: A flowchart for systematically optimizing coupling conditions.
Amine Reactivity Profile
This diagram illustrates the relative reactivity of the functional groups in this compound under typical amide coupling conditions.
Caption: Relative reactivity of nucleophilic sites.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. bachem.com [bachem.com]
- 12. reddit.com [reddit.com]
- 13. Workup [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(2-Aminoethyl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(2-Aminoethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pharmaceutical intermediate.[1] Drawing from established synthetic methodologies and extensive field experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary routes: Reductive Amination or Nucleophilic Alkylation. Each pathway, while effective, presents a unique profile of potential side reactions and byproduct formation. Understanding these potential pitfalls is the first step toward optimizing your synthesis for yield and purity.
Part 1: Troubleshooting Guide & Common Byproducts
This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.
Reductive Amination Route
This route commonly involves the reaction of a piperidine precursor with an aminoacetaldehyde equivalent, followed by reduction. A typical example is the reaction of 4-hydroxypiperidine with a protected aminoacetaldehyde, followed by reduction and deprotection.
Question 1: My final product shows a persistent impurity with a mass of (M+14) or (M+28). What is it and how can I prevent it?
Answer: This is a classic sign of over-alkylation, a common side reaction in reductive aminations. The impurity is likely N-methylated or N-ethylated this compound.
-
Causality: This occurs when the reducing agent, often formaldehyde or formic acid impurities in the reagents or generated in situ, methylates the primary or secondary amine. Sodium borohydride can sometimes contain impurities that lead to methylation.
-
Troubleshooting & Prevention:
-
Reagent Purity: Use high-purity sodium cyanoborohydride or sodium triacetoxyborohydride as the reducing agent, as these are less prone to introducing alkylating agents.[2]
-
pH Control: Maintain a slightly acidic pH (around 5-6) during the reaction. This protonates the product amine, reducing its nucleophilicity and minimizing its reactivity towards further alkylation.
-
Temperature Management: Keep the reaction temperature low (0-25 °C) to decrease the rate of side reactions.
-
Question 2: I'm observing an impurity at a higher molecular weight that seems to be a dimer of my product. What is happening?
Answer: You are likely observing the formation of a piperazine derivative, specifically 1,4-bis(2-(4-hydroxypiperidin-1-yl)ethyl)piperazine.
-
Causality: This byproduct can form if your aminoacetaldehyde starting material self-condenses to form a piperazine ring, which is then subsequently alkylated by two molecules of your piperidine starting material.
-
Troubleshooting & Prevention:
-
Use of Protected Aldehydes: Employ a protected form of aminoacetaldehyde, such as aminoacetaldehyde diethyl acetal. The acetal is stable under the reaction conditions and is hydrolyzed in situ to the aldehyde, minimizing its concentration and thus the self-condensation side reaction.[3][4]
-
Slow Addition: If using unprotected aminoacetaldehyde, add it slowly to the reaction mixture to maintain a low concentration.
-
Question 3: My reaction is sluggish and I have a significant amount of unreacted 4-hydroxypiperidine. What could be the issue?
Answer: Incomplete reaction can be due to several factors, primarily related to the reducing agent or reaction conditions.
-
Causality:
-
Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to moisture.
-
Suboptimal pH: The pH may be too low, leading to the protonation of the aldehyde and hindering imine formation. Conversely, if the pH is too high, the reducing agent may decompose rapidly.
-
-
Troubleshooting & Prevention:
-
Fresh Reducing Agent: Always use a freshly opened container of the reducing agent or one that has been stored under anhydrous conditions.
-
Monitor pH: Regularly check and adjust the pH of the reaction mixture to maintain the optimal range of 5-6.
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents).
-
Nucleophilic Alkylation Route
This pathway involves the direct alkylation of 4-hydroxypiperidine with a 2-haloethylamine derivative (e.g., 2-chloroethylamine or 2-bromoethylamine), often with a base.
Question 1: I am seeing a significant amount of a quaternary ammonium salt as a byproduct. How can I avoid this?
Answer: The formation of a quaternary ammonium salt is a common issue in N-alkylation reactions and is due to dialkylation.
-
Causality: The desired product, this compound, is a secondary amine and can react with another molecule of the alkylating agent to form a quaternary ammonium salt.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a molar excess of 4-hydroxypiperidine relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting material rather than the product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to scavenge the acid produced during the reaction without competing in the alkylation.
-
Question 2: My yield is low and I have a complex mixture of byproducts. What are the likely side reactions?
Answer: Low yields in this route can be attributed to competing elimination reactions and degradation of the alkylating agent.
-
Causality:
-
Elimination: The alkylating agent, 2-haloethylamine, can undergo base-mediated elimination to form aziridine. Aziridine can then polymerize or react in an uncontrolled manner with the starting materials.
-
Decomposition: 2-Haloethylamines can be unstable and should be used fresh or stored appropriately.
-
-
Troubleshooting & Prevention:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway.
-
Fresh Alkylating Agent: Use a high-quality, fresh source of the 2-haloethylamine.
-
Protecting Groups: Consider using an N-protected 2-haloethylamine (e.g., N-Boc-2-chloroethylamine). The protecting group can be removed in a subsequent step.
-
Part 2: FAQ - Byproduct Identification and Purification
Q: What are the key analytical techniques to identify these byproducts?
A: A combination of techniques is recommended:
-
Mass Spectrometry (MS): Ideal for identifying byproducts based on their molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information. For example, the formation of a quaternary ammonium salt will result in a downfield shift of the protons adjacent to the nitrogen.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the product and detecting the presence of impurities.
Q: What is the best general strategy for purifying this compound from these byproducts?
A: Due to the polar and basic nature of the product and byproducts, ion-exchange chromatography is often the most effective purification method. Column chromatography on silica gel can also be used, but may require a mobile phase containing an amine (e.g., triethylamine) to prevent peak tailing.
Visualizing Reaction Pathways
The following diagrams illustrate the formation of the desired product and a key byproduct for each synthetic route.
Reductive Amination Pathway
Caption: Reductive amination leading to the desired product and an over-alkylation byproduct.
Nucleophilic Alkylation Pathway
Caption: Nucleophilic alkylation showing the desired product and key byproducts.
Summary of Common Byproducts and Mitigation Strategies
| Synthetic Route | Common Byproduct | Potential Cause | Recommended Prevention Strategy |
| Reductive Amination | Over-alkylation Products | Impure reducing agents, incorrect pH | Use high-purity reagents, maintain pH 5-6 |
| Piperazine Derivatives | Self-condensation of aminoacetaldehyde | Use a protected aldehyde (e.g., acetal) | |
| Nucleophilic Alkylation | Quaternary Ammonium Salts | Dialkylation of the product | Use excess 4-hydroxypiperidine, slow addition of alkylating agent |
| Aziridine and Polymers | Elimination reaction of alkylating agent | Low reaction temperature, use of fresh alkylating agent |
References
- 1. nbinno.com [nbinno.com]
- 2. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 3. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chromatographic Purification of 1-(2-Aminoethyl)piperidin-4-ol Derivatives
Welcome to the technical support center for the chromatographic purification of 1-(2-aminoethyl)piperidin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these highly polar, basic compounds. The unique structural features of this scaffold—possessing a primary amine, a tertiary amine within the piperidine ring, and a hydroxyl group—present a distinct set of purification challenges that require carefully considered chromatographic strategies.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common purification hurdles and achieve high-purity compounds for your research and development endeavors.
The Challenge: Understanding the Physicochemical Properties
The primary difficulty in purifying this compound derivatives lies in their hydrophilic and basic nature. These characteristics often lead to poor retention on traditional reversed-phase (RP) columns and significant peak tailing on silica-based stationary phases due to strong interactions with surface silanol groups.[1][2][3] Effective purification, therefore, necessitates a departure from standard protocols and the adoption of more specialized chromatographic techniques.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of this compound derivatives, providing causative explanations and actionable solutions.
Issue 1: Poor or No Retention on Reversed-Phase (C18) Columns
Question: My this compound derivative is eluting in the void volume of my C18 column, even with a highly aqueous mobile phase. What is happening and how can I achieve retention?
Answer: This is a classic sign that your compound is too polar for traditional reversed-phase chromatography.[4][5] The nonpolar C18 stationary phase has minimal interaction with your highly hydrophilic analyte, leading to it being swept through the column with the mobile phase front.
Solutions:
-
Switch to a More Suitable Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[5][6][7][8] It utilizes a polar stationary phase (like bare silica, diol, or amino-bonded phases) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7] In HILIC, water acts as the strong, eluting solvent.[5][8]
-
Mixed-Mode Chromatography (MMC): This technique employs stationary phases with a combination of reversed-phase and ion-exchange functionalities.[9][10][11] For your basic compound, a mixed-mode column with both C18 and cation-exchange properties would be ideal, as it provides both hydrophobic and ionic retention mechanisms.[9][10] This dual retention can significantly improve the separation of polar and ionizable compounds.[9]
-
Ion-Exchange Chromatography (IEC): Given the basic nature of your compound, cation-exchange chromatography is a viable option.[12][13][14][15] In this technique, your protonated amine groups will interact with a negatively charged stationary phase. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.
-
-
If You Must Use Reversed-Phase:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and can offer better retention for polar analytes compared to traditional C18 columns.
-
Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral complex with your protonated amine, increasing its hydrophobicity and retention on a C18 column. However, be aware that ion-pairing reagents are often not mass spectrometry (MS) friendly and can be difficult to remove from the column.
-
Issue 2: Severe Peak Tailing in Normal-Phase or Reversed-Phase Chromatography
Question: I'm observing broad, tailing peaks for my compound on both silica and some reversed-phase columns. What causes this and how can I improve the peak shape?
Answer: Peak tailing for basic compounds like your this compound derivative is most often caused by strong, undesirable interactions between the basic amine groups and acidic silanol groups present on the surface of silica-based stationary phases.[1][2][3][16] This leads to a portion of the analyte being retained longer than the main peak, resulting in asymmetry.
Solutions:
-
Mobile Phase Modification (The "Quick Fix"):
-
Add a Basic Modifier: Incorporating a small amount of a basic additive into your mobile phase can help to saturate the active silanol sites on the stationary phase, thereby minimizing their interaction with your analyte.[1][16][17]
-
Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-1% (v/v) to the organic and/or aqueous portion of the mobile phase.[1][17]
-
Ammonia/Ammonium Hydroxide: Can be very effective, especially for preparative chromatography where volatility is advantageous for sample workup.
-
Other Amines: Diethylamine or other volatile amines can also be used.[18][19]
-
-
-
Control the Mobile Phase pH:
-
Low pH (Reversed-Phase): Operating at a low pH (e.g., 2.5-3.5 using formic acid, trifluoroacetic acid (TFA), or a phosphate buffer) can suppress the ionization of the silanol groups, reducing their ability to interact with your protonated amine.[1]
-
High pH (Reversed-Phase): Using a column specifically designed for high pH stability allows you to work in a pH range where your basic analyte is neutral, minimizing ionic interactions with the stationary phase. This often leads to excellent peak shapes.[20]
-
-
Choose a More Inert Stationary Phase:
-
End-Capped Columns: Select a column that has been thoroughly end-capped to minimize the number of accessible free silanol groups.[16][20]
-
Polymer-Based Columns: These columns lack silanol groups altogether and can provide excellent peak shapes for basic compounds, although they may have different selectivity and lower efficiency than silica-based columns.
-
Graphitized Carbon Columns: These offer a unique retention mechanism and are also free of silanol groups, making them a good option for challenging basic compounds.
-
Issue 3: Difficulty in Separating Structurally Similar Impurities
Question: My product is co-eluting with a closely related impurity (e.g., a regioisomer or a precursor). How can I improve the resolution?
Answer: Achieving separation of structurally similar compounds requires optimizing the selectivity of your chromatographic system. Selectivity is influenced by the stationary phase, mobile phase composition, and temperature.
Solutions:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier (Reversed-Phase/HILIC): If you are using acetonitrile, try switching to methanol, or vice-versa.[21] The different solvent properties (methanol is a protic hydrogen-bond donor, while acetonitrile is aprotic) can alter the interactions with your analytes and the stationary phase, often leading to changes in elution order and improved resolution.
-
Adjust the pH: Small changes in the mobile phase pH can alter the ionization state of your compound and impurities, which can have a significant impact on their retention and selectivity, especially in ion-exchange or mixed-mode chromatography.
-
Vary the Additive: If you are using TFA, try switching to formic acid. TFA is a strong ion-pairing agent and can sometimes mask selectivity, while formic acid provides a less aggressive modification.
-
-
Screen Different Stationary Phases:
-
Orthogonal Selectivity: If a C18 column fails to provide resolution, try a column with a different stationary phase chemistry. A phenyl-hexyl or a polar-embedded phase in reversed-phase, or a diol or cyano phase in HILIC, will offer different types of interactions (e.g., pi-pi interactions with a phenyl column) and can often resolve compounds that co-elute on a C18.[6]
-
-
Employ Gradient Elution:
-
Shallow Gradients: A slower, more shallow gradient around the elution point of your compound of interest increases the time the analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
-
-
Consider Chiral Separation (If Applicable):
Workflow for Method Development
Here is a logical workflow to follow when developing a purification method for a novel this compound derivative.
Caption: A decision-making workflow for method development.
Frequently Asked Questions (FAQs)
Q1: Can I use flash chromatography for these compounds? A: Yes, flash chromatography on silica gel can be used, but it is highly recommended to pre-treat the silica and use a basic modifier in your eluent.[16][17] A common mobile phase system would be dichloromethane/methanol with 0.5-1% triethylamine or ammonium hydroxide added to the methanol.
Q2: My compound seems to be unstable on the column. What could be the cause? A: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect on-column degradation, switching to a less acidic stationary phase (like alumina, a polymer-based column, or using a heavily end-capped silica column) is a good strategy. Also, ensure your mobile phase pH is in a range where your compound is stable.
Q3: Is preparative HPLC a good option for final purification? A: Absolutely. Preparative HPLC is often the best method to achieve high purity for these types of compounds, especially for late-stage drug development.[21][25][26] The principles of method development are the same as for analytical scale, but you will need to consider column loading and fraction collection strategies.
Q4: How do I choose between HILIC and Mixed-Mode Chromatography? A: The choice often comes down to empirical screening. HILIC is generally excellent for very polar compounds.[5][8] Mixed-mode chromatography can be particularly powerful when your sample contains a mix of polar, nonpolar, and ionic impurities, as it offers multiple retention mechanisms on a single column.[9][11] It's often beneficial to screen both types of columns during method development.
Q5: What are the best practices for sample preparation before injection? A: Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. For reversed-phase, dissolving in the initial mobile phase is ideal. For HILIC, it's crucial to dissolve the sample in a solvent with a high organic content (similar to or weaker than your starting mobile phase) to avoid peak distortion. Filtering your sample through a 0.22 or 0.45 µm filter before injection is always recommended to protect the column and instrument.
Experimental Protocols
Protocol 1: General HILIC Screening Method
This protocol provides a starting point for developing a HILIC method for your this compound derivative.
-
Column Selection: Use a silica or diol-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm for analytical scale).
-
Mobile Phase Preparation:
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B: 10:90 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with Acetic Acid.
-
-
Gradient Conditions:
-
Time (min) | %B
-
--- | ---
-
0.0 | 0
-
5.0 | 50
-
5.1 | 100
-
6.0 | 100
-
6.1 | 0
-
8.0 | 0
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1-5 µL.
-
Detection: UV (if chromophore is present) and/or Mass Spectrometry (MS).
Protocol 2: Flash Chromatography with Basic Modifier
This protocol is for bulk purification of your compound using flash chromatography.
-
Stationary Phase: Standard silica gel.
-
Eluent Preparation: Prepare your primary eluent system (e.g., Dichloromethane/Methanol). To your polar solvent (Methanol), add 1% (v/v) of triethylamine or concentrated ammonium hydroxide.
-
Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent (e.g., Dichloromethane).
-
Column Equilibration: Equilibrate the packed column with your starting eluent mixture (e.g., 100% Dichloromethane) containing the basic modifier for at least 3-5 column volumes. This step is crucial to deactivate the silica.[16]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Run a gradient from your non-polar to your polar eluent (e.g., 0-20% Methanol in Dichloromethane, where the Methanol contains the basic additive).
-
Fraction Collection: Collect fractions and monitor by TLC or LC-MS to identify the pure product.
Summary of Recommended Chromatographic Conditions
| Parameter | Reversed-Phase (Challenging) | HILIC (Recommended) | Mixed-Mode (Recommended) | Flash Chromatography |
| Stationary Phase | High-pH stable C18, Polar-Embedded | Silica, Diol, Amino | RP/Cation-Exchange | Silica Gel |
| Mobile Phase A | Aqueous Buffer (e.g., Ammonium Bicarbonate, pH 10) | High Organic (e.g., 95% ACN) + Aqueous Buffer | Aqueous Buffer (e.g., Ammonium Formate) | Non-polar (e.g., Hexane, DCM) |
| Mobile Phase B | Organic (e.g., ACN, MeOH) | Low Organic (e.g., 50% ACN) + Aqueous Buffer | Organic (e.g., ACN, MeOH) | Polar (e.g., EtOAc, MeOH) |
| Key Additive | --- | Buffer (e.g., Ammonium Acetate/Formate) | Buffer (e.g., Ammonium Formate) | Basic Modifier (e.g., TEA, NH4OH) |
| Primary Interaction | Hydrophobic | Partitioning/Adsorption | Hydrophobic & Ion-Exchange | Adsorption |
This guide provides a comprehensive framework for tackling the purification of this compound derivatives. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies and protocols, you can effectively develop robust and efficient purification methods.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sielc.com [sielc.com]
- 4. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 7. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - IE [thermofisher.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. 193.16.218.141 [193.16.218.141]
- 13. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 19. WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 20. lcms.cz [lcms.cz]
- 21. labcompare.com [labcompare.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lcms.cz [lcms.cz]
- 26. warwick.ac.uk [warwick.ac.uk]
Stability and storage recommendations for 1-(2-Aminoethyl)piperidin-4-ol
Technical Support Center: 1-(2-Aminoethyl)piperidin-4-ol
Welcome to the dedicated technical support guide for this compound (CAS No. 129999-60-6). This document provides in-depth stability data, storage recommendations, and troubleshooting advice to ensure the integrity of your experiments. As a substituted piperidine, this compound's utility is directly linked to its chemical stability; improper handling can lead to degradation and compromised results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: The recommended storage temperature is 4°C (refrigerated). For optimal long-term stability, the compound, which is supplied as an oil, should be stored in a tightly sealed, airtight container to prevent moisture ingress and oxidation.[1][2][3] Furthermore, protection from light is crucial, so the use of an amber vial or storage in a dark location is strongly advised.[4]
Q2: Is this compound sensitive to air or moisture?
A2: Yes. Like many piperidine derivatives containing tertiary amines, this compound is susceptible to oxidation from atmospheric oxygen.[5][6] Moisture can also promote degradation through hydrolysis or other reactions.[4] For sensitive applications or storage periods exceeding several months, we recommend blanketing the container with an inert gas like argon or nitrogen before sealing.
Q3: What are the primary signs of degradation for this compound?
A3: Visual inspection can often reveal degradation. Key indicators include:
-
Color Change: A noticeable darkening or change from its typical appearance (e.g., light yellow oil) can signify oxidation or the formation of impurities.[7]
-
Precipitate Formation: The appearance of solid material in the oil or in a prepared solution may indicate the formation of insoluble degradation products.[6]
-
Inconsistent Analytical Results: A decrease in the main peak area in chromatographic analyses (HPLC, GC) or the appearance of unexpected new peaks over time is a strong indicator of degradation.[6]
Q4: Which substances are incompatible with this compound?
A4: To prevent vigorous and potentially hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[5][7][8] The basic nature of the piperidine and aminoethyl groups makes it reactive with acidic compounds. It is also a combustible liquid and should be kept away from heat, sparks, and open flames.[1][5][7][9]
Q5: What is the recommended procedure for preparing a stock solution?
A5: All handling should be performed in a well-ventilated area or a chemical fume hood.[3][7]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the required amount of oil promptly.
-
Dissolve in a suitable, dry (anhydrous) solvent. The choice of solvent will be application-dependent.
-
If the solution is to be stored, use a tightly sealed vial with a PTFE-lined cap and store at 4°C or colder, protected from light. For extended storage, flushing the vial with inert gas is recommended.
Section 2: Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving common issues encountered during the use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible analytical results (e.g., HPLC, NMR, MS). | Compound Degradation: The primary amine or the tertiary amine on the piperidine ring may have oxidized or degraded.[6] | 1. Verify the storage conditions of your stock material (temperature, light exposure, container seal).[4]2. Prepare a fresh stock solution from the original vial.3. If the issue persists, consider opening a new, unopened lot of the compound for comparison.4. Perform a forced degradation study to understand stability under your specific experimental conditions.[6] |
| The material has visibly darkened or changed color over time. | Oxidation: Exposure to air is a likely cause, leading to the formation of N-oxides or other colored byproducts.[5][6] | 1. The material's purity is likely compromised. It is not recommended for use in sensitive assays where purity is critical.2. For future prevention, ensure the container is purged with an inert gas (Argon or Nitrogen) after each use and sealed tightly.[5] |
| A precipitate has formed in a prepared solution. | Insolubility or Degradation: The compound or a degradation product may have limited solubility in the chosen solvent, especially at storage temperatures. Alternatively, the precipitate could be an insoluble degradation product.[6] | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves.2. If it remains, attempt to isolate and characterize the precipitate (e.g., via filtration and analysis).3. Review the solvent choice and consider using a more suitable or anhydrous solvent system. |
Troubleshooting Workflow Diagram
This diagram illustrates the logical steps to take when encountering experimental issues.
Caption: Troubleshooting logic for inconsistent experimental results.
Section 3: Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol ensures the maximum possible shelf-life and integrity of the compound.
-
Receipt and Inspection: Upon receipt, inspect the container for a proper seal. Place the compound in a designated 4°C storage area immediately.
-
Aliquoting (Optional but Recommended): To minimize repeated freeze-thaw cycles and air exposure to the main stock, consider aliquoting the material into smaller, single-use vials.
-
Inert Gas Purge: Before sealing the main container or any aliquots, gently flush the vial's headspace with a stream of dry argon or nitrogen for 10-15 seconds. This displaces atmospheric oxygen.[5]
-
Sealing: Securely cap the vial. For critical applications, wrapping the cap with Parafilm® provides an additional barrier against moisture and air.
-
Labeling and Storage: Clearly label each vial with the compound name, concentration (if a solution), and date. Store at 4°C in a dark location (e.g., within a box).
Storage Decision Workflow
The following diagram helps in deciding the appropriate storage method based on intended use.
Caption: Decision workflow for storing this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. lobachemie.com [lobachemie.com]
Preventing side reactions in the derivatization of 1-(2-Aminoethyl)piperidin-4-ol
Welcome to our dedicated technical support guide for navigating the complexities of derivatizing 1-(2-Aminoethyl)piperidin-4-ol. This molecule, with its primary amine, secondary amine, and secondary alcohol, presents a significant challenge in achieving chemoselectivity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions but the underlying chemical principles to empower your research.
Understanding the Challenge: A Multi-Functional Scaffold
The reactivity of this compound is dictated by three distinct functional groups. The primary amine is generally the most nucleophilic, followed by the secondary amine within the piperidine ring, and finally the secondary hydroxyl group. However, their relative reactivity can be modulated by steric hindrance and reaction conditions, leading to potential side reactions.
Caption: Reactive sites on this compound.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Acylation Reactions (e.g., with Acyl Chlorides, Anhydrides)
Q1: I am trying to N-acylate the primary amine, but I'm getting a mixture of N-acylated and O-acylated products. How can I improve selectivity for N-acylation?
A1: Cause and Troubleshooting
This is a classic chemoselectivity problem where the high nucleophilicity of the primary amine competes with the hydroxyl group. While the amine is intrinsically more reactive, O-acylation can occur, especially if the reaction is prolonged, heated, or if a highly reactive acylating agent is used in large excess.[1]
Troubleshooting Steps:
-
Lower the Temperature: Perform the acylation at 0 °C or even -20 °C. Lower temperatures decrease the activation energy available for the less favorable O-acylation reaction, thus favoring the more kinetically rapid N-acylation.
-
Control Stoichiometry: Use a precise stoichiometry of your acylating agent (e.g., 1.0 to 1.1 equivalents). An excess of the reagent can drive the reaction towards di-acylation or O-acylation after the primary amine has reacted.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). This will scavenge the acid byproduct (e.g., HCl) without competing as a nucleophile. Triethylamine (TEA) is also common. The base is crucial for deprotonating the ammonium salt formed, regenerating the neutral, nucleophilic amine.
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. They solubilize the starting materials without interfering with the reaction.
Protocol 1: Selective N-Acylation of the Primary Amine
-
Dissolve this compound (1.0 eq.) and DIPEA (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Slowly add the acyl chloride or anhydride (1.05 eq.), dissolved in DCM, dropwise over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and purify by column chromatography.
Q2: My goal is to selectively O-acylate the hydroxyl group, but the amine groups are reacting instead. What conditions favor O-acylation?
A2: Cause and Troubleshooting
To achieve O-acylation, you must "turn off" the nucleophilicity of the more reactive amine groups. The most effective strategy is to protonate them under acidic conditions.[2] In a sufficiently acidic medium, the lone pairs on the nitrogen atoms are protonated, forming non-nucleophilic ammonium salts. The hydroxyl group, being less basic, remains largely unprotonated and is available for acylation.
Troubleshooting Steps:
-
Acidic Medium: The key is to use an acidic solvent or co-solvent. Trifluoroacetic acid (TFA) is a highly effective medium for this purpose.[2] The starting material is dissolved in TFA, which protonates both amines.
-
Acylating Agent: Use a slight excess of a robust acylating agent like an acyl chloride or anhydride that is stable in the acidic conditions.
-
Product Isolation: The O-acylated product is formed as its ammonium salt. It can often be precipitated directly from the reaction mixture by adding a non-polar solvent like diethyl ether, simplifying purification.[2]
Protocol 2: Selective O-Acylation of the Hydroxyl Group
-
Dissolve this compound (1.0 eq.) in neat trifluoroacetic acid (TFA) at 0 °C.
-
Add the acyl chloride (1.5 eq.) or anhydride (1.5 eq.) slowly to the solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Once the starting material is consumed, add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
If the freebase is required, the salt can be neutralized with a base like NaHCO₃ during an aqueous workup.
Q3: I am seeing multiple acylation products, suggesting both the primary and secondary amines are reacting. How do I selectively acylate only the primary amine?
A3: Cause and Troubleshooting
The primary amine is both more nucleophilic and less sterically hindered than the secondary piperidine amine, making it the kinetically favored site of reaction. However, forcing conditions (high temperature, long reaction times, excess acylating agent) can lead to acylation at the secondary amine as well.
Troubleshooting Decision Tree:
Caption: Troubleshooting acylation selectivity.
Q4: After my acylation reaction, I have an unexpected product with a significantly different molecular weight. Could it be an intramolecular cyclization?
A4: Cause and Troubleshooting
Yes, intramolecular cyclization is a significant risk. For instance, if the primary amine is acylated with a reagent containing a leaving group (e.g., an acryloyl chloride), subsequent intramolecular Michael addition of the hydroxyl or secondary amine can occur. More commonly, under certain catalytic conditions (e.g., using a ruthenium catalyst), amino alcohols can cyclize to form lactams or cyclic amines.[3][4]
Potential Cyclization Pathways:
Caption: Potential intramolecular cyclization side reactions.
Mitigation Strategy:
-
Avoid Bifunctional Reagents: Be cautious when using derivatizing agents that can participate in a second reaction.
-
Protecting Groups: The most robust solution is to protect the non-target functional groups. For example, protect the hydroxyl group as a silyl ether (e.g., TBDMS) before performing reactions at the amine centers. A comprehensive list of protecting groups can be found in resources like Greene's Protective Groups in Organic Synthesis.
Section 2: General Troubleshooting & Analysis
Q5: What analytical techniques are best for identifying the side products in my reaction mixture?
A5: Recommended Analytical Workflow
A multi-pronged approach is essential for confident characterization of your products and byproducts.
Table 1: Analytical Techniques for Reaction Monitoring
| Technique | Purpose | Information Gained |
| TLC | Quick reaction monitoring | Indicates consumption of starting material and formation of new spots (products/byproducts). |
| LC-MS | Primary analysis tool | Provides retention time data and, crucially, the mass-to-charge ratio (m/z) of all components, allowing for molecular weight determination and identification of expected vs. unexpected products. |
| HPLC | Quantification and Purification | High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the product and the relative percentages of side products.[5][6] It is also the basis for preparative purification. |
| NMR | Structural Elucidation | ¹H and ¹³C NMR spectroscopy are essential for confirming the exact structure of the final product and key byproducts after isolation. It will definitively show, for example, whether acylation occurred on a nitrogen (forming an amide) or an oxygen (forming an ester). |
Protocol 3: General Method for Analysis of Reaction Mixture by HPLC
-
Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid (for MS compatibility) or TFA, is common. For example, start with 5% B and ramp to 95% B over 15-20 minutes.
-
Detection: Use a UV detector (if your compounds have a chromophore) and a mass spectrometer (MS) detector. The MS data is invaluable for identifying unknown peaks. Derivatization with a UV-active or fluorescent tag can be employed to enhance detection if the analyte lacks a chromophore.[7][8]
References
- 1. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Improving yield in the synthesis of 1-(2-Aminoethyl)piperidin-4-ol based compounds
Technical Support Center: Synthesis of 1-(2-Aminoethyl)piperidin-4-ol Derivatives
Welcome to the technical support center for the synthesis of this compound and its derivatives. This scaffold is a crucial building block in medicinal chemistry, notably for developing ligands for sigma receptors and other CNS targets.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis and to optimize reaction yields and purity. We will explore the causality behind experimental choices, providing actionable troubleshooting advice and detailed protocols grounded in established chemical principles.
Core Synthetic Strategies: An Overview
The synthesis of the this compound core typically proceeds via two primary pathways: Reductive Amination or N-Alkylation. The choice depends on the availability of starting materials and the desired substitution pattern on the aminoethyl moiety.
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may face, providing explanations and solutions in a question-and-answer format.
Q1: My reductive amination yield is consistently low. What are the likely causes and how can I fix it?
Low yields in reductive amination are a frequent issue, often stemming from competing side reactions or suboptimal conditions.[5] The reaction is a two-step process within one pot: (1) formation of an imine/enamine intermediate, and (2) reduction of this intermediate.[6][7] An imbalance between these steps is the primary source of problems.
Common Causes & Solutions:
-
Premature Carbonyl Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it forms an imine.[8]
-
Solution: Switch to a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations as it is less reactive towards ketones and aldehydes.[8][9] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions (pH 4-5) that favor iminium ion formation.[10]
-
-
Poor Imine Formation: The equilibrium between the carbonyl compound, amine, and the imine might not favor the imine. This can be due to steric hindrance or unfavorable pH.
-
Solution 1 (pH Adjustment): Imine formation is typically acid-catalyzed. Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate the reaction, especially when using STAB.[11] However, excess acid can protonate the starting amine, rendering it non-nucleophilic.[12] A typical range is 1-2 equivalents of AcOH.
-
Solution 2 (Water Removal): Imine formation is a condensation reaction that releases water. Using a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap), can drive the equilibrium towards the product.
-
-
Over-Alkylation: If using a primary amine, the secondary amine product can react again with the carbonyl starting material, leading to a tertiary amine byproduct.[7]
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the amine starting material to ensure the carbonyl compound is fully consumed, minimizing the chance for the product to react further.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reductive amination yields.
Q2: I'm trying to functionalize the aminoethyl side chain, but I'm getting reactions at the piperidine nitrogen. How can I achieve selectivity?
This is a classic chemoselectivity problem. Both the piperidine nitrogen (a secondary amine) and the terminal amino group (a primary amine) are nucleophilic. To selectively modify the primary amine, you must temporarily "block" or "protect" the more reactive piperidine nitrogen.
Solution: Use of Protecting Groups
A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions.[13] For this scaffold, protecting the piperidine nitrogen is key.
-
Recommended Protecting Group: tert-Butoxycarbonyl (Boc)
-
Why it works: The Boc group converts the nucleophilic amine into a non-nucleophilic carbamate.[13][14] It is stable to a wide range of reaction conditions (e.g., non-acidic reductions, organometallic reagents) but is easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), which typically do not affect other parts of the molecule.[14]
-
Implementation: Start your synthesis with commercially available 1-Boc-piperidin-4-one. Perform the reductive amination with your desired aminoethyl synthon. The Boc group will remain intact. You can then selectively functionalize the primary amine on the side chain. Finally, remove the Boc group in the last step to yield your desired product. This strategy was effectively used in the synthesis of 4-aminopiperidine analogs.[15]
-
-
Alternative Protecting Group: Benzyloxycarbonyl (Cbz)
-
Why it works: Similar to Boc, the Cbz group forms a stable carbamate.
-
Removal: The Cbz group is classically removed by catalytic hydrogenation (e.g., H₂, Pd/C), a mild method that is orthogonal to acid-labile groups like Boc.[14] This is useful if your molecule contains other acid-sensitive functionalities.
-
Q3: My final product is a sticky oil and is difficult to purify by column chromatography. What can I do?
The target molecule, this compound, contains two basic nitrogen atoms and a polar hydroxyl group, making it highly polar and potentially water-soluble.[16][17][18] This can lead to streaking on silica gel columns and difficulty with extraction.
Purification Strategies:
-
Salt Formation & Crystallization: This is often the most effective method for purifying polar amines.
-
Procedure: Dissolve your crude product in a suitable solvent like isopropanol (IPA), methanol, or diethyl ether. Add a solution of acid (e.g., HCl in dioxane or ether, or oxalic acid in IPA) dropwise. The corresponding ammonium salt will often precipitate out as a crystalline solid.[9] This solid can be collected by filtration and washed with a non-polar solvent (like hexanes or ether) to remove impurities. The pure freebase can be regenerated by treatment with a base if needed.
-
-
Modified Column Chromatography:
-
Amine Deactivation: Silica gel is acidic and can cause irreversible binding or streaking of basic compounds. Pre-treating your column or eluent with a small amount of a volatile base like triethylamine (~1%) or ammonium hydroxide can neutralize the acidic sites and improve chromatography.
-
Reverse-Phase Chromatography: If your compound is sufficiently water-soluble, reverse-phase chromatography (e.g., C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid is an excellent alternative.
-
-
Work-up Optimization:
-
pH Adjustment: During aqueous work-up, ensure the pH of the aqueous layer is high (>10) by adding NaOH or K₂CO₃ before extraction with an organic solvent (like DCM or EtOAc). This ensures your diamine is in the freebase form and has maximum solubility in the organic phase.
-
Frequently Asked Questions (FAQs)
Q: Which is the better starting material: piperidin-4-one or piperidin-4-ol? A: This depends on the chosen synthetic route. For Reductive Amination , you must start with piperidin-4-one to form the necessary imine intermediate with an amine.[19] For N-Alkylation , you would start with piperidin-4-ol and react it with an electrophile like 2-bromoethylamine (with its amino group protected).
Q: Do I need to protect the hydroxyl group on the piperidine ring? A: Generally, no. The hydroxyl group is significantly less nucleophilic than the amine nitrogens and typically does not interfere with reductive amination or N-alkylation reactions. However, if you plan to perform reactions that are sensitive to alcohols, such as acylations with acyl chlorides or certain coupling reactions, protection (e.g., as a silyl ether like TBDMS or a tetrahydropyranyl (THP) ether) would be necessary.[14]
Q: What are the best solvents for reductive amination with STAB? A: Sodium triacetoxyborohydride (STAB) is moisture-sensitive and can react with protic solvents like methanol.[8] Therefore, anhydrous aprotic solvents are preferred. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are the most commonly used and effective solvents for this reaction.[8][9]
Key Experimental Protocols
Protocol 1: One-Pot Reductive Amination of 1-Boc-piperidin-4-one with Aminoacetaldehyde Dimethyl Acetal
This protocol outlines the synthesis of a Boc-protected precursor, which allows for selective functionalization of the exocyclic amine.
Step-by-Step Methodology:
-
Reactant Setup: To a solution of 1-Boc-piperidin-4-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.2 M), add aminoacetaldehyde dimethyl acetal (1.2 eq) followed by acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS until the starting ketone is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product (a protected diamine) can then be deprotected or used in the next step.
Protocol 2: Boc Deprotection
This protocol removes the Boc protecting group to reveal the final piperidine nitrogen.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected piperidine derivative (1.0 eq) in a minimal amount of an appropriate solvent like DCM or methanol.
-
Acid Treatment: Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours, often signaled by the precipitation of the hydrochloride salt.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure. The resulting solid is the dihydrochloride salt of the final product, which can be purified by trituration with ether or recrystallization.
Data Summary Table
| Reducing Agent | Typical Solvent | pH Condition | Pros | Cons | Reference |
| NaBH(OAc)₃ (STAB) | DCM, DCE, THF | Mildly Acidic (AcOH catalyst) | High selectivity for imines; one-pot procedure is convenient. | Moisture sensitive; more expensive. | [8][11] |
| NaBH₃CN | MeOH, EtOH | Mildly Acidic (pH 4-5) | Selective for imines; tolerant of water. | Highly toxic (cyanide); requires careful pH control. | [8][10] |
| NaBH₄ | MeOH, EtOH | Neutral/Basic | Inexpensive; powerful reducing agent. | Can reduce carbonyls; requires stepwise procedure for selectivity. | [8][11] |
| H₂ / Catalyst (Pd/C, PtO₂) | EtOH, MeOH, EtOAc | Neutral | "Green" reagent; high yielding. | Requires specialized hydrogenation equipment; may reduce other functional groups (e.g., Cbz, alkenes). | [6] |
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. nbinno.com [nbinno.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. mazams.weebly.com [mazams.weebly.com]
- 15. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 17. This compound | 129999-60-6 [sigmaaldrich.com]
- 18. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemrevlett.com [chemrevlett.com]
Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenylazo)piperidine
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1-(4-Chlorophenylazo)piperidine, with a special focus on catalyst selection and reaction optimization.
Introduction
The synthesis of 1-(4-Chlorophenylazo)piperidine, a triazene compound, is a critical process in the development of various chemical entities. The core of this synthesis involves the formation of a C-N bond through an azo coupling reaction. While the traditional method involving diazotization of 4-chloroaniline followed by coupling with piperidine is widely practiced, it presents challenges related to the stability of intermediates and reaction conditions. This guide explores both the optimization of this classic pathway and the selection of modern catalytic systems to improve yield, purity, and process safety.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: What are the most common byproducts in this synthesis, and how can they be minimized? A1: The most frequently observed byproducts are 4-chlorophenol and various triazene derivatives.[1] 4-chlorophenol forms when the unstable 4-chlorobenzenediazonium intermediate reacts with water, a reaction accelerated by elevated temperatures.[1] Minimizing its formation is critically dependent on maintaining a low temperature (0-5 °C) throughout the diazotization and coupling steps.[1][2] Triazene byproducts can arise from incorrect pH control during the coupling phase.[1]
Q2: My reaction mixture is turning dark brown or black, and the yield is very low. What is the likely cause? A2: A dark coloration is a strong indicator of diazonium salt decomposition.[1] These salts are thermally unstable, and if the temperature rises above 5-10 °C, they degrade, often forming phenolic byproducts which can further polymerize into tarry, dark-colored substances.[1] Rigorous temperature control is the most critical parameter to prevent this issue.
Q3: What is the ideal pH for the azo coupling step with piperidine, and why is it so important? A3: The optimal pH for coupling with a secondary amine like piperidine is in the slightly acidic to neutral range, typically pH 5-7.[1] This is a crucial parameter for two reasons:
-
In highly acidic conditions (low pH): The piperidine becomes protonated, which neutralizes its nucleophilic character and significantly slows down or prevents the desired coupling reaction.[1]
-
In alkaline conditions (high pH): The diazonium salt can be converted to a non-reactive diazotate species. Maintaining the correct pH ensures that the piperidine is sufficiently nucleophilic to attack the electrophilic diazonium cation.[3][4]
Q4: I'm having difficulty purifying the final product. What strategies can I use? A4: Purification challenges often stem from the presence of byproducts with similar polarity to the desired product. If insoluble materials are present, these may be polymeric byproducts, which can be removed by hot filtration during recrystallization.[5] For difficult separations, column chromatography is typically necessary. If you suspect 4-chlorophenol as an impurity, it can be identified by TLC, GC-MS, or by its characteristic signals in an ¹H NMR spectrum.[1]
Q5: Can catalysts be used for this synthesis instead of the traditional diazotization method? A5: Yes, modern organic synthesis offers catalytic alternatives. One prominent strategy is the direct oxidative coupling of anilines.[6] Transition metal catalysts, such as those based on copper or palladium, can facilitate the formation of the N=N bond directly from the aromatic amine, often using air or a mild chemical oxidant.[6][7] These methods can offer a greener and potentially safer route by avoiding the isolation of unstable diazonium salts.
Part 2: Troubleshooting and Optimization Guide
This guide provides a structured approach to resolving common experimental issues.
| Problem | Likely Cause(s) | Recommended Solutions & Rationale |
| Low or No Yield of Product | 1. Incomplete Diazotization: Insufficient acid or sodium nitrite.[1] 2. Decomposition of Diazonium Salt: Temperature exceeded 5-10 °C.[1][8] 3. Incorrect pH for Coupling: pH was too acidic or too alkaline.[1] | 1. Ensure 4-chloroaniline is fully dissolved in the acid before adding NaNO₂. Use a slight excess (1.05-1.1 eq) of NaNO₂ and test for completion with starch-iodide paper (should turn blue-black).[1] 2. Maintain a strict temperature of 0-5 °C using an ice-salt bath during both diazotization and coupling. Add reagents dropwise to control exothermic processes.[9] 3. Buffer the piperidine solution to a pH of 5-7 before and during the addition of the diazonium salt solution.[1] |
| Presence of 4-Chlorophenol Byproduct | High Reaction Temperature: The diazonium salt reacted with water instead of piperidine.[1] | Maintain rigorous temperature control (0-5 °C). Add the diazonium salt solution slowly to the piperidine solution to effectively dissipate any heat generated.[1] |
| Product Fails to Precipitate | Incorrect pH: The pH may be too low, keeping the product protonated and soluble. Low Concentration: The product concentration may be below its solubility limit. | After the reaction is complete, slowly adjust the pH towards neutral or slightly basic to encourage precipitation. If the product is still soluble, extraction with an appropriate organic solvent (e.g., diethyl ether) followed by evaporation is necessary.[2] |
| Off-Color or Impure Product | Oxidation of Reagents/Products: Phenols and anilines can be susceptible to air oxidation, especially under non-optimal pH conditions.[8] Side Reactions: Self-coupling of the diazonium salt or formation of other regioisomers can lead to colored impurities.[5] | Use freshly purified reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Optimize pH and temperature to favor the desired reaction pathway. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Traditional Synthesis via Diazotization
This protocol is a self-validating system based on established methodologies.[1][2]
Step 1: Diazotization of 4-Chloroaniline
-
In a 250 mL beaker, suspend 4-chloroaniline (10 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (25 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous magnetic stirring. It is critical that the temperature does not rise above 5 °C.[1]
-
In a separate beaker, dissolve sodium nitrite (10.5 mmol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold 4-chloroaniline suspension over 15-20 minutes. Maintain constant stirring and ensure the temperature remains between 0-5 °C.[2]
-
After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C.
-
Validation Check: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color confirms that diazotization is complete.[1]
Step 2: Azo Coupling with Piperidine
-
In a separate flask, dissolve piperidine (12 mmol) in 30 mL of water and cool the solution to 0-5 °C.
-
Adjust the pH of the piperidine solution to approximately 6-7 using a suitable buffer or dropwise addition of dilute acid.[1]
-
Slowly add the cold 4-chlorobenzenediazonium chloride solution from Step 1 to the cold piperidine solution with vigorous stirring. The temperature must be maintained at 0-5 °C.
-
A precipitate should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected product with copious amounts of cold water to remove any inorganic salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Illustrative Catalytic Synthesis via Oxidative Coupling
This protocol is based on modern catalytic methods for synthesizing aromatic azo compounds, which avoid the use of nitrous acid.[6]
-
To a reaction vial, add the aniline (e.g., 4-chloroaniline, 1 mmol), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a palladium co-catalyst (e.g., PdCl₂, 1 mol%).
-
If a secondary amine coupling partner like piperidine is used, it would be added at this stage, often in slight excess.
-
The reaction is typically run in a suitable solvent at an elevated temperature (e.g., 100 °C) under an air or oxygen atmosphere for several hours (e.g., 8 hours).[6]
-
Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS to determine the consumption of starting material and the formation of the product.
-
Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Part 4: Catalyst Selection and Optimization
While the traditional diazotization method is robust, it relies on stoichiometric reagents and involves a thermally unstable intermediate. Catalytic methods offer an alternative pathway that can be more atom-economical and safer.
| Parameter | Traditional Diazotization | Catalytic Oxidative Coupling (e.g., Cu/Pd) | Rationale & Expert Insights |
| Core Reagents | Aromatic Amine, NaNO₂, Mineral Acid, Coupling Partner | Aromatic Amine, Coupling Partner, Oxidant (often Air) | Catalytic methods avoid the use of nitrous acid and the generation of large amounts of salt waste, representing a greener chemical process.[6] |
| Catalyst | None (Stoichiometric) | Transition Metals (e.g., Cu(OAc)₂, PdCl₂, Ni complexes)[6][10] | The catalyst's role is to facilitate the oxidation of the amine and mediate the formation of the N=N bond. This avoids the diazonium salt intermediate. |
| Key Conditions | Low Temperature (0-5 °C) , strict pH control (5-7 for coupling)[1] | Higher temperatures (e.g., 100 °C), controlled atmosphere (Air/O₂)[6] | The primary challenge shifts from managing an unstable intermediate at low temperatures to optimizing catalyst performance and preventing over-oxidation at higher temperatures. |
| Safety Concerns | Handling of potentially explosive diazonium salts. | Use of organic solvents at high temperatures; handling of metal catalysts. | The risk associated with the accumulation of unstable diazonium salts is eliminated in catalytic systems. |
| Advantages | Well-established, high yields for many substrates, predictable. | Atom-economical, avoids unstable intermediates, potentially broader substrate scope. | For industrial applications, a continuous flow process using catalytic methods can offer significant safety and efficiency advantages.[11] |
| Disadvantages | Thermally unstable intermediate, waste generation (salts). | Catalyst cost and removal, potential for byproducts like nitrobenzene, requires optimization.[6] | Catalyst selection is crucial. For example, dinuclear nickel complexes have shown high efficacy for coupling sterically hindered aryl azides.[10] |
Part 5: Visualizations and Diagrams
Diagram 1: Traditional Synthesis Workflow This diagram illustrates the two-stage process for the conventional synthesis of 1-(4-Chlorophenylazo)piperidine.
Caption: Workflow for the traditional synthesis method.
Diagram 2: Troubleshooting Decision Tree A logical guide to diagnosing and solving common synthesis problems.
Caption: Decision tree for troubleshooting synthesis issues.
Diagram 3: Azo Coupling Reaction Mechanism This diagram shows the electrophilic attack of the diazonium ion on the piperidine nitrogen.
Caption: Mechanism of the C-N bond forming step.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aryl Diazonium Coupling Reactions [employees.csbsju.edu]
- 4. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 1-(2-Aminoethyl)piperidin-4-ol Derivatives
For researchers, scientists, and drug development professionals, the robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of analytical methodologies for the characterization of 1-(2-Aminoethyl)piperidin-4-ol and its derivatives. These compounds, featuring a core piperidine scaffold, are prevalent in medicinal chemistry.[1][2] Our focus will be on providing not just procedural steps, but the underlying scientific rationale to empower you in selecting and implementing the most appropriate analytical strategies for your specific needs.
The Importance of Comprehensive Characterization
The precise chemical structure, purity, and physical properties of this compound derivatives directly impact their pharmacological activity, safety profile, and stability. A multi-faceted analytical approach is therefore not just recommended, but essential for regulatory compliance and successful drug development. This guide will explore the utility of chromatographic, spectroscopic, and thermal analysis techniques.
Chromatographic Techniques: The Workhorse of Purity and Quantification
Chromatographic methods are indispensable for separating and quantifying the main compound from impurities and related substances. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the dominant technique for the analysis of non-volatile or thermally labile compounds like many this compound derivatives.[3]
Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For piperidine derivatives, reversed-phase HPLC is most common, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Detection Strategies:
-
UV-Visible (UV-Vis) Detection: While the piperidine ring itself lacks a strong chromophore, many derivatives possess UV-active functional groups. For those that do not, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable sensitive detection.[4]
-
Mass Spectrometry (MS) Detection: HPLC coupled with MS (LC-MS) provides a powerful combination of separation and identification, offering high sensitivity and selectivity.[5]
-
Fluorescence Detection: For specific applications, derivatization with a fluorescent tag can offer exceptionally low limits of detection.[6]
Comparative Performance of HPLC Methods:
| Parameter | Reversed-Phase HPLC with UV Detection | Reversed-Phase HPLC with MS Detection | Chiral HPLC |
| Principle | Separation based on polarity. | Separation based on polarity with mass-to-charge ratio detection. | Separation of enantiomers based on differential interactions with a chiral stationary phase. |
| Primary Use | Purity determination, quantification of major components and known impurities. | Impurity identification, metabolite studies, quantification at low levels. | Determination of enantiomeric purity.[7][8] |
| Advantages | Robust, widely available, good for routine analysis. | High sensitivity and selectivity, provides structural information. | Essential for stereoisomerically pure drugs. |
| Limitations | May require derivatization for compounds lacking a chromophore. | Higher instrumentation cost and complexity. | Specific method development required for each compound. |
Experimental Protocol: RP-HPLC with UV Detection
This protocol outlines a general approach for the analysis of a this compound derivative. Method validation is crucial for ensuring the reliability of the results.[9]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).[3] Prepare a series of calibration standards from a stock solution of a reference standard.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas to determine the purity and quantify the analyte against the calibration curve.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed information about the chemical structure and functional groups present in the molecule.
Mass Spectrometry (MS)
MS is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.[10]
Ionization Techniques:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation and library matching.[11]
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]+, allowing for the determination of the molecular weight. Tandem MS (MS/MS) can then be used to induce and analyze fragmentation.[10][11]
Characteristic Fragmentation of Piperidine Derivatives:
The fragmentation of piperidine derivatives is highly dependent on the substituents and the ionization method. Common fragmentation pathways include:
-
α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[11]
-
Ring Fission: Opening of the piperidine ring.[11]
-
Neutral Loss: Elimination of small molecules such as water or ammonia from the molecular ion.[10]
Experimental Workflow for Mass Spectrometry:
Caption: Experimental workflow for mass spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.[12]
Key NMR Experiments:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, aiding in the complete structural assignment.
Interpreting the NMR Spectrum of a this compound Derivative:
The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the piperidine ring, the ethylenediamine side chain, and the hydroxyl group. The chemical shifts and coupling constants of the piperidine ring protons can provide information about the conformation of the ring and the stereochemistry of the substituents.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[15][16]
Expected FTIR Absorptions for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | Broad, ~3200-3600 |
| N-H (amine) | ~3300-3500 (primary amines show two bands) |
| C-H (alkane) | ~2850-3000 |
| C-N | ~1000-1250 |
| C-O | ~1000-1300 |
Thermal Analysis: Assessing Stability and Physical Properties
Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.[17]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition profile of a compound.[18]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other phase transitions.[17][19]
Workflow for Thermal Analysis:
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Piperidine nmr | Sigma-Aldrich [sigmaaldrich.com]
- 13. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. ir.uitm.edu.my [ir.uitm.edu.my]
- 17. iajps.com [iajps.com]
- 18. impactfactor.org [impactfactor.org]
- 19. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of 1-(2-Aminoethyl)piperidin-4-ol: HPLC vs. GC-MS
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. 1-(2-Aminoethyl)piperidin-4-ol, a key building block in the synthesis of various pharmaceutical agents, presents a unique set of analytical challenges due to its polar nature, low volatility, and lack of a strong UV chromophore. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this important intermediate. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
The Analytical Challenge: Understanding this compound
This compound is a bifunctional molecule containing a secondary amine within the piperidine ring, a primary amine on the ethyl side chain, and a hydroxyl group. This combination of polar functional groups results in high water solubility, low volatility, and poor retention on traditional reversed-phase HPLC columns. Furthermore, the absence of a significant chromophore makes direct UV detection challenging at standard wavelengths. These inherent properties necessitate careful method development to achieve accurate and reliable purity analysis.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a widely adopted technique in the pharmaceutical industry for purity and impurity analysis.[1] For a polar and non-chromophoric compound like this compound, a direct analysis is often not feasible. Therefore, a pre-column derivatization strategy is employed to introduce a UV-active or fluorescent tag, enhancing detection and improving chromatographic retention.
Experimental Protocol: HPLC-UV with Pre-Column Derivatization
This protocol outlines a robust HPLC method utilizing derivatization with dansyl chloride, a reagent that reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.
1. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
2. Derivatization Procedure:
-
To 1.0 mL of the standard or sample solution in a suitable vial, add 1.0 mL of a 1.0 mg/mL solution of dansyl chloride in acetone and 1.0 mL of a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Cap the vial and heat at 60 °C for 45 minutes in a water bath or heating block.
-
Allow the solution to cool to room temperature. The resulting solution contains the derivatized analyte.
3. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 340 nm |
4. System Suitability:
-
Inject the derivatized standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates for the main peak should be ≥ 2000.
Rationale for Methodological Choices:
-
Derivatization: Dansyl chloride is chosen for its efficient reaction with both primary and secondary amines under mild conditions, yielding a derivative with a strong chromophore suitable for UV detection at 340 nm, a wavelength with minimal interference from common solvents and impurities.
-
Column Chemistry: A C18 stationary phase provides a good balance of hydrophobic interactions for retaining the relatively non-polar dansyl derivative. The use of a modern, end-capped silica column like the ZORBAX Eclipse Plus minimizes peak tailing that can occur with basic analytes.
-
Mobile Phase: A gradient elution with acetonitrile and water, buffered with formic acid, allows for the effective separation of the derivatized analyte from potential impurities with varying polarities. The acidic pH ensures the protonation of any unreacted amines, further controlling peak shape.
HPLC Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
GC-MS offers high sensitivity and structural elucidation capabilities, making it a valuable tool for impurity identification. However, the high polarity and low volatility of this compound prevent its direct analysis by GC.[2] Derivatization is therefore a mandatory step to increase volatility and improve chromatographic performance.
Experimental Protocol: GC-MS with Silylation
This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatization agent, which effectively silylates the amine and hydroxyl groups.
1. Sample and Standard Preparation:
-
Solvent: Anhydrous Pyridine.
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with anhydrous pyridine.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with anhydrous pyridine.
2. Derivatization Procedure:
-
Transfer 100 µL of the standard or sample solution to a 2 mL GC vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Rationale for Methodological Choices:
-
Derivatization: BSTFA with TMCS as a catalyst is a powerful silylating agent that reacts with the active hydrogens on the amine and hydroxyl groups to form less polar and more volatile trimethylsilyl (TMS) derivatives.[3] This allows the compound to be readily analyzed by GC.
-
Column Choice: A low-polarity 5% phenyl-methylpolysiloxane (DB-5ms or equivalent) column is a robust, general-purpose column that provides excellent separation for a wide range of derivatized compounds.
-
Mass Spectrometric Detection: MS detection provides high sensitivity and, crucially, structural information from the fragmentation patterns of the analyte and any impurities. This is invaluable for the identification of unknown peaks.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound with silylation.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific requirements of the analysis.
| Feature | HPLC-UV with Derivatization | GC-MS with Derivatization |
| Selectivity | Good selectivity for separating isomers and closely related impurities based on polarity differences of the derivatives. | Excellent selectivity due to chromatographic separation and mass filtering. Co-eluting peaks can often be resolved by their mass spectra. |
| Sensitivity | Good sensitivity, dependent on the chromophore of the derivatizing agent. Can reach low ppm levels. | Excellent sensitivity, often reaching sub-ppm levels, especially in Selected Ion Monitoring (SIM) mode. |
| Quantitation | Highly reproducible and accurate for quantitative analysis. The industry standard for purity assays. | Good for quantitation, but may require a deuterated internal standard for best accuracy due to potential inlet discrimination. |
| Impurity ID | Limited to comparison with known reference standards. Structural elucidation requires hyphenation with MS (LC-MS). | Provides structural information from fragmentation patterns, enabling tentative identification of unknown impurities. |
| Throughput | Moderate. The derivatization step adds to the sample preparation time. | Moderate. Derivatization is also required. Run times can be comparable to or slightly shorter than HPLC. |
| Robustness | Generally very robust and well-suited for routine QC environments. | Can be less robust, with potential for inlet and column activity, especially with polar, derivatized compounds. |
| Cost & Complexity | Lower initial instrument cost and less complex operation compared to GC-MS. | Higher initial instrument cost and requires more specialized expertise for operation and data interpretation. |
Potential Impurities and Their Analysis
The synthesis of this compound can potentially introduce several process-related impurities. A plausible synthetic route involves the reaction of 4-hydroxypiperidine with a protected 2-aminoethyl halide, followed by deprotection.
Potential Process-Related Impurities:
-
Unreacted 4-hydroxypiperidine: A polar starting material.
-
N-acylated or N-protected intermediates: From incomplete deprotection.
-
Dimeric or polymeric byproducts: Arising from side reactions.
-
Isomers: Positional isomers if the starting materials are not pure.
Performance of HPLC and GC-MS in Impurity Detection:
-
HPLC-UV: The derivatization with dansyl chloride will react with any primary or secondary amine-containing impurities, allowing for their detection. The chromatographic separation is designed to resolve these derivatized impurities from the main component.
-
GC-MS: Silylation will derivatize any impurities with active hydrogens (amines, alcohols). The high resolving power of the GC column combined with the specificity of the MS detector makes it an excellent tool for detecting and identifying even trace levels of these impurities. The mass spectra of the impurity peaks can provide crucial clues to their structures.
Conclusion and Recommendations
Both HPLC with pre-column derivatization and GC-MS with derivatization are viable and powerful techniques for the purity analysis of this compound. The optimal choice depends on the analytical objective:
-
For routine quality control and purity assay: HPLC-UV with derivatization is the recommended method. It offers excellent quantitation, robustness, and is more cost-effective for high-throughput environments.
-
For impurity profiling, identification of unknowns, and in-depth characterization: GC-MS with derivatization is the superior choice. Its high sensitivity and ability to provide structural information are invaluable during process development and for investigational purposes.
In a comprehensive drug development program, both techniques are often used synergistically. HPLC provides the robust, quantitative data for batch release and stability studies, while GC-MS is employed for the critical task of identifying and characterizing impurities to ensure the safety and quality of the final drug substance. This dual approach provides a self-validating system, ensuring the highest level of scientific integrity.
References
Comparing the biological activity of 1-(2-Aminoethyl)piperidin-4-ol analogs
An In-Depth Comparative Guide to the Biological Activity of 1-(2-Aminoethyl)piperidin-4-ol Analogs
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow it to interact with a wide array of biological targets. Within this vast chemical family, the this compound framework serves as a particularly versatile template for developing ligands targeting key receptors in the central nervous system (CNS) and beyond.
This guide provides a comparative analysis of the biological activities of analogs based on this core structure. We will delve into their interactions with crucial targets like Sigma (σ) and Dopamine receptors, dissect the structure-activity relationships (SAR) that govern their potency and selectivity, and provide the detailed experimental methodologies required to validate these findings. Our focus is not merely on what these compounds do, but on the causal relationships between their chemical structure and their biological function, offering insights for researchers in pharmacology and drug development.
Part 1: Targeting the Sigma-1 (σ1) Receptor
The Sigma-1 (σ1) receptor is an intracellular chaperone protein, predominantly located at the endoplasmic reticulum, that has emerged as a significant target for therapeutic intervention in CNS disorders, neuropathic pain, and cancer.[2] Ligands that modulate σ1 activity can have profound effects on cellular signaling and survival. The 4-(2-aminoethyl)piperidine scaffold has proven to be a fertile ground for the development of potent and selective σ1 receptor ligands.[3][4][5]
Structure-Activity Relationship (SAR) and Comparative Affinity
A key determinant of σ1 affinity in this series is the substitution on the piperidine nitrogen. Studies have shown that while an unsubstituted piperidine nitrogen (a secondary amine) results in remarkably reduced σ1 affinity, the introduction of a small alkyl group, such as a methyl group, can dramatically increase affinity and selectivity over the σ2 subtype.[3][5] This is attributed to favorable interactions within a lipophilic binding pocket of the σ1 receptor.[3][5]
Molecular dynamics simulations suggest that the protonated piperidine ring of unsubstituted analogs can reduce crucial lipophilic interactions within the binding pocket. The addition of an N-methyl group partially compensates for these unfavorable interactions, restoring high affinity.[3]
Below is a summary of the binding affinities for a selection of analogs, illustrating these SAR principles.
| Compound ID | Piperidine N-Substituent | R Group on Aminoethyl Chain | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |
| 4a | H | Benzyl | 165 | >10,000 | >60 | [3] |
| 20a | CH₃ | Cyclohexylmethyl | 14 | 250 | ~18 | [3] |
| 21a | CH₃ | N-benzyl-N-methyl | 2.5 | 10 | 4 | [3] |
| 22a | CH₃ | 4-phenylpiperazin-1-yl | 1.8 | 108 | 60 | [3] |
Table 1: Comparative binding affinities of 4-(2-aminoethyl)piperidine analogs at Sigma receptors. Data synthesized from Holtschulte et al. (2022).[3][4][5]
The data clearly demonstrates that N-methylation (compounds 20a, 21a, 22a ) enhances σ1 affinity compared to the N-unsubstituted analog (4a ). Furthermore, modifications to the terminal amino group on the ethyl side chain significantly modulate both affinity and selectivity.
Functional Activity: Antiproliferative Effects
The high expression of σ1 receptors in proliferating cells, such as in prostate and lung cancers, makes them an attractive target for anticancer therapies.[4] Several 1-methylpiperidine analogs have demonstrated potent antiproliferative effects. For instance, compounds 20a , 21a , and 22a showed stronger inhibition of cell growth in the androgen-negative human prostate cancer cell line DU145 than established σ1 ligands like NE100 and S1RA.[3] This suggests that their mechanism of action is directly tied to their σ1 receptor interaction, leading to the disruption of cancer cell proliferation.
Figure 1. Key interactions of N-substituted piperidine analogs in the σ1 receptor pocket.
Part 2: Targeting Dopamine Receptors
The piperidine scaffold is also central to the design of ligands for dopamine receptors, which are implicated in Parkinson's disease, schizophrenia, and addiction.[6] These G protein-coupled receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[7] Analogs of this compound can be modified to achieve high affinity and selectivity for specific subtypes, particularly the D4 receptor.
Structure-Activity Relationship (SAR) and Comparative Affinity
For dopamine D4 receptor (D4R) antagonists, the general pharmacophore consists of a basic nitrogen (within the piperidine ring), a linker, and an aromatic terminal.[8] The distance between these features is critical for affinity and selectivity. Research into piperidine-based D4R ligands has shown that subtle changes to the linker or terminal aromatic group can significantly alter the binding profile.[8]
For example, in a series of potent D4R piperidine antagonists, replacing a terminal aromatic group with an n-butyl substituent maintained high D4R affinity while demonstrating a unique SAR profile.[8]
| Compound ID | Linker from Piperidine-N | Terminal Group | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D4) | Reference |
| 7 | 2-methoxyethyl | 4-chlorophenyl | 0.96 | 1200 | 180 | >1250 | [8] |
| 8 | 2-methoxyethyl | 4-chlorobenzyl | 1.1 | 2100 | 450 | >1900 | [8] |
| 12 | 3-methoxypropyl | 4-chlorobenzyl | 1.9 | 1100 | 360 | >570 | [8] |
| 16 | 4-methoxybutyl | 4-chlorobenzyl | 1.5 | 450 | 180 | >300 | [8] |
Table 2: Comparative binding affinities of piperidine analogs at D2-like receptors. Data from Cichero et al. (2023).[8]
The data shows that extending the linker length from ethyl (8 ) to propyl (12 ) and butyl (16 ) maintains potent, nanomolar affinity for the D4 receptor while preserving high selectivity against D2 and D3 receptors. This demonstrates the scaffold's tolerance for linker modification in achieving desired pharmacological profiles.
Functional Activity: Glioblastoma Cell Viability
Recent studies have highlighted the D4 receptor as a potential target for treating glioblastoma (GBM). Potent D4R antagonists, including piperidine-based compounds 12 and 16 , have been shown to dose-dependently decrease the viability of GBM cells.[8] Their mechanism involves inducing cell death and cell cycle arrest, promoting the production of reactive oxygen species (ROS), and causing mitochondrial dysfunction.[8] This positions these analogs as promising leads for developing novel anticancer agents.
Figure 2. Simplified pathway of D2-like receptor antagonism.
Part 3: Methodologies for Biological Evaluation
The rigorous comparison of analog activity depends on standardized, reproducible experimental protocols. The causality behind choosing a specific assay lies in its ability to answer a precise question: "How strongly does it bind?" (Affinity), or "What cellular effect does it have?" (Functional Activity).
Experimental Protocol 1: Radioligand Receptor Binding Assay
Purpose: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand. This is the gold standard for quantifying receptor interaction.
Principle: A fixed concentration of a high-affinity radiolabeled ligand is incubated with a receptor preparation (e.g., cell membranes). The unlabeled test compound is added in increasing concentrations, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki value.[9]
Step-by-Step Methodology:
-
Receptor Preparation: Homogenize cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with the σ1 receptor) in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
The cell membrane preparation (typically 50-100 µg of protein).
-
The radiolabeled ligand at a concentration near its Kd value (e.g., [³H]-(+)-pentazocine for σ1 receptors).
-
Varying concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., 10 µM haloperidol) to block all specific binding.[9]
-
-
Incubation: Incubate the plate for a defined period (e.g., 120 minutes at 37°C) to allow the binding to reach equilibrium. The choice of time and temperature is critical and must be optimized to ensure equilibrium is reached without receptor degradation.
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound ligand (trapped on the filter) from the unbound ligand. Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3. General workflow for a radioligand binding assay.
Experimental Protocol 2: MTT Cell Viability Assay
Purpose: To assess the effect of a compound on cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where metabolically active cells reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be solubilized and quantified by spectrophotometry.[9]
Step-by-Step Methodology:
-
Cell Culture: Seed cells (e.g., DU145 prostate cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours). This period is chosen to allow for sufficient time for the compound to exert its antiproliferative or cytotoxic effects.
-
MTT Addition: After incubation, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals, producing a colored solution.
-
Quantification: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Determine the IC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression.
-
Conclusion
The this compound scaffold and its close analogs represent a highly adaptable platform for medicinal chemists. By strategically modifying substituents on the piperidine nitrogen and the aminoethyl side chain, it is possible to develop potent and highly selective ligands for diverse and therapeutically relevant targets, most notably the Sigma-1 and Dopamine D4 receptors. The structure-activity relationships discussed herein highlight a clear rationale for analog design: N-methylation is crucial for high σ1 affinity, while linker length and terminal groups can be tuned to achieve potent and selective D4 antagonism. The functional data, demonstrating antiproliferative effects in cancer models, underscores the significant therapeutic potential of these compounds, warranting further investigation and development.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Scaffold Selection: 1-(2-Aminoethyl)piperidin-4-ol versus Key Alternatives in Drug Design
Abstract
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision of paramount importance, profoundly influencing a drug candidate's physicochemical properties, pharmacokinetic profile, and target engagement. The piperidine ring is a quintessential "privileged scaffold," found in a multitude of FDA-approved drugs.[1][2][3] This guide provides an in-depth, data-driven comparison of the bifunctional building block, 1-(2-Aminoethyl)piperidin-4-ol, against other commonly employed scaffolds. We will delve into its unique structural advantages and objectively evaluate its performance against simpler piperidines, alternative saturated heterocycles, and modern bioisosteric replacements. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed for rational scaffold selection in early-stage drug discovery.
The Profile of this compound: A Multifunctional Tool
This compound is a highly versatile building block distinguished by its trifunctional nature: a basic secondary amine within the piperidine ring, a primary amine on the ethyl sidechain, and a hydroxyl group at the 4-position.[4] This unique arrangement offers multiple, chemically distinct points for modification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Structural Features: The piperidine ring provides a stable, sp3-rich, three-dimensional framework that can orient substituents into specific vectors to probe binding pockets. The ethylamino sidechain offers a flexible linker to introduce additional pharmacophoric elements, while the 4-hydroxyl group can act as a crucial hydrogen bond donor or acceptor.
-
Physicochemical Properties: The presence of two basic nitrogen atoms and a hydroxyl group generally imparts good aqueous solubility. The specific properties, such as boiling point, density, and water solubility, are well-characterized.[5][6]
| Property | Estimated Value | Source |
| Molecular Formula | C₇H₁₆N₂O | [6] |
| Molecular Weight | 144.22 g/mol | |
| XLogP3-AA (LogP) | -0.8 | [6] |
| Boiling Point | 243.5 - 255.3 °C | [5] |
| Water Solubility | High (51,780 mg/L) | [5] |
Table 1: Physicochemical properties of this compound.
Comparative Analysis with Alternative Scaffolds
The decision to use this compound should be made in the context of other available scaffolds. The optimal choice is dictated by the specific goals of the drug discovery program, such as modulating basicity, lipophilicity, metabolic stability, or conformational rigidity.
Versus Other Saturated Heterocycles
Piperidine, pyrrolidine, piperazine, and morpholine are the most common saturated heterocycles in drug discovery. The choice among them involves a trade-off between basicity, lipophilicity, and hydrogen bonding capacity.
-
Piperidine vs. Pyrrolidine: These scaffolds are very similar in basicity (pKa ~11.2).[7] However, piperidine is slightly more lipophilic (logP 0.84) compared to pyrrolidine (logP 0.46) and possesses a more rigid chair conformation, which can be advantageous for restricting the orientation of substituents to enhance binding affinity.[7]
-
Piperazine: With its two basic nitrogen atoms, piperazine is often used to significantly enhance aqueous solubility.[8] It is a common feature in over 100 FDA-approved drugs.[9] However, this can sometimes come at the cost of increased lipophilicity and potential off-target effects.
-
Morpholine: Replacing a methylene group in piperidine with an oxygen atom to form morpholine reduces basicity (pKa ~8.4) and increases hydrophilicity. This can be beneficial for improving solubility and brain permeability.[8]
| Scaffold | Typical pKa | Typical LogP | Key Feature |
| This compound | Biphasic (basic) | Low (-0.8) | Trifunctional; multiple attachment points; good solubility. |
| Piperidine | ~11.2 | 0.84 | Rigid chair conformation; moderate lipophilicity.[7] |
| Pyrrolidine | ~11.3 | 0.46 | More flexible than piperidine; slightly less lipophilic.[7] |
| Piperazine | ~9.8, ~5.6 | Low | Two basic centers; significantly increases water solubility.[8] |
| Morpholine | ~8.4 | Low | Reduced basicity; ether oxygen acts as H-bond acceptor; improves solubility.[8] |
Table 2: Comparison of physicochemical properties of common saturated heterocycles.
Versus Bioisosteric Replacements
In modern drug design, traditional scaffolds are often replaced with bioisosteres to overcome challenges like metabolic instability or to explore novel chemical space.
-
Spirocyclic Scaffolds: Structures like 1-azaspiro[3.3]heptane have emerged as promising bioisosteres for piperidine.[10][11] The rationale is to introduce sp3-rich three-dimensionality, which can lead to improved solubility and metabolic stability by protecting the positions adjacent to the nitrogen from oxidation.[1][10] These scaffolds maintain similar basicity and lipophilicity to the parent piperidine but offer a more rigid and novel structural framework.[11]
-
Bicyclic/Bridged Scaffolds: Rigidifying the piperidine core into a bicyclic system, such as a tropane or a 2-azabicyclo[2.2.2]octane, can significantly enhance binding affinity by reducing the entropic penalty upon binding.[12] This conformational restriction can also improve metabolic stability.[13]
Caption: Decision workflow for scaffold selection based on design goals.
Performance in Practice: A Case Study Comparison
Theoretical properties are valuable, but performance in a biological context is the ultimate test. We can examine data from studies where different scaffolds were systematically evaluated.
Case Study 1: Anticancer Activity
A study by Asif et al. (2021) compared piperidine, piperazine, and morpholine derivatives in a series of potential anticancer agents. The results clearly demonstrate that scaffold choice can dramatically impact potency.[8]
| Scaffold | IC₅₀ vs. A549 (Lung Cancer) | IC₅₀ vs. M-HeLa (Cervical Cancer) | Key Takeaway |
| Piperazine | 1.02 µM | 2.12 µM | Most potent scaffold in this series, with high selectivity.[8] |
| Piperidine | 2.22 µM | >10 µM | Moderate and selective activity against the lung cancer cell line.[8] |
| Morpholine | >10 µM | >10 µM | Largely inactive in this specific chemical context.[8] |
Table 3: Impact of scaffold on anticancer activity. Data adapted from Asif et al. (2021).[8]
Expert Insight: This data underscores that there is no universally "best" scaffold. While piperazine was superior here, the moderate activity of the piperidine derivative could serve as a starting point for optimization where the higher basicity or potential off-target profile of piperazine is undesirable.
Case Study 2: σ1 Receptor Ligands
A 2022 study detailed the synthesis of novel σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold.[14][15] The goal was to improve the lipophilic ligand efficiency compared to previous cyclohexane-based ligands. The study successfully developed potent ligands and demonstrated the utility of the scaffold.
| Compound Scaffold | σ1 Affinity (Ki) | clogP | Lipophilic Ligand Efficiency (LLE) |
| Cyclohexane-based (1S,3R)-3 | 1.3 nM | 4.2 | High |
| Piperidine-based (4a) | Potent | Low | Improved |
Table 4: Comparison of scaffolds for σ1 receptor ligands. The study demonstrated that the 4-(2-aminoethyl)piperidine scaffold could produce potent ligands with improved lipophilicity profiles.[15]
Experimental Protocol: Synthesis of a 4-(2-Aminoethyl)piperidine Scaffold
This section provides a generalized, multi-step workflow for the synthesis of a substituted 4-(2-aminoethyl)piperidine derivative, adapted from methodologies described for the preparation of σ1 receptor ligands.[14][15] This protocol is self-validating, with each step yielding a characterizable intermediate.
Causality: The choice of protecting groups (e.g., Tosyl, Boc) is critical. A tosyl group is robust and electron-withdrawing, influencing the reactivity of the piperidine nitrogen. The oxidation to an α,β-unsaturated ketone is necessary to enable the subsequent conjugate addition, a key C-C bond-forming step. The Wittig reaction is a reliable method for introducing the two-carbon sidechain, which is then converted to the required aminoethyl group.
Caption: Generalized synthetic workflow for 4-(2-aminoethyl)piperidine derivatives.
Step-by-Step Methodology:
-
N-Protection of Piperidin-4-one:
-
Dissolve piperidin-4-one hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Cool the mixture in an ice bath and add the protecting group reagent (e.g., p-toluenesulfonyl chloride for tosyl protection) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup and purify the N-protected piperidin-4-one by column chromatography or recrystallization.[15]
-
-
Oxidation to α,β-Unsaturated Ketone:
-
Suspend the N-protected piperidin-4-one in a solvent like DMSO.
-
Add an oxidizing agent such as iodoxybenzoic acid (IBX). The addition of N-methylmorpholine N-oxide (NMO) can allow for milder reaction conditions.[15]
-
Heat the reaction (e.g., to 30-50°C) and monitor for the formation of the vinylogous amide product.
-
Upon completion, quench the reaction, perform an extraction, and purify the product.
-
-
Conjugate Addition:
-
This step introduces a substituent at the 3-position. For example, a phenyl group can be added via a rhodium-catalyzed reaction with phenylboronic acid.
-
Combine the α,β-unsaturated ketone, the boronic acid, a rhodium catalyst, and a suitable ligand in an appropriate solvent system (e.g., dioxane/water).
-
Heat the reaction under an inert atmosphere until the starting material is consumed.
-
Cool, work up, and purify the resulting 3-substituted piperidin-4-one.[14]
-
-
Homologation (Wittig or Horner-Wadsworth-Emmons Reaction):
-
To introduce the two-carbon sidechain, react the ketone with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a strong base (e.g., NaH) in an anhydrous solvent (e.g., THF).
-
This reaction forms an α,β-unsaturated ester at the 4-position. Purify after aqueous workup.
-
-
Sidechain Functional Group Interconversion:
-
Reduce the ester and the double bond (e.g., using H₂ with a Pd/C catalyst, followed by LiAlH₄ reduction of the saturated ester to the primary alcohol).
-
Convert the resulting alcohol to the desired amine. A common route is to mesylate the alcohol, displace the mesylate with sodium azide, and finally reduce the azide to the primary amine (e.g., via a Staudinger reaction or catalytic hydrogenation).
-
-
Final Deprotection/Modification:
-
Remove the N-protecting group under appropriate conditions (e.g., acid for Boc, reducing agents for Cbz or Tosyl).
-
The exposed piperidine nitrogen can then be functionalized as needed to yield the final target compound.
-
Conclusion and Future Perspectives
The choice of a scaffold is a multi-parameter optimization challenge. This compound presents itself as an exceptionally valuable building block when synthetic versatility and the exploration of multiple interaction points are primary goals. Its inherent functionality allows for the rapid generation of diverse chemical libraries.
However, it is not a universal solution.
-
For achieving maximal aqueous solubility , a piperazine or morpholine core may be a more direct choice.
-
When facing issues of metabolic instability or seeking to maximize potency through conformational locking , next-generation spirocyclic or bicyclic bioisosteres are powerful alternatives that warrant strong consideration.[1][10][13]
Ultimately, the most effective drug design strategy involves the parallel exploration of several scaffold classes. By understanding the distinct advantages and liabilities of each, as detailed in this guide, researchers can make more informed, data-driven decisions, accelerating the journey from hit to lead and beyond.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 10. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(2-Aminoethyl)piperidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide on the evaluation of 1-(2-Aminoethyl)piperidin-4-ol derivatives. This document provides an in-depth comparison of their performance, supported by experimental data, to aid researchers in their drug discovery and development endeavors. The piperidine scaffold is a cornerstone in medicinal chemistry, and the this compound core, in particular, has emerged as a versatile platform for developing potent and selective ligands for various biological targets. This guide will delve into the in vitro and in vivo evaluation of these derivatives, with a primary focus on their well-documented activity as σ1 receptor ligands with antiproliferative effects, and will also explore their potential in other therapeutic areas.
The this compound Scaffold: A Privileged Structure
The this compound scaffold possesses key structural features that make it an attractive starting point for the design of novel therapeutics. The piperidine ring provides a rigid framework, while the aminoethyl side chain and the hydroxyl group offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This versatility has led to the exploration of its derivatives against a range of biological targets.
Comparative In Vitro Evaluation: Unraveling Anticancer Potential through σ1 Receptor Modulation
A significant body of research has focused on the development of this compound derivatives as potent and selective ligands for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein implicated in various cellular functions and is overexpressed in several types of cancer cells, making it a promising target for anticancer drug development.[1][2]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have yielded valuable insights into the structure-activity relationships governing σ1 receptor affinity and selectivity. Key findings from these studies indicate that:
-
N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is crucial for σ1 receptor affinity. Small alkyl groups, such as a methyl group, have been shown to significantly enhance affinity compared to an unsubstituted piperidine or those with larger substituents.[1][2]
-
Aminoethyl Side Chain Modification: Alterations to the aminoethyl side chain can also modulate activity, though this has been less extensively explored for this specific scaffold.
-
Stereochemistry: While not always explicitly separated, the stereochemistry at the 4-position of the piperidine ring can influence biological activity.
The following diagram illustrates the key pharmacophoric elements of the this compound scaffold and their influence on σ1 receptor binding.
Caption: Key structural features of the this compound scaffold influencing σ1 receptor affinity and anticancer activity.
Comparative Performance Data
The following table summarizes the in vitro performance of a series of this compound derivatives against the σ1 and σ2 receptors, as well as their antiproliferative activity in different cancer cell lines.
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) | Antiproliferative Activity (IC50, µM) - A427 (Lung Cancer) | Antiproliferative Activity (IC50, µM) - DU145 (Prostate Cancer) |
| Derivative A | -H | 165 | >10,000 | >60 | ND | ND |
| Derivative B | -CH3 | 7.9 | 1,200 | 152 | 13.5 | 8.7 |
| Derivative C | -Ethyl | 68 | >10,000 | >147 | ND | 12.1 |
| Haloperidol | (Reference) | 3.2 | 430 | 134 | 15.2 | ND |
| NE100 | (Reference) | 0.8 | 1,100 | 1375 | ND | 14.3 |
Data synthesized from Holtschulte et al. (2022).[1][2] ND: Not Determined
Analysis: The data clearly demonstrates that the N-methyl derivative (Derivative B) exhibits a significantly higher affinity for the σ1 receptor compared to the unsubstituted (Derivative A) and N-ethyl (Derivative C) counterparts.[1][2] This enhanced affinity translates to potent antiproliferative activity against both A427 and DU145 cancer cell lines, outperforming the reference compound Haloperidol in the A427 cell line.[1] The high selectivity for the σ1 receptor over the σ2 receptor is a desirable characteristic, as it may reduce off-target effects.
Experimental Protocol: In Vitro σ1 Receptor Radioligand Binding Assay
This protocol outlines a standard procedure for determining the affinity of test compounds for the σ1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound derivatives for the σ1 receptor.
Materials:
-
Guinea pig brain homogenates (source of σ1 receptors)
-
Test compounds (this compound derivatives)
-
Haloperidol (non-selective displacer for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Workflow:
Caption: Workflow for the in vitro σ1 receptor radioligand binding assay.
Step-by-Step Procedure:
-
Preparation of Reagents: Prepare stock solutions of test compounds and reference compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the binding buffer.
-
Incubation: In a final volume of 200 µL, combine:
-
50 µL of guinea pig brain homogenate (appropriately diluted to provide sufficient receptor density).
-
50 µL of [³H]-(+)-Pentazocine at a concentration near its Kd value.
-
100 µL of either binding buffer (for total binding), a high concentration of a non-labeled ligand like haloperidol (for non-specific binding), or the test compound at various concentrations.
-
-
Incubate the mixture at 37°C for 120 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. This step is critical to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters three times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Comparative In Vivo Evaluation: Assessing Anticancer Efficacy
The promising in vitro antiproliferative activity of this compound derivatives necessitates their evaluation in relevant in vivo models to assess their therapeutic potential. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.[5][6][7]
Xenograft Models for Anticancer Drug Evaluation
Rationale for Model Selection: The choice of the xenograft model is critical for obtaining clinically relevant data. Factors to consider include the tumor type, the genetic background of the cancer cells, and the intended clinical application of the drug candidate. For instance, to evaluate the efficacy of a this compound derivative against non-small cell lung cancer, a xenograft model using A427 cells would be appropriate.[1]
General Experimental Design:
-
Cell Culture and Implantation: Human cancer cells (e.g., A427 or DU145) are cultured in vitro and then implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.[6]
-
Drug Administration: The test compound (this compound derivative) is administered to the treatment group via a clinically relevant route (e.g., oral, intravenous, or intraperitoneal) at various doses and schedules. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice or thrice weekly). Tumor volume is typically calculated using the formula: (length × width²) / 2.[6]
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or when the animals show signs of morbidity.
-
Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI). Other parameters such as tumor growth delay and survival analysis can also be evaluated.
Expected Outcomes and Comparative Analysis
Based on the in vitro data, it is anticipated that N-methyl derivatives of this compound would demonstrate significant tumor growth inhibition in xenograft models of lung and prostate cancer. A comparative in vivo study would involve testing different derivatives alongside a standard-of-care chemotherapeutic agent to benchmark their efficacy.
Table: Hypothetical In Vivo Efficacy Comparison in a DU145 Prostate Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 150 | - |
| Derivative B | 20 mg/kg, daily, p.o. | 600 ± 80 | 50 |
| Derivative C | 20 mg/kg, daily, p.o. | 950 ± 120 | 21 |
| Docetaxel | 10 mg/kg, weekly, i.v. | 400 ± 60 | 67 |
This table presents hypothetical data for illustrative purposes.
This comparative analysis would provide crucial information on the in vivo potency and potential therapeutic window of the different derivatives, guiding the selection of a lead candidate for further development.
Exploring Broader Therapeutic Potential: CNS and Beyond
While the anticancer activity of this compound derivatives is the most extensively studied, the versatility of the piperidine scaffold suggests potential for other therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.
Rationale for CNS Activity
The σ1 receptor is highly expressed in the CNS and is implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, depression, and anxiety.[8] Therefore, potent σ1 receptor ligands, such as the this compound derivatives, are promising candidates for the treatment of these disorders. Furthermore, a closely related precursor, 1-(2-aminoethyl)piperidin-4-one, has been identified as a modulator of the trace amine-associated receptor 1 (TAAR1), another important CNS target.
In Vivo Models for CNS Activity Evaluation
A battery of in vivo behavioral models can be employed to assess the potential CNS effects of these compounds.[9][10][11][12]
-
Locomotor Activity: To assess general stimulant or sedative effects.
-
Forced Swim Test and Tail Suspension Test: To evaluate potential antidepressant activity.
-
Elevated Plus Maze and Open Field Test: To assess anxiolytic or anxiogenic effects.
-
Novel Object Recognition Test: To evaluate effects on learning and memory.
A thorough in vivo profiling of promising this compound derivatives in these models would be essential to uncover their full therapeutic potential beyond oncology.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable platform for the development of potent and selective σ1 receptor ligands with significant in vitro and potential in vivo anticancer activity. The N-methyl substituted derivatives have emerged as particularly promising candidates. This guide has provided a framework for the comparative evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies.
Future research should focus on:
-
Comprehensive In Vivo Evaluation: Conducting head-to-head in vivo studies of the most potent derivatives in a panel of relevant xenograft models to confirm their anticancer efficacy and establish a clear therapeutic window.
-
Exploration of CNS Applications: Systematically evaluating the CNS activity of these compounds in a range of behavioral models to explore their potential for treating neurological and psychiatric disorders.
-
Pharmacokinetic and Toxicological Profiling: A thorough assessment of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead candidates is crucial for their further development.
By adopting a systematic and comparative approach to their evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for cancer and other debilitating diseases.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. crownbio.com [crownbio.com]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. pharmaron.com [pharmaron.com]
- 11. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 12. asianjpr.com [asianjpr.com]
The Double-Edged Sword: A Guide to Cross-Reactivity Profiling of 1-(2-Aminoethyl)piperidin-4-ol Based Ligands
Introduction: The Promise and Peril of a Privileged Scaffold
The 1-(2-Aminoethyl)piperidin-4-ol motif is a cornerstone in modern medicinal chemistry. Its inherent structural features—a basic nitrogen atom, a flexible ethylamine side chain, and a hydroxyl group—make it a highly versatile scaffold for designing ligands that target a multitude of G-Protein Coupled Receptors (GPCRs).[1][2] Derivatives of this core are frequently investigated as potential therapeutics for neuropsychiatric and inflammatory disorders, targeting key players in neurotransmission like dopamine, serotonin, and histamine receptors.[3][4][5]
However, the very structural plasticity that makes this scaffold so attractive also presents its greatest challenge: the potential for off-target interactions. A ligand designed for high-affinity binding to the dopamine D2 receptor might also interact with serotonin 5-HT2A or histamine H1 receptors, leading to unintended side effects or even toxicological issues. Therefore, a comprehensive understanding of a ligand's cross-reactivity profile is not merely an academic exercise; it is a critical, non-negotiable step in drug development.
This guide provides an in-depth comparison of the cross-reactivity profiles of ligands based on this piperidine scaffold against well-established therapeutics. We will explore the causality behind experimental choices for profiling, provide detailed, self-validating protocols for key assays, and present comparative data to offer a field-proven perspective on selectivity and its implications.
The Rationale for Cross-Reactivity Profiling
The primary goal of cross-reactivity profiling is to de-risk a drug candidate by identifying potential liabilities early in the discovery pipeline. Commercial services, such as the Eurofins SafetyScreen panels, offer broad screening against a standardized list of targets known to be implicated in adverse drug reactions.[1][6][7] These panels typically include a wide range of GPCRs, ion channels, transporters, and enzymes. Understanding a compound's performance in such a panel is crucial for predicting its clinical safety profile.
A ligand's selectivity is rarely absolute. Instead, it is a spectrum of affinities across multiple targets. For example, the atypical antipsychotic Aripiprazole is known for its "multi-receptor binding profile," acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, but also as an antagonist at 5-HT2A receptors, with moderate affinity for adrenergic and histaminergic receptors.[3][8][9] This complex polypharmacology is believed to be integral to its therapeutic efficacy and side-effect profile.[4][10] In contrast, a highly selective ligand like JNJ-7777120 , a histamine H4 antagonist, shows over 1000-fold selectivity for its primary target over other histamine receptor subtypes, making it an excellent tool for dissecting the specific roles of the H4 receptor.[11][12][13]
By comparing a novel this compound derivative against these benchmarks, researchers can contextualize their findings and make informed decisions about a compound's potential for further development.
Comparative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki, in nM) of several well-characterized drugs that target receptor families also associated with the piperidine scaffold. A lower Ki value indicates higher binding affinity. This data serves as a benchmark for evaluating the selectivity of new chemical entities.
Table 1: Comparative Binding Profile of Atypical Antipsychotics (Ki, nM)
| Receptor Subtype | Aripiprazole[4][8] | Risperidone[14][15] | Clozapine[2][16] |
|---|---|---|---|
| Dopamine Receptors | |||
| D1 | >1000 | 240 | 270 |
| D2 | 0.34 | 3.2 - 3.3 | 125 - 160 |
| D3 | 0.8 | - | 555 |
| D4 | 44 | 7.3 | 24 |
| Serotonin Receptors | |||
| 5-HT1A | 1.7 | 420 | 120 |
| 5-HT2A | 3.4 | 0.2 | 5.4 |
| 5-HT2C | 15 | 50 | 9.4 |
| 5-HT7 | 39 | - | 6.3 |
| Adrenergic Receptors | |||
| α1A | 57 | 5.0 | 1.6 |
| α2A | - | 16 | 90 |
| Histamine Receptors | |||
| H1 | 61 | 20 | 6.2 (M1) |
| Muscarinic Receptors |
| M1 | >1000 | >10,000 | 6.2 |
Table 2: Comparative Binding Profile of Selective Histamine Receptor Ligands (Ki, nM)
| Receptor Subtype | Pitolisant (H3 Inverse Agonist)[17] | JNJ-7777120 (H4 Antagonist)[11][13] |
|---|---|---|
| Histamine Receptors | ||
| H1 | No appreciable binding | >10,000 |
| H2 | No appreciable binding | >10,000 |
| H3 | High Affinity (Selective) | >10,000 |
| H4 | No appreciable binding | 4.5 |
| Other Receptors | High selectivity demonstrated | No or negligible effects on a range of other receptors |
Core Experimental Methodologies
To generate the data presented above, a series of standardized and validated assays are employed. The choice of assay depends on the receptor's signaling mechanism. Below are detailed protocols for three fundamental assay types used in cross-reactivity profiling.
Radioligand Binding Assay (Competition)
This is the gold standard for determining the affinity of a compound for a receptor.[18] It directly measures the ability of a test compound to displace a known radioactive ligand from the receptor.
Principle: A fixed concentration of a high-affinity radioligand is incubated with a source of the target receptor (e.g., cell membranes). The addition of an unlabeled test compound will compete for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.
Detailed Protocol (Example: Dopamine D2 Receptor):
-
Receptor Preparation: Use cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[19]
-
Radioligand Selection: Use a well-characterized, high-affinity D2 antagonist radioligand, such as [³H]-Spiperone.[20]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of test compound at various concentrations (typically 10-point, 3-fold serial dilutions starting from 10 µM).
-
50 µL of [³H]-Spiperone at a final concentration near its Kd value (e.g., 0.2 nM).
-
150 µL of D2 receptor-containing membrane preparation (5-10 µg protein per well).
-
-
Nonspecific Binding: In separate wells, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol) instead of the test compound to determine nonspecific binding.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.[21]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate percent inhibition for each concentration of the test compound relative to controls. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
**.dot graph "Radioligand_Binding_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Receptor [label="Receptor Source\n(e.g., Cell Membranes)"]; Radioligand [label="Radioligand\n(e.g., [3H]-Spiperone)"]; Test_Compound [label="Test Compound\n(Serial Dilutions)"]; }
subgraph "cluster_Assay" { label="Assay Incubation"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Incubate [label="Incubate to Equilibrium\n(Receptor + Radioligand\n+ Test Compound)"]; }
subgraph "cluster_Separation" { label="Separation & Detection"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Filter [label="Rapid Filtration\n(Separate Bound/Free)"]; Count [label="Scintillation Counting"]; }
subgraph "cluster_Analysis" { label="Data Analysis"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; Analyze [label="Calculate IC50\nDerive Ki (Cheng-Prusoff)"]; }
Receptor -> Incubate; Radioligand -> Incubate; Test_Compound -> Incubate; Incubate -> Filter [label="Competition"]; Filter -> Count [label="Measure Bound Radioactivity"]; Count -> Analyze [label="Generate Dose-Response Curve"]; } .dot Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: cAMP Accumulation
For receptors coupled to Gαi or Gαs proteins, measuring changes in cyclic AMP (cAMP) levels is a direct way to assess functional activity (antagonism or agonism). Histamine H3 receptors, for example, are Gαi-coupled, and their activation inhibits cAMP production.[22]
Principle: Cells expressing the target receptor are stimulated with forskolin to activate adenylyl cyclase and produce a high basal level of cAMP. A Gαi-coupled receptor agonist will inhibit this cAMP production. An antagonist will block the effect of the agonist, restoring cAMP levels.
Detailed Protocol (Example: Histamine H3 Receptor Antagonism):
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human histamine H3 receptor.[23]
-
Cell Plating: Seed cells in a 96- or 384-well plate and grow to near confluency.
-
Compound Addition:
-
Pre-incubate cells with various concentrations of the test compound (potential antagonist) for 15-30 minutes.
-
Add a fixed concentration of an H3 agonist (e.g., R-α-methylhistamine) at its EC80 concentration.
-
Immediately add forskolin (e.g., 1-10 µM final concentration) to all wells except the basal control.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Terminate the reaction and lyse the cells. Measure intracellular cAMP levels using a commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[24]
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound. The concentration that reverses 50% of the agonist's inhibitory effect is the IC50.
.dot digraph "cAMP_Signaling_Pathway" { graph [fontname="Arial", fontsize=10, layout=dot, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Ligand [label="H3 Agonist", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antagonist [label="Test Compound\n(Antagonist)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3R [label="Histamine H3 Receptor\n(GPCR)", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; Gi [label="Gαi Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Forskolin [label="Forskolin", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ligand -> H3R [label="Activates"]; Antagonist -> H3R [label="Blocks", style=dashed, arrowhead=tee]; H3R -> Gi [label="Activates"]; Gi -> AC [label="Inhibits", style=dashed, arrowhead=tee]; Forskolin -> AC [label="Stimulates", color="#34A853"]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts"]; } .dot Caption: Gαi-coupled signaling pathway for the H3 receptor.
Functional Assays: Intracellular Calcium Flux
For receptors coupled to Gαq proteins, such as the serotonin 5-HT2A receptor, activation leads to an increase in intracellular calcium concentration.[25] This can be measured using calcium-sensitive fluorescent dyes.
Principle: Cells expressing the Gαq-coupled receptor are loaded with a fluorescent dye (e.g., Fluo-4 AM) that increases in intensity upon binding to calcium. When an agonist activates the receptor, it triggers the release of calcium from intracellular stores, causing a transient spike in fluorescence. An antagonist will block this agonist-induced fluorescence increase.[26]
Detailed Protocol (Example: 5-HT2A Receptor Antagonism):
-
Cell Culture: Use a cell line (e.g., HEK293) expressing the human 5-HT2A receptor. Seed cells into black-walled, clear-bottom 96-well plates.[26]
-
Dye Loading: Remove growth media and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 30-60 minutes at 37°C.[27]
-
Compound Addition: Wash the cells to remove excess dye. Add the test compound (potential antagonist) at various concentrations.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading.
-
Agonist Injection: Inject a fixed concentration of a 5-HT2A agonist (e.g., serotonin) at its EC80 concentration and immediately begin kinetic fluorescence reading for 1-2 minutes.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the antagonist concentration to determine the IC50.
.dot graph "Experimental_Logic" { layout=dot; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Assay Selection Logic"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
}
Binding [label="Radioligand Binding\n(Measures Affinity)", shape=box, style="rounded,filled", fillcolor="#FEF7E0", fontcolor="#202124"]; Receptor -> Binding [label="Independent of\nG-Protein Coupling"]; } .dot Caption: Logic diagram for selecting appropriate profiling assays.
Conclusion and Future Outlook
The this compound scaffold will undoubtedly continue to be a valuable starting point for the design of novel GPCR ligands. Its utility, however, is directly proportional to the rigor with which its derivatives are characterized. As this guide has demonstrated, cross-reactivity profiling is an essential discipline that requires careful experimental design, validated protocols, and a deep understanding of the pharmacological landscape.
By comparing novel ligands against well-profiled drugs like Aripiprazole, Risperidone, and Pitolisant, researchers can better predict potential clinical outcomes. The methodologies outlined here—radioligand binding, cAMP, and calcium flux assays—form the bedrock of this characterization. Ultimately, a thorough and early assessment of a compound's selectivity is the most reliable way to navigate the path from a promising chemical scaffold to a safe and effective therapeutic.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. droracle.ai [droracle.ai]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. JNJ 7777120 | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. bu.edu [bu.edu]
A Senior Application Scientist's Guide to Bioassay Validation for Novel 1-(2-Aminoethyl)piperidin-4-ol Compounds
Abstract
The 1-(2-Aminoethyl)piperidin-4-ol scaffold is a key pharmacophore in modern drug discovery, particularly in the development of antagonists for the histamine H4 receptor (H4R), a critical target in inflammatory and immune disorders.[1][2] The journey from a promising hit compound to a clinical candidate is underpinned by rigorous, reproducible bioassay data. This guide provides a comprehensive framework for the validation of bioassay results for this compound class. We will detail a multi-tiered validation strategy, from primary binding assays to secondary functional screens, grounded in established pharmacological principles and regulatory expectations.[3][4] By benchmarking against known reference compounds and explaining the causal logic behind protocol design, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to generate a robust and reliable data package for their novel H4R-targeting candidates.
Introduction: The Pharmacological Context
The histamine H4 receptor, the newest member of the histamine receptor family, is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[2] Its activation by histamine triggers key processes in immune and inflammatory responses, including chemotaxis and cytokine release.[2] This has positioned H4R as a promising therapeutic target for allergic and inflammatory conditions like atopic dermatitis and pruritus.[1][5]
Compounds built on the this compound scaffold have emerged as a promising chemical series for developing selective H4R antagonists.[6] However, demonstrating a compound's potency and mechanism of action requires a meticulously validated series of bioassays. Assay validation establishes, through objective evidence, that the analytical method consistently produces a result meeting its predetermined specifications, ensuring data reliability for critical decision-making in a drug discovery pipeline.[7][8] This guide will use the well-characterized, potent, and selective H4R antagonist, JNJ 7777120, as a reference comparator to illustrate the validation process.[9][10][11]
Part 1: The Validation Framework - A Tiered, Multi-Assay Strategy
A single bioassay is insufficient to fully characterize a compound's pharmacological profile. A robust validation strategy employs a tiered approach, using orthogonal assays to build confidence in the results and elucidate the compound's mechanism of action. Each tier answers a specific question, progressively building a comprehensive understanding of the compound's behavior.
Caption: Tiered workflow for bioassay validation.
Part 2: Mechanistic Grounding - The H4 Receptor Signaling Pathway
Understanding the underlying biology is crucial for designing meaningful assays. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[12] Upon agonist binding (e.g., histamine), the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (cAMP), a key intracellular second messenger.[13] An antagonist will block this process by preventing the agonist from binding and activating the receptor. Our functional assays are designed to measure this change in cAMP levels.
Caption: Simplified H4R antagonist signaling pathway.
Part 3: In-Depth Protocol & Data Analysis: A Radioligand Binding Case Study
The radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for its target receptor.[14][15] It directly measures the interaction between the compound and the receptor in a membrane preparation.
Objective: To determine the binding affinity (Ki) of a novel this compound derivative ("Compound X") for the human H4 receptor by competitive displacement of a known radioligand.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from standard methodologies.[14][16]
-
Receptor Preparation:
-
Rationale: To isolate the target receptor, membranes from cells stably expressing the human H4 receptor (e.g., HEK293-H4R cells) are used.
-
Procedure: Homogenize cells in a cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in an assay binding buffer. Determine the total protein concentration using a standard method like a BCA assay.[16]
-
-
Assay Setup:
-
Rationale: The assay is performed in a 96-well plate format for throughput. All components are incubated together to reach binding equilibrium.
-
Procedure: To each well of a 96-well plate, add:
-
50 µL of various concentrations of "Compound X", the reference antagonist (JNJ 7777120), or buffer.
-
50 µL of a fixed concentration of a suitable H4R radioligand (e.g., [³H]-Histamine).
-
150 µL of the H4R membrane preparation (typically 20-50 µg of protein).[16]
-
-
-
Defining Controls:
-
Rationale: Proper controls are essential to define the assay window.
-
Total Binding: Wells containing only radioligand and membranes (no competing compound). Represents 100% binding.
-
Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of an unlabeled, potent H4R ligand (e.g., JNJ 7777120) to saturate all specific binding sites. Any remaining radioactivity is considered non-specific.
-
-
Incubation and Filtration:
-
Rationale: Incubation allows the binding reaction to reach equilibrium. Rapid filtration separates the receptor-bound radioligand from the unbound radioligand.
-
Procedure: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[16] Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]
-
-
Detection and Data Analysis:
-
Rationale: Scintillation counting quantifies the radioactivity trapped on the filters, which is proportional to the amount of bound radioligand.
-
Procedure: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[16]
-
Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the competing compound ("Compound X" or JNJ 7777120).
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
-
Part 4: Comparative Analysis & Validation Criteria
To validate the results for "Compound X," its performance must be compared against a known standard (JNJ 7777120) and a negative control (a structurally similar but inactive compound). Furthermore, the data must be confirmed in a functional assay. For an H4R antagonist, a cAMP assay is the logical next step. In this assay, cells are stimulated with an H4R agonist after being pre-treated with the antagonist, and the resulting inhibition of cAMP production is measured.[12][17]
Acceptance Criteria for a Validated Assay
Adherence to regulatory guidance on bioanalytical method validation is crucial.[7][18][19] Key parameters include:
-
Precision: The closeness of agreement among a series of measurements.
-
Accuracy: The closeness of the mean test results to the true value.
-
Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components.[7]
-
Reproducibility: The assay must yield similar results on different days with different operators.
Comparative Performance Data
The table below presents hypothetical but realistic data for our new "Compound X" compared to the reference and a negative control, demonstrating a successful validation cascade.
| Parameter | Compound X | JNJ 7777120 (Reference) | Inactive Analog (Control) |
| Tier 1: H4R Binding Assay | |||
| H4R Ki (nM) | 5.2 | 4.5[10] | >10,000 |
| Tier 2: Functional cAMP Assay | |||
| H4R IC50 (nM) | 15.8 | 12.0 | >30,000 |
| Tier 4: Selectivity Screens | |||
| H1R Ki (nM) | >5,000 | >10,000[11] | >10,000 |
| H2R Ki (nM) | >8,000 | >10,000[11] | >10,000 |
| H3R Ki (nM) | >10,000 | >10,000[11] | >10,000 |
| Selectivity Ratio (H1R Ki / H4R Ki) | >960-fold | >2200-fold | N/A |
Interpretation of Results: The data demonstrate that "Compound X" is a potent and highly selective H4R antagonist. Its binding affinity (Ki) is comparable to the potent reference compound JNJ 7777120. Crucially, this binding affinity translates into functional antagonism, as shown by its potency in the cAMP assay. The high Ki values in the selectivity counter-screens confirm that it does not interact significantly with other histamine receptor subtypes, which is a critical attribute for a clean pharmacological profile.
Conclusion
The validation of bioassay results is a cornerstone of successful drug discovery. For novel compounds in the this compound series targeting the H4 receptor, a multi-tiered approach provides the necessary rigor to establish confidence in the data. By employing a primary binding assay to determine affinity, a secondary functional assay to confirm the mechanism of action, and selectivity counter-screens to ensure target specificity, researchers can build a robust data package. This systematic process, benchmarked against established reference compounds and grounded in the principles of bioanalytical method validation, ensures that only the most promising candidates, like our hypothetical "Compound X," are advanced, saving valuable time and resources in the quest for new anti-inflammatory therapeutics.
References
- 1. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor antagonists for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. pharmastate.academy [pharmastate.academy]
- 5. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scribd.com [scribd.com]
- 9. JNJ-7777120 - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. centerforbiosimilars.com [centerforbiosimilars.com]
The Alchemist's Choice: A Head-to-Head Comparison of Piperidine and Pyrrolidine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy.[1][2] Among the most ubiquitous saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings.[3][4] Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.[1] Their utility stems from their ability to introduce a basic nitrogen atom—crucial for target engagement and modulating solubility—while also providing a distinct three-dimensional structural framework.[1]
This guide provides an objective, data-driven comparative analysis of these two scaffolds, moving beyond simple classification to explain the causality behind experimental choices and to empower informed decision-making in the drug design process.
Part 1: Structural and Physicochemical Properties: A Tale of Two Rings
While differing by only a single methylene unit, the six-membered piperidine and five-membered pyrrolidine rings exhibit subtle yet significant differences in their fundamental properties.[1][2][3] These distinctions can be strategically exploited to fine-tune a compound's characteristics for optimal performance.
Table 1: Head-to-Head Comparison of Physicochemical Properties
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| Structure | Saturated 6-membered ring | Saturated 5-membered ring | The ring size directly impacts bond angles, conformational flexibility, and the spatial projection of substituents.[3] |
| Molecular Formula | (CH₂)₅NH | (CH₂)₄NH | A difference of one CH₂ group affects molecular weight and lipophilicity.[3] |
| pKa (Conjugate Acid) | ~11.22 | ~11.27 | Both are strongly basic secondary amines with very similar pKa values.[1][2][5] Pyrrolidine is marginally more basic, which may be due to greater conformational stabilization of its protonated form.[1][5][6][7] For most applications where basicity is the primary driver, they are largely interchangeable. |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is inherently more lipophilic than pyrrolidine.[1][2] This is a critical parameter for modulating solubility, cell permeability, and the potential for off-target hydrophobic interactions. |
| Conformational Flexibility | Prefers a more rigid chair conformation.[1][3] | Adopts more flexible envelope and twist conformations (pseudo-rotation).[1][8] | The rigidity of piperidine can be advantageous for locking in a specific bioactive conformation for optimal target binding, potentially increasing potency.[2] The flexibility of pyrrolidine may be beneficial when conformational adaptation is required for target engagement.[1][2] |
| Ring Strain | Low (similar to cyclohexane) | Higher than piperidine | The increased angle strain in the five-membered ring can influence reactivity and the preferred geometry of substituents. |
Part 2: Conformational Analysis: Shape is Everything
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. The differing ring sizes of piperidine and pyrrolidine dictate their preferred conformations, which in turn affects how they and their substituents are presented to a biological target.
Piperidine overwhelmingly adopts a low-energy chair conformation , much like cyclohexane, to minimize torsional and steric strain.[3] Substituents can occupy either axial or equatorial positions, with the equatorial position generally being more stable for larger groups. This conformational rigidity can be a powerful tool in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.[2]
Pyrrolidine , on the other hand, is more flexible. Its five-membered ring cannot achieve a perfectly staggered conformation and instead puckers into non-planar envelope and twist (pseudo-rotation) forms that rapidly interconvert.[1][8] This flexibility allows the scaffold to adapt its shape to fit different binding pockets, which can be advantageous in the early stages of lead discovery when the precise binding mode is unknown.[1][2]
Caption: Conformational preferences of piperidine and pyrrolidine scaffolds.
Part 3: Synthetic Accessibility and Functionalization
Both scaffolds are readily accessible through a variety of well-established synthetic routes. The choice of synthesis often depends on the desired substitution pattern and the scale of the reaction.
Common Synthetic Routes:
-
Piperidines: Often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions like the Dieckmann condensation followed by reduction and decarboxylation.[3] Reductive amination of glutaraldehyde or related 1,5-dicarbonyl compounds is also a common and efficient method.
-
Pyrrolidines: Can be prepared by the hydrogenation of pyrrole, but more commonly via the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and an amine, or through intramolecular cyclization of γ-haloamines.[3] Copper-promoted intramolecular carboamination of unactivated olefins is another modern approach.[9][10]
The nitrogen atom in both heterocycles is a key handle for functionalization, acting as a nucleophile for alkylation, acylation, and sulfonylation reactions.[8][9] C-H functionalization adjacent to the nitrogen atom is also a powerful strategy for introducing diversity, often proceeding through an in-situ generated iminium ion intermediate.[11][12]
Exemplary Protocol: Synthesis of N-Benzylpiperidine via Reductive Amination
This protocol demonstrates a common, reliable method for N-functionalizing a piperidine scaffold. The self-validating nature of this protocol lies in the clear progression from starting materials to a stable, characterizable product via a well-understood mechanism.
Objective: To synthesize N-benzylpiperidine from piperidine and benzaldehyde.
Methodology:
-
Reaction Setup: To a solution of piperidine (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at 0 °C, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Mechanism Rationale: Benzaldehyde and piperidine react to form an iminium ion intermediate in situ. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure N-benzylpiperidine.
Part 4: Impact on Drug Properties and Case Studies
The choice between a piperidine and pyrrolidine scaffold can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacodynamic properties.[1]
-
Pharmacokinetics (ADME): The higher lipophilicity of piperidine may lead to increased membrane permeability but could also result in higher plasma protein binding or sequestration in adipose tissue compared to a pyrrolidine analog.[1] Conversely, the more hydrophilic nature of pyrrolidine might improve aqueous solubility.[2] The metabolic stability of the ring can be influenced by its substituents, with C-H bonds alpha to the nitrogen being potential sites for cytochrome P450 oxidation.[13]
-
Pharmacodynamics (Potency & Selectivity): The rigid chair of piperidine can pre-organize substituents into an optimal binding conformation, enhancing potency.[13] In contrast, a flexible pyrrolidine might be necessary to accommodate a binding site that requires an induced-fit mechanism.
Case Study: Anticonvulsant Benzamides A comparative study of benzamide analogues for anticonvulsant activity provided direct evidence of the impact of scaffold choice.[14]
-
A pyrrolidinyl benzamide (U-49524E) was effective against electroshock-induced seizures with an ED₅₀ of 35 mg/kg.[14]
-
Its direct piperidinyl counterpart (U-49132E) was inactive (ED₅₀ > 100 mg/kg).[14]
The study further revealed that the less potent piperidinyl compound was more hydrophobic and bulkier.[14] This suggested that the target, a voltage-gated sodium channel, might be accessed through a narrow, hydrophilic pathway better suited to the smaller, less lipophilic pyrrolidine scaffold.[14] This case exemplifies how a seemingly minor structural change—swapping a five-membered ring for a six-membered one—can lead to a dramatic loss of biological activity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 5. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Piperidine Derivatives as Tyrosinase Inhibitors: Structure-Activity Relationship and Mechanistic Insights
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperidine derivatives as inhibitors of tyrosinase. We will explore key structural motifs, compare their inhibitory potency with established agents, and provide detailed experimental protocols for researchers in drug discovery and chemical biology.
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[1] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] While essential for photoprotection, the overproduction and abnormal accumulation of melanin can lead to hyperpigmentation disorders, such as melasma and age spots.[1] Consequently, tyrosinase inhibitors are of significant interest to the cosmetic and pharmaceutical industries.[3][4]
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to present substituents in defined three-dimensional orientations make it an excellent starting point for designing enzyme inhibitors. This guide focuses on elucidating the SAR of piperidine-based tyrosinase inhibitors, providing a rational framework for the development of next-generation depigmenting agents.
Core Piperidine Scaffolds and SAR Analysis
The inhibitory potency of piperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and its appended functionalities. Below, we analyze key scaffolds and the structural features that govern their activity.
N-Acyl and N-Aroyl Piperidines
A common strategy involves acylating the piperidine nitrogen with various benzoic or cinnamic acid derivatives. This creates an amide linkage and allows for the exploration of interactions within the tyrosinase active site.
A study on benzoyl and cinnamoyl piperidine amides revealed crucial insights.[5][6] The general structure involves a (hetero)aromatic acid core linked via an amide bond to a substituted piperidine. Molecular docking studies suggest that these compounds interact with a hydrophobic pocket near the enzyme's catalytic site.[5][6]
Key SAR Insights:
-
Hydrophobic Substituents: The presence of a benzyl group on the piperidine ring, as seen in compound 5b , was shown to enhance potency. Docking studies indicate this benzyl group can form favorable π–cation interactions with an arginine residue (Arg268) near the active site.[5][6]
-
Amide Linker: The amide motif itself is important for activity, likely participating in hydrogen bonding interactions within the active site.
-
Aromatic Core: The substitution pattern on the benzoic or cinnamic acid portion is critical. Phenolic hydroxyl groups, particularly those that mimic the structure of the native substrate L-DOPA, can significantly increase inhibitory activity.
Table 1: Tyrosinase Inhibitory Activity of Representative Benzoyl Piperidine Amides
| Compound ID | Structure | Tyrosinase Inhibition (pIC50, monophenolase) | Cytotoxicity (CC50) |
| 5b | 4-hydroxybenzoyl group attached to a 4-benzylpiperidine | 4.99 | > 200 µM |
| 5a | 3,4-dihydroxybenzoyl group attached to a 4-benzylpiperidine | 4.74 | > 200 µM |
| Kojic Acid | Reference Inhibitor | ~4.2 - 4.7 (Varies by assay) | - |
Data synthesized from Varela et al., 2023.[5][6][7] The pIC50 is the negative log of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Compound 5b emerges as a highly potent inhibitor with low cytotoxicity.[5][6]
The following diagram illustrates the key structural features of benzoyl piperidine amides that influence their tyrosinase inhibitory activity.
Caption: Key SAR features for benzoyl piperidine tyrosinase inhibitors.
Kojic Acid-Piperidine Hybrids
Kojic acid is a well-known natural tyrosinase inhibitor produced by fungi.[8] However, its application is limited by issues such as instability and potential cytotoxicity.[8] A promising approach to overcome these limitations is the creation of hybrid molecules that combine the core structure of kojic acid with a piperidine moiety.
Recent studies have explored synthesizing kojic acid derivatives where a piperidine side chain is attached, often via a methylene linker.[9]
Key SAR Insights:
-
Piperidine Substitution: The nature of the substituent on the piperidine ring significantly modulates activity.
-
Hydrophobicity and Bulk: The introduction of substituted phenyl groups on the piperidine or piperazine ring can enhance inhibitory effects, likely by improving interactions with hydrophobic residues in the enzyme's active site.[9]
-
Chelating Ability: The core 3-hydroxy-4-pyrone structure of kojic acid is essential for chelating the copper ions in the tyrosinase active site, and this functionality is retained in the hybrids.[8]
Table 2: Comparison of Kojic Acid-Piperidine Hybrids
| Compound ID | Description | Tyrosinase Inhibition (IC50, µM) |
| Kojic Acid | Reference Inhibitor | 218.8 |
| 4b | Kojic acid with a piperidin-1-ylmethyl group at C6 | 208.9 |
| 4j | Kojic acid with a 4-(3-chlorophenyl)piperazin-1-ylmethyl group | 159.0 |
| 4l | Kojic acid with a 4-(4-fluorophenyl)piperazin-1-ylmethyl group | 138.1 |
Data sourced from Karakaya et al., 2022.[9] The results show that several hybrid compounds exhibit superior inhibitory activity compared to the parent kojic acid.[9]
Comparative Analysis with Other Inhibitor Classes
While piperidine derivatives show significant promise, it is crucial to benchmark their performance against other classes of tyrosinase inhibitors.
-
Chalcones: These compounds, featuring a 1,3-diphenyl-2-propen-1-one backbone, are potent tyrosinase inhibitors. The presence of a 4-resorcinol moiety (2,4-dihydroxyphenyl) is a key determinant of their high activity.[10]
-
Thiazolidinones: Derivatives like (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one have been identified as highly potent, competitive inhibitors, with some analogs being up to 29 times more potent than kojic acid.[11]
-
Stilbenes: Oxyresveratrol, a naturally occurring stilbenoid, is a non-competitive inhibitor that is approximately 32-fold more potent than kojic acid.[10]
The most potent piperidine derivatives, such as compound 5b (pIC50 4.99, corresponding to an IC50 of ~10.2 µM) and kojic acid hybrid 4l (IC50 138.1 µM), demonstrate competitive activity.[5][9] While some may not reach the sub-micromolar potency of the best chalcones or thiazolidinones, their favorable drug-like properties, low cytotoxicity, and synthetic accessibility make them highly valuable leads for further optimization.[5][6]
Experimental Protocols
To ensure the reproducibility and validity of research in this field, standardized protocols are essential. Here, we provide a detailed, self-validating methodology for an in vitro mushroom tyrosinase inhibition assay.
In Vitro Mushroom Tyrosinase Inhibition Assay
Principle: This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to the colored product, dopachrome, which has a maximum absorbance at approximately 475 nm.[1] The rate of dopachrome formation is proportional to enzyme activity, and a reduction in this rate in the presence of a test compound indicates inhibition.[2]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1), e.g., ≥1000 U/mL stock in 0.1 M sodium phosphate buffer, pH 6.8.[12]
-
L-DOPA (L-3,4-dihydroxyphenylalanine).[1]
-
Test Compounds (Piperidine derivatives).
-
Kojic Acid (Positive Control).[1]
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 475 nm.[1][13]
Workflow Diagram:
Caption: Experimental workflow for the tyrosinase inhibition assay.
Step-by-Step Procedure:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of L-DOPA in phosphate buffer immediately before use to prevent auto-oxidation.[1]
-
Prepare stock solutions of test compounds and kojic acid (e.g., 10 mM) in DMSO.
-
Create serial dilutions of the stock solutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.[1][2]
-
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells (final volume = 200 µL):
-
Test Wells: 20 µL test compound dilution + 140 µL phosphate buffer + 20 µL tyrosinase solution.
-
Test Blank Wells: 20 µL test compound dilution + 160 µL phosphate buffer (no enzyme).
-
Control Wells: 20 µL vehicle (DMSO in buffer) + 140 µL phosphate buffer + 20 µL tyrosinase solution.
-
Control Blank Wells: 20 µL vehicle + 160 µL phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL kojic acid dilution + 140 µL phosphate buffer + 20 µL tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[12]
-
Reaction Initiation: Start the reaction by adding 20 µL of 10 mM L-DOPA solution to all wells.[2]
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 475 nm over time.
-
Calculation:
-
Correct the absorbance readings by subtracting the blank for each respective concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] × 100 where V is the rate of reaction (velocity).[2]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Outlook
The piperidine scaffold has proven to be a versatile and effective framework for the design of novel tyrosinase inhibitors. Structure-activity relationship studies consistently highlight the importance of N-substituents that can engage in hydrophobic interactions and aromatic cores that mimic the enzyme's natural substrates. Hybrids incorporating known inhibitory pharmacophores, like that of kojic acid, represent a particularly fruitful avenue for development.
Future research should focus on:
-
Human Tyrosinase Specificity: Most screening is performed on mushroom tyrosinase, which can differ significantly from the human enzyme.[3] Future work must validate hits against human tyrosinase to ensure clinical relevance.
-
Mechanism of Action: Detailed kinetic studies (e.g., Lineweaver-Burk plots) and computational modeling are crucial to elucidate the precise inhibition mechanism (competitive, non-competitive, mixed) and guide rational design.[11][14]
-
Optimizing Drug-like Properties: Beyond potency, optimizing for solubility, skin permeability, and metabolic stability will be key to translating these promising scaffolds into marketable cosmetic or therapeutic agents.[5]
By leveraging the SAR insights and robust methodologies outlined in this guide, researchers are well-equipped to advance the design and development of safe and effective piperidine-based tyrosinase inhibitors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Novel Class of Anti-Melanogenic Compounds, (Z)-5-(Substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one Derivatives, and Their Reactive Oxygen Species Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsr.in [ijsr.in]
- 13. researchgate.net [researchgate.net]
- 14. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidine vs. Piperazine in Drug Design: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand out as foundational scaffolds in the design of a vast array of pharmaceuticals.[1] Their prevalence is a testament to their ability to confer advantageous pharmacokinetic properties, participate in crucial molecular interactions, and offer a synthetically versatile framework for drug development.[1][2][3] While their structures appear deceptively similar, the introduction of a second nitrogen atom in the piperazine ring creates profound differences that guide their application in drug design.[1] This guide provides a comprehensive, data-driven comparison of these two indispensable building blocks to inform strategic decision-making in drug discovery.
Part 1: Physicochemical Properties - The Foundation of Function
The seemingly subtle structural variation between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) gives rise to significant divergences in their physicochemical characteristics.[1] These properties, including basicity (pKa), lipophilicity (logP), and conformational flexibility, are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]
The availability of the nitrogen lone pair for protonation dictates the basicity of these heterocycles.[4] Piperidine, with a single nitrogen atom, is a stronger base than piperazine.[4]
-
Piperidine: The nitrogen in piperidine is sp3 hybridized, and its lone pair is readily available for protonation, resulting in a pKa of approximately 11.22.[1][5][6] This high basicity means that at physiological pH (around 7.4), piperidine-containing drugs are predominantly in their protonated, cationic form. This can enhance strong ionic interactions with acidic residues in protein binding sites.[1]
-
Piperazine: The presence of two nitrogen atoms in piperazine leads to two distinct pKa values: pKa1 ≈ 5.35 and pKa2 ≈ 9.73.[1][7] This allows for more nuanced control over the ionization state of the molecule at physiological pH.[1] The ability to exist as a neutral, monoprotonated, or diprotonated species can be leveraged to fine-tune solubility and target engagement.[1]
Lipophilicity, a measure of a compound's ability to partition between an oily and an aqueous phase, is a crucial factor for membrane permeability and overall ADME properties.
-
Piperidine: The unsubstituted piperidine ring is more lipophilic, with a logP of approximately 0.9.[1] This inherent lipophilicity can contribute to better membrane permeability and oral absorption.[1][8]
-
Piperazine: The two nitrogen atoms in piperazine make it more hydrophilic, with a logP of approximately -1.5 for the unsubstituted ring.[1] This increased hydrophilicity can improve aqueous solubility, which is often a desirable characteristic for both oral and intravenous drug formulations.[1]
Both piperidine and piperazine rings predominantly adopt a chair conformation to minimize steric strain.[6][9][10] This conformational flexibility allows them to adapt to the three-dimensional space of various biological binding sites.[11]
-
Piperidine: The chair conformation of piperidine has two distinct orientations for the N-H bond: axial and equatorial, with the equatorial conformation being more stable in the gas phase.[6] Substituents on the ring can influence this conformational preference.[12]
-
Piperazine: The chair conformation is also the most stable for piperazine.[7][9] The disubstituted nature of the piperazine ring provides a versatile scaffold for presenting pharmacophoric groups in specific spatial orientations, which is highly advantageous in drug design.[1]
| Property | Piperidine | Piperazine | Key Implications in Drug Design |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | The second nitrogen in piperazine significantly alters physicochemical properties.[1] |
| pKa | ≈ 11.22[1] | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1] | Piperidine's higher basicity leads to strong ionic interactions. Piperazine's dual pKa values allow for fine-tuning of ionization at physiological pH.[1][4] |
| Lipophilicity (logP) | 0.9 (unsubstituted)[1] | -1.5 (unsubstituted)[1] | Piperidine's higher lipophilicity can enhance membrane permeability. Piperazine's hydrophilicity can improve aqueous solubility.[1] |
| Hydrogen Bonding | One hydrogen bond donor (unsubstituted), one acceptor | Two hydrogen bond donors (unsubstituted), two acceptors | Piperazine offers more opportunities for hydrogen bonding interactions with biological targets.[1] |
| Conformational Preference | Chair conformation[6] | Chair conformation[9] | Both rings offer conformational flexibility to fit into diverse binding pockets.[11] |
Part 2: Roles in Drug Design and Therapeutic Applications
Both piperidine and piperazine are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets.[3][13][14]
Both scaffolds are particularly prominent in drugs targeting the CNS, owing to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[1][15][16]
-
Piperazine: The piperazine moiety is a key component of many antipsychotic and antidepressant drugs.[15][17][18] For instance, many atypical antipsychotics feature a piperazine ring that often interacts with dopamine and serotonin receptors.[17][18]
-
Piperidine: Piperidine derivatives are found in a wide range of CNS-acting drugs, including analgesics, antipsychotics, and treatments for neurodegenerative diseases like Alzheimer's.[2][3][16]
-
Piperazine: The piperazine scaffold has emerged as a "privileged structure" in the design of anticancer drugs, particularly kinase inhibitors.[1] The piperazine ring often acts as a linker or a solubilizing group, facilitating the molecule's interaction with the ATP-binding pocket of kinases.[1] Notable examples include imatinib and palbociclib.[1]
-
Piperidine: While not as ubiquitous as piperazine in this area, piperidine derivatives have also been successfully developed as anticancer agents.[1][2]
The utility of these scaffolds extends to a broad range of therapeutic applications:
-
Piperazine: Found in antihistamines (e.g., cetirizine), antiemetics, and antiviral agents.[1][19]
-
Piperidine: A key component of various analgesics, anticholinergics, and antiarrhythmic drugs.[1][2]
| Drug | Scaffold | Therapeutic Class |
| Donepezil | Piperidine | Alzheimer's Disease[20] |
| Methylphenidate | Piperidine | ADHD[20] |
| Risperidone | Piperidine | Antipsychotic[20] |
| Fexofenadine | Piperidine | Antihistamine[20] |
| Imatinib | Piperazine | Anticancer (Kinase Inhibitor)[1] |
| Sildenafil | Piperazine | Erectile Dysfunction[19] |
| Cetirizine | Piperazine | Antihistamine[19] |
| Ciprofloxacin | Piperazine | Antibiotic[21] |
Part 3: Comparative ADME-Tox Profiles
The choice between a piperidine and a piperazine core has significant implications for a drug candidate's ADME and toxicity profile.[1]
-
Piperazine: The inherent polarity of the piperazine ring generally leads to higher aqueous solubility and can facilitate renal clearance.[1] However, the two nitrogen atoms also provide more sites for metabolism, primarily by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[1]
-
Piperidine: Being more lipophilic, piperidine derivatives may exhibit better membrane permeability and oral absorption.[1] Their metabolic profile is often simpler than that of their piperazine counterparts.[1] However, the high basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, a consideration in long-term toxicity studies.[1]
Part 4: Synthetic Strategies and Experimental Protocols
The synthetic tractability of both scaffolds contributes to their widespread use. A variety of synthetic methods are available for the preparation of substituted piperidines and piperazines.
-
Piperidine Synthesis: Common methods include the hydrogenation of pyridine precursors, reductive amination of glutaraldehyde, and various cyclization reactions.[2][6]
-
Piperazine Synthesis: Piperazine and its derivatives are often synthesized through reactions involving ethylenediamine and its derivatives, or by the cyclization of diethanolamine.[7] Buchwald-Hartwig amination and reductive amination are also frequently employed techniques.[22]
This protocol outlines a general procedure for the Buchwald-Hartwig amination to synthesize an N-aryl piperazine derivative.
Objective: To synthesize 1-phenylpiperazine from piperazine and bromobenzene.
Materials:
-
Piperazine
-
Bromobenzene
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), combine Pd2(dba)3 (e.g., 0.02 mmol) and XPhos (e.g., 0.04 mmol).
-
Addition of Reagents: Add piperazine (e.g., 1.2 mmol), bromobenzene (e.g., 1.0 mmol), and sodium tert-butoxide (e.g., 1.4 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 1-phenylpiperazine by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry) to confirm its identity and purity.
Caption: Workflow for the synthesis of an N-aryl piperazine.
Part 5: Conclusion - A Strategic Choice in Drug Design
The decision to employ a piperidine or a piperazine scaffold is a strategic one, dictated by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[1]
-
Piperazine , with its dual basic centers and greater hydrophilicity, offers advantages in aqueous solubility and the potential for multipolar interactions.[1] It has proven to be a particularly valuable scaffold in the development of CNS drugs and kinase inhibitors.[1]
-
Piperidine , with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and facilitate strong ionic interactions with target proteins.[1]
Ultimately, both piperidine and piperazine will continue to be indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their distinct physicochemical properties and biological implications is paramount for the rational design of new and effective therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compare the basic strength of the following compounds: (a) Piperazine (b.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. nbinno.com [nbinno.com]
- 12. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Recent Development of Piperazine and Piperidine Derivatives a...: Ingenta Connect [ingentaconnect.com]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Sigma Receptor Landscape: A Computational Guide to Piperidine and Piperazine-Based Ligands
In the intricate world of drug discovery, the sigma receptors, particularly the σ1 and σ2 subtypes, have emerged as compelling targets for therapeutic intervention in a range of disorders, from neurodegenerative diseases to cancer.[1][2] The piperidine and piperazine scaffolds are privileged structures in the design of sigma receptor ligands, offering a versatile framework for achieving high affinity and selectivity.[3][4][5] This guide provides an in-depth comparison of computational strategies for studying these compounds, offering a blend of theoretical principles and practical, field-proven insights to aid researchers in this dynamic area.
The Allure of the Sigma Receptor and the Versatility of Piperidine/Piperazine Scaffolds
Sigma receptors were initially misclassified as opioid receptors but are now recognized as a distinct class of proteins.[1] The σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface, is involved in cellular signaling and survival pathways.[1] The σ2 receptor, identified as TMEM97, also plays a role in cell signaling and is implicated in cancer.[6]
The piperidine and piperazine rings are common motifs in a vast number of biologically active compounds. Their conformational flexibility and ability to present substituents in defined spatial orientations make them ideal for interacting with the specific binding pockets of sigma receptors. Furthermore, the basic nitrogen atom common to these scaffolds is often a key pharmacophoric feature, forming crucial ionic interactions within the receptor binding site.[2][7]
A Comparative Overview of Computational Methodologies
The journey from a promising scaffold to a potent and selective sigma receptor ligand is greatly accelerated by computational modeling. These techniques allow for the rational design and prioritization of candidate molecules, saving considerable time and resources. Here, we compare the most impactful computational approaches: pharmacophore modeling, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.
Pharmacophore Modeling: Defining the Essentials for Binding
Pharmacophore modeling focuses on the essential steric and electronic features required for a ligand to interact with a receptor. It serves as an excellent starting point for virtual screening or for designing new molecules with desired binding characteristics.
A common pharmacophore model for sigma-1 receptor ligands includes a basic amine flanked by two hydrophobic regions.[8] The recent availability of σ1 receptor crystal structures has enabled the development of more accurate, structure-based pharmacophore models.[9][10] These models incorporate information about the receptor's binding site, including volume restrictions, leading to improved discrimination between active and inactive compounds.[9][10] For instance, a study by Pasqual et al. (2019) demonstrated that a pharmacophore model derived from the 5HK1 crystal structure showed a high ability to distinguish between active and inactive compounds, with a ROC-AUC value above 0.8.[9]
When to Use Pharmacophore Modeling:
-
Virtual Screening: To rapidly screen large compound libraries for potential hits.
-
Scaffold Hopping: To identify new chemical scaffolds that fit the pharmacophoric requirements.
-
Lead Optimization: To guide the modification of a lead compound to enhance its interaction with the receptor.
Experimental Protocol: Structure-Based Pharmacophore Model Generation
-
Protein Preparation:
-
Obtain the crystal structure of the sigma-1 receptor (e.g., PDB ID: 5HK1) from the Protein Data Bank.[11]
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
Extract the co-crystallized ligand (e.g., PD144418 in 5HK1) or dock a known high-affinity ligand into the binding site.
-
Generate a set of diverse, known active and inactive ligands for model validation.
-
-
Pharmacophore Feature Identification:
-
Use a software package like Schrödinger's Phase or MOE's Pharmacophore Query Editor to identify key chemical features of the ligand that interact with the receptor. These typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable features.
-
-
Model Generation and Refinement:
-
Generate multiple pharmacophore hypotheses based on the identified features.
-
Refine the models by considering excluded volumes based on the receptor's structure to prevent steric clashes.
-
-
Model Validation:
-
Validate the best pharmacophore model by screening a database of known active and inactive compounds.
-
A good model should have a high enrichment factor, meaning it preferentially identifies active compounds over inactive ones.
-
Molecular Docking: Predicting the Perfect Fit
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is a powerful tool for understanding the molecular basis of ligand recognition and for predicting the binding affinity of novel compounds.
For piperidine and piperazine-based compounds, docking studies have been instrumental in elucidating their binding modes within the sigma-1 receptor.[7][12] These studies often reveal a crucial salt bridge interaction between the protonated nitrogen of the piperidine/piperazine ring and the carboxylate group of Glu172 in the σ1 receptor. Additionally, hydrophobic interactions with aromatic residues such as Tyr103, Phe107, Trp164, and Tyr206 are commonly observed.
Comparison of Docking Approaches:
| Docking Approach | Description | Pros | Cons |
| Rigid Receptor Docking | The receptor is held rigid while the ligand is allowed to be flexible. | Fast, suitable for high-throughput virtual screening. | Does not account for induced-fit effects, which can lead to inaccurate predictions. |
| Flexible Receptor Docking | Allows for flexibility in both the ligand and specific residues in the receptor's binding site. | More accurate as it accounts for induced-fit. | Computationally more expensive. |
| Ensemble Docking | The ligand is docked into multiple conformations of the receptor, often derived from molecular dynamics simulations or different crystal structures. | Accounts for receptor flexibility and can improve the accuracy of virtual screening.[13][14] | Requires multiple receptor structures and is computationally intensive. |
Experimental Protocol: Molecular Docking of a Piperidine Derivative into the Sigma-1 Receptor
-
Preparation of the Receptor:
-
Download the crystal structure of the human sigma-1 receptor (e.g., PDB ID: 6DK1) from the RCSB Protein Data Bank.
-
Use a protein preparation wizard (e.g., in Schrödinger Maestro or UCSF Chimera) to:
-
Remove water molecules and other non-essential heteroatoms.
-
Add hydrogen atoms.
-
Assign partial charges to atoms using a force field (e.g., OPLS3e).
-
Minimize the structure to relieve any steric clashes.
-
-
-
Preparation of the Ligand:
-
Draw the 2D structure of the piperidine-based compound using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
Generate multiple low-energy conformers of the ligand.
-
Assign partial charges to the ligand atoms.
-
-
Grid Generation:
-
Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or a key active site residue (e.g., Glu172).
-
-
Docking:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the receptor grid.
-
Choose a docking algorithm and scoring function appropriate for your system.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) to understand the binding mode.
-
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding
While docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. This allows for a more realistic assessment of the stability of the binding pose and the calculation of binding free energies.
MD simulations have been used to refine the docking poses of piperidine/piperazine-based ligands and to identify key amino acid residues that are crucial for binding.[7][12] These simulations can reveal subtle conformational changes in the receptor upon ligand binding, which are not captured by rigid docking.
Key Insights from MD Simulations:
-
Stability of Binding Pose: Assess whether the ligand remains stably bound in the predicted docking pose over the course of the simulation.
-
Identification of Key Interactions: Analyze the hydrogen bond occupancies and other interactions to determine the most important interactions for binding.
-
Binding Free Energy Calculations: Employ methods like MM/PBSA, MM/GBSA, or alchemical free energy calculations to obtain a more accurate estimation of binding affinity.[15][16][17]
Experimental Protocol: Molecular Dynamics Simulation of a Ligand-Sigma Receptor Complex
-
System Setup:
-
Start with the best-ranked docked pose of the ligand-receptor complex.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to remove any bad contacts in the initial system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a series of equilibration steps at constant temperature and pressure to allow the system to relax.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate properties such as:
-
Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to quantify the strength and duration of hydrogen bonds.
-
Principal Component Analysis (PCA) to identify the dominant motions of the system.
-
-
Visualizing the Computational Workflow
The following diagram illustrates a typical computational workflow for the discovery and optimization of piperidine/piperazine-based sigma receptor ligands.
Caption: A typical computational drug discovery workflow.
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning
QSAR models aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[18] These models can be used to predict the activity of new compounds before they are synthesized.
In the context of sigma receptor ligands, QSAR studies have been used to identify the key molecular descriptors that influence binding affinity. More recently, machine learning approaches, such as support vector machines and random forests, have been employed to develop more accurate predictive models.[1] For instance, the SIGMAP web server provides a user-friendly platform for predicting the sigma-1 receptor affinity of small molecules based on machine learning models.[1]
Data for QSAR/Machine Learning Models:
-
A dataset of compounds with experimentally determined binding affinities (e.g., Ki or IC50 values).
-
A set of molecular descriptors for each compound, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Comparative Data Summary
The following table summarizes the binding affinities of some representative piperidine and piperazine-based compounds for the sigma-1 receptor, as reported in the literature.
| Compound | Scaffold | σ1R Ki (nM) | Reference |
| Haloperidol | Piperidine | 2.5 - 2.6 | [2][12][19] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Piperidine/Piperazine | 3.2 | [2][12] |
| 2-(3-methyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone (3) | Piperidine/Piperazine | 4.8 | [19] |
| Compound 5 (from Kuder et al., 2022) | Piperidine | 3.64 | [3][20] |
| Compound 11 (from Kuder et al., 2022) | Piperidine | 4.41 | [20] |
| PB28 | Piperazine | High affinity for σ2 | [4] |
Conclusion and Future Directions
Computational studies are an indispensable part of modern drug discovery for sigma receptor ligands. The integration of ligand-based and structure-based approaches provides a powerful platform for the design and optimization of novel compounds with high affinity and selectivity. The continued development of more accurate scoring functions, force fields, and machine learning models, coupled with the increasing availability of high-resolution receptor structures, will undoubtedly accelerate the discovery of new therapeutics targeting the sigma receptors.
References
- 1. SIGMAP: an explainable artificial intelligence tool for SIGMA-1 receptor affinity prediction - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00722K [pubs.rsc.org]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 6. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 8. Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Absolute Alchemical Free Energy Calculations for Ligand Binding: A Beginner’s Guide | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(2-Aminoethyl)piperidin-4-ol: A Guide for the Research Professional
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with 1-(2-Aminoethyl)piperidin-4-ol is paramount. This compound presents a multi-faceted risk profile that must be respected to ensure personnel safety.
Key Hazards:
-
Corrosivity: As an amino alcohol, this compound is basic and can cause severe skin burns and eye damage upon contact.[1][2]
-
Toxicity: It is harmful if swallowed or inhaled, and may cause respiratory irritation.[1][2]
-
Flammability: While not highly volatile, it is a combustible liquid and its vapor can form explosive mixtures with air.[1]
Due to these hazards, this compound is classified as a hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer, even after neutralization, due to its oral toxicity and potential environmental harm.[3][4] All disposal procedures must be conducted in strict adherence to local, state, and federal regulations.
Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this chemical is the use of appropriate PPE. The following should be worn at all times during the disposal process:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: All handling and disposal steps should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Quantitative Hazard Data Summary
For a quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 1B) | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation (Category 1) | GHS05 | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |
| Flammable Liquids (Category 4) | None | Warning | H227: Combustible liquid |
Data synthesized from multiple sources.[1][2]
Step-by-Step Disposal Protocol
The following protocol details the in-laboratory procedures for preparing this compound for collection by a certified hazardous waste disposal service. The primary goal is to safely neutralize the corrosivity of the waste stream, rendering it safer to handle and store pending final disposal.
Part 1: Preparation and Dilution
Causality: Direct neutralization of a concentrated base can generate significant heat, leading to boiling and splashing of the corrosive material. Dilution is a critical first step to manage this exothermic reaction.
-
Select an Appropriate Container: Choose a clean, chemical-resistant container (e.g., a borosilicate glass beaker or a polyethylene container) that is at least four times the volume of the waste to be treated.
-
Work in a Fume Hood: Place the container in a chemical fume hood. For added safety, place the container within a larger, secondary containment vessel (e.g., a plastic tub) filled with an ice-water bath. This will help to dissipate the heat generated during neutralization.
-
Dilute the Waste: For every one part of this compound waste, slowly add at least ten parts of cold water to the container with gentle stirring. This reduces the concentration and helps to control the temperature during the subsequent neutralization step.
Part 2: Neutralization
Causality: Neutralizing the basic amino groups with a weak acid converts the corrosive compound into a salt, significantly reducing its immediate hazard. Slow, controlled addition of the acid is crucial to prevent a runaway exothermic reaction.
-
Prepare the Neutralizing Agent: Prepare a 1M solution of a weak acid, such as citric acid or acetic acid. Strong acids like hydrochloric acid can be used, but they react more vigorously and require even greater caution.
-
Slowly Add Acid: While continuously stirring the diluted waste solution, slowly add the 1M acid solution dropwise using a burette or a dropping funnel.
-
Monitor the Temperature: Keep a close watch on the temperature of the solution. If it begins to rise significantly, pause the addition of the acid and allow the solution to cool in the ice bath.
-
Monitor the pH: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips. The target pH range for the neutralized waste is between 6.0 and 8.0.
-
Final pH Adjustment: Once the pH is close to the target range, add the acid even more slowly to avoid overshooting the neutral point.
Part 3: Waste Collection and Labeling
Causality: Proper containment and labeling are mandated by regulatory bodies like the EPA to ensure that the waste is handled, transported, and ultimately disposed of safely and correctly.
-
Transfer to a Waste Container: Once the solution is neutralized and has cooled to room temperature, carefully transfer it to a designated hazardous waste container. This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof cap.
-
Do Not Mix Incompatible Wastes: Never mix this neutralized waste with other waste streams, especially those containing strong oxidizing agents or acids, as this could lead to a violent reaction.
-
Label the Container: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Neutralized this compound solution"
-
The approximate concentration of the original compound and the neutralizing agent.
-
The date of accumulation.
-
The relevant hazard pictograms (e.g., "Harmful/Irritant").
-
-
Store for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible chemicals, until it is collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Chemical Incompatibility Chart
To prevent dangerous reactions in waste containers, it is crucial to understand the chemical incompatibilities of this compound.
| Do NOT Mix With: | Potential Hazard | Rationale |
| Strong Oxidizing Agents (e.g., nitrates, perchlorates, peroxides) | Fire and/or explosion | The amino groups can be readily oxidized, leading to a rapid and uncontrolled release of energy. |
| Strong Acids (e.g., concentrated sulfuric acid, nitric acid) | Violent exothermic reaction, release of toxic fumes | A vigorous acid-base reaction will occur, generating significant heat and potentially hazardous vapors. |
| Acid Anhydrides and Acid Chlorides | Violent reaction | These reagents will react exothermically with the alcohol and amine functional groups. |
| Halogenated Organic Compounds | Formation of toxic or flammable gases | Reactions between amines and halogenated compounds can be unpredictable and may produce hazardous byproducts. |
This table is a summary and not exhaustive. Always consult the Safety Data Sheet (SDS) for the most comprehensive incompatibility information.
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also contribute to a culture of environmental responsibility within the scientific community.
References
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. uwlax.edu [uwlax.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 1-(2-Aminoethyl)piperidin-4-ol
As a Senior Application Scientist, I've seen firsthand that in drug discovery and development, our most valuable assets are the brilliant minds in the lab. Protecting those assets is paramount. When handling a reactive chemical like 1-(2-Aminoethyl)piperidin-4-ol, personal protective equipment (PPE) is not just a checklist item; it is the critical final barrier between you and potentially harmful exposure. This guide moves beyond simple lists to instill a deep, causal understanding of why each piece of PPE is chosen and how it functions within a holistic system of safety.
The hazard profile for this compound, based on aggregated GHS data, indicates it causes skin irritation, may cause serious eye damage, and can lead to respiratory irritation[1]. Related piperidine compounds are known to be corrosive, capable of causing severe chemical burns[2][3]. Therefore, our approach to PPE must be rigorous, anticipating and neutralizing these threats before they can cause harm.
The Rationale Behind Your Armor: A Hazard-Based PPE Strategy
Understanding the specific dangers of this compound dictates our defensive strategy. Every piece of equipment is selected to counter a specific threat vector.
-
Dermal Exposure (Skin Contact): The primary, undisputed hazard is skin irritation[1]. Piperidine derivatives can be corrosive, causing severe burns upon contact[2][3]. This necessitates a complete barrier to prevent any contact with the skin. Standard lab coats are insufficient; a chemically resistant gown is required.
-
Ocular Exposure (Eye Contact): The risk of "serious eye damage" is a significant concern[1]. A splash of this alkaline compound can cause severe, potentially irreversible harm to the cornea[2]. Standard safety glasses are inadequate; only fully sealed chemical splash goggles or a face shield in combination with goggles can provide the necessary protection.
-
Respiratory Exposure (Inhalation): As a substance that "may cause respiratory irritation," its vapors or any aerosols generated during handling pose a direct threat to the respiratory tract[1]. Handling this chemical requires a controlled environment, such as a chemical fume hood, to minimize vapor concentration. In situations where vapors or aerosols cannot be fully contained, respiratory protection is mandatory.
-
Ingestion (Accidental Swallowing): Classified as "harmful if swallowed," preventing accidental ingestion is crucial[1]. This risk is primarily managed through procedural controls, such as prohibiting eating or drinking in the lab, and is reinforced by proper glove use and hand hygiene to prevent hand-to-mouth contamination[2][3].
Recommended PPE for Operational Scenarios
The level of PPE required is dictated by the task's scale and potential for exposure. The following table outlines the minimum requirements for various laboratory operations involving this compound.
| Operational Scenario | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection | Footwear |
| Low-Volume Handling & Weighing (in a fume hood) | Disposable, polyethylene-coated gown or lab coat with chemically resistant sleeves. | Double-gloved with powder-free nitrile gloves (ASTM D6978 recommended). Change outer glove immediately upon contamination. | Chemical splash goggles. | Not required if handled exclusively within a certified chemical fume hood. | Closed-toe shoes. |
| Solution Preparation & Transfers | Disposable, polyethylene-coated gown. A chemical-resistant apron is highly recommended. | Double-gloved with powder-free nitrile gloves. Change outer glove frequently. | Chemical splash goggles and a full-face shield. | Not required if handled exclusively within a certified chemical fume hood. | Closed-toe shoes. Shoe covers are recommended. |
| Large-Scale Operations or Spill Cleanup | Chemically resistant coveralls ("bunny suit"). | Heavy-duty nitrile or butyl rubber gloves over standard nitrile gloves. | Full-face shield over chemical splash goggles. | A NIOSH-approved respirator with an organic vapor cartridge is required. A full face-piece respirator is preferred[4][5]. | Chemical-resistant boots with pant legs worn outside the boots[6]. |
Experimental Protocol: PPE Donning and Doffing Procedure
The integrity of your protection depends entirely on the correct procedure for putting it on and, just as critically, taking it off. Contamination during doffing is a common route of exposure.
I. Donning (Putting On) PPE
-
Preparation: Ensure all necessary PPE is available and has been inspected for damage (tears, cracks, or defects). Tie back long hair.
-
Footwear: If required, don shoe covers first.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Gown/Coverall: Don the disposable gown or coverall, ensuring complete coverage. Fasten securely.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up and over the sleeves of the gown. This prevents skin exposure at the wrist.
II. Doffing (Taking Off) PPE
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves/bare hands).
-
Initial Decontamination: Before leaving the immediate work area, wipe down outer gloves with a suitable decontaminating solution if grossly contaminated.
-
Gown and Outer Gloves: Remove the gown and outer gloves simultaneously. Peel the gown from the shoulders, turning it inside out as it is removed. As you pull your hands out of the sleeves, peel the outer gloves off with the gown, containing them within the inside-out gown. Dispose of immediately in a designated hazardous waste container.
-
Face Shield: If used, remove the face shield by touching the strap on the back of your head. Place it in a designated area for decontamination.
-
Goggles: Remove goggles from the back to the front, touching only the strap. Place in the decontamination area.
-
Inner Gloves: Remove the final pair of gloves by pinching the cuff of one glove and peeling it off inside-out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water[2].
Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow for safely managing this compound from preparation to disposal, emphasizing the central role of PPE.
Caption: Safe handling workflow for this compound.
Emergency Response: The Role of PPE in Mitigating Harm
Even with meticulous planning, accidents can happen. Your PPE is your first line of defense during an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][7][8]. The gown and gloves provide precious seconds to get to a safety shower, preventing direct and prolonged contact.
-
Eye Contact: Your goggles or face shield are designed to deflect splashes. If exposure occurs, hold the eyelids open and rinse immediately with an eyewash station for at least 15 minutes[7][8][9].
-
Spill Management: In the event of a spill, the enhanced PPE outlined in the table is non-negotiable. It allows personnel to contain and clean the spill using appropriate absorbent materials (e.g., sand, vermiculite) without risking exposure[2][7].
By integrating this comprehensive PPE strategy into your standard operating procedures, you build a robust culture of safety. This approach not only protects researchers but also ensures the integrity and continuity of your vital work in advancing science.
References
- 1. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pppmag.com [pppmag.com]
- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
